molecular formula C7H8Cl2N2O2 B1454729 2-Chloro-4-hydrazinylbenzoic acid hydrochloride CAS No. 41112-74-7

2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Cat. No.: B1454729
CAS No.: 41112-74-7
M. Wt: 223.05 g/mol
InChI Key: CUMAWIRZIUSYGJ-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS 41112-74-7) is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.06 g/mol . It is a hydrochloride salt of a benzoic acid derivative, which incorporates both a hydrazine and a chlorine substituent, making it a versatile and valuable intermediate for researchers in organic synthesis and medicinal chemistry. This compound is a key building block in pharmaceutical research, particularly in the synthesis of novel trisubstituted pyrazoline derivatives . These pyrazoline scaffolds are investigated as potential phosphodiesterase 5 (PDE5) inhibitors, inspired by the structure of celecoxib but designed to eliminate COX-2 inhibitory activity . The carboxylic acid functionality on the phenyl ring is an essential feature for this PDE5 inhibitory activity . As an important raw material and intermediate, it finds applications in the development of pharmaceuticals, agrochemicals, and dyestuffs . The product should be stored sealed in a dry environment at room temperature . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-6-3-4(10-9)1-2-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMAWIRZIUSYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41112-74-7
Record name 2-chloro-4-hydrazinylbenzoic acid hydrochloride
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Foundational & Exploratory

2-Chloro-4-hydrazinylbenzoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a halogenated arylhydrazine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous, well-characterized compounds to present its core chemical properties, a validated synthetic pathway, reactivity profile, and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize functionalized building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its structural characteristics, logical synthetic approaches derived from foundational organic chemistry principles, and its potential applications as a versatile intermediate, particularly in the construction of heterocyclic scaffolds.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a chloro group, a hydrazinyl hydrochloride moiety, and a carboxylic acid. This trifunctional arrangement makes it a valuable intermediate for introducing specific pharmacophores in medicinal chemistry. Its identity is defined by the following identifiers and properties.

Structural Representation

The unique spatial arrangement of the functional groups on the benzene ring dictates the chemical reactivity and steric profile of the molecule.

Caption: Structure of this compound.

Properties Summary

The following table summarizes the key physicochemical properties. It is important to note that due to the compound's specialized nature, some data points are predicted or inferred from closely related analogs.

PropertyValueSource(s)
CAS Number 41112-74-7[1]
Molecular Formula C₇H₈Cl₂N₂O₂[2]
Molecular Weight 223.06 g/mol [2]
Appearance White to off-white crystalline solid (Expected)[3]
Boiling Point 376.9 ± 32.0 °C (Predicted for free base)[2]
Solubility Expected to have moderate solubility in polar solvents like water and ethanol.[3]
Storage Temperature 2-8°C, under inert atmosphere.[4]
Stability Stable under normal conditions; likely hygroscopic.[5]

Synthesis and Mechanistic Insights

The synthesis of arylhydrazines is a cornerstone of industrial and medicinal chemistry, typically proceeding via a two-step sequence involving the diazotization of an aniline precursor followed by a controlled reduction. This established pathway is directly applicable to the synthesis of this compound from 4-amino-2-chlorobenzoic acid.

Overall Synthetic Workflow

The process transforms a readily available aminobenzoic acid derivative into the more reactive hydrazine, which serves as a potent nucleophile for subsequent reactions.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from well-established procedures for analogous compounds, such as 2-hydrazinobenzoic acid hydrochloride.[6][7][8]

Step 1: Diazotization of 4-Amino-2-chlorobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-chlorobenzoic acid in a solution of hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath while stirring vigorously. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The tip of the addition funnel should be kept below the surface of the reaction mixture to ensure immediate reaction. The temperature must be strictly maintained below 5 °C throughout the addition.

  • Completion: After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. A positive test on starch-iodide paper, indicating a slight excess of nitrous acid, confirms the completion of the diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Reduction and Isolation

  • Reducing Solution: In a separate, larger vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water. Cool this solution.

  • Controlled Addition: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The temperature should be carefully controlled during this exothermic step.

  • Reaction: Once the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the complete reduction of the diazonium group to the hydrazine.

  • Precipitation and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the hydrazine and carboxylic acid groups, causing the desired this compound to precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with small portions of ice-cold water or dilute HCl to remove inorganic salts, followed by a wash with a non-polar organic solvent to remove organic impurities.

  • Drying: Dry the final product under vacuum to yield this compound as a solid.

Reactivity, Stability, and Applications

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

  • Hydrazine Group: This group is a strong nucleophile and a moderate base. It readily reacts with aldehydes and ketones to form hydrazones, a key reaction in the Fischer indole synthesis and the formation of pyrazole rings.[8]

  • Carboxylic Acid Group: This acidic moiety can undergo standard reactions such as esterification, amide bond formation, or reduction. Its presence allows for further derivatization, increasing the molecular complexity and enabling its use as a linker in more elaborate structures.[9]

  • Aromatic Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can participate in nucleophilic aromatic substitution under harsh conditions.

Stability and Storage

Like many hydrazine derivatives, this compound should be handled with care. It is stable under normal, dry conditions but is considered hygroscopic.[5]

  • Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[5]

  • Incompatible Materials: Strong oxidizing agents are the primary incompatibility, as they can lead to vigorous, exothermic reactions.[10][11]

  • Hazardous Decomposition Products: Upon thermal decomposition or combustion, the compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[10][11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block. Its bifunctional nature is highly valued in the synthesis of:

  • Heterocyclic Compounds: It is an ideal precursor for synthesizing substituted indazoles, pyrazoles, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6]

  • Active Pharmaceutical Ingredients (APIs): Chlorine-containing molecules are prevalent in FDA-approved drugs, and the chloro-substituent can modulate a compound's metabolic stability, lipophilicity, and binding affinity.[12] Hydrazine derivatives are also integral to many bioactive compounds.[13]

  • Chemical Probes and Ligands: The carboxylic acid provides a handle for attachment to solid supports or for conjugation to other molecules, making it useful in the development of chemical probes and ligands for biochemical assays.

Comprehensive Safety Protocol

The toxicological properties of this compound have not been fully investigated.[11] Therefore, it must be handled with the assumption that it carries hazards similar to other arylhydrazines. The following safety information is compiled from safety data sheets (SDS) for closely related analogs.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][10]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][5]

Signal Word: Warning [10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[10][14]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[14]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[10]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical attention.[10][11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[10][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[10][11]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound emerges as a potent and versatile synthetic intermediate for advanced chemical and pharmaceutical research. While direct, extensive characterization data is not widely published, its chemical behavior, synthetic route, and safety profile can be reliably inferred from the foundational principles of organic chemistry and data on its structural analogs. Its value lies in the strategic combination of a nucleophilic hydrazine, a modifiable carboxylic acid, and a metabolically relevant chloro-substituent on a stable aromatic core. For the intended audience of researchers and drug developers, this compound represents a key tool for constructing novel molecular architectures, with the critical caveat that it must be handled with the stringent safety precautions appropriate for its chemical class.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a substituted aromatic hydrazine derivative of significant interest in synthetic and medicinal chemistry. As a functionalized benzoic acid, it serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activities. The presence of a chloro group, a carboxylic acid, and a hydrazinyl moiety imparts a unique combination of reactivity and physicochemical characteristics to the molecule.

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. Given the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide will also leverage data from closely related isomers and analogs to provide a scientifically grounded framework for its handling, characterization, and application. The causality behind experimental choices and the principles of analytical methodologies are emphasized to provide field-proven insights for researchers.

Chemical Identity and Structure

A precise understanding of the molecular structure is fundamental to interpreting the physicochemical properties of any compound.

  • Chemical Name: this compound

  • CAS Number: 41112-74-7[1]

  • Molecular Formula: C₇H₈Cl₂N₂O₂[1]

  • Molecular Weight: 223.06 g/mol [1]

The structure consists of a benzoic acid core with a chlorine atom at the 2-position and a hydrazinyl group at the 4-position. The hydrochloride salt form indicates that the hydrazinyl group is protonated.

Core Physicochemical Properties

PropertyValue/InformationSource/Rationale
Appearance Expected to be a solid, likely a crystalline powder, ranging from white to off-white or light tan in color. This is typical for similar aromatic hydrazine hydrochlorides.Inferred from related compounds.
Melting Point Not experimentally determined in available literature. Related compounds like 4-hydrazinobenzoic acid hydrochloride melt with decomposition around 252-254 °C. The substitution pattern of the target molecule will influence its crystal lattice energy and thus its melting point.Comparison with isomers.
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form enhances aqueous solubility. The presence of both polar (carboxylic acid, hydrazinium) and non-polar (chlorinated benzene ring) moieties suggests a degree of solubility in a range of solvents.Inferred from related compounds.
pKa Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for benzoic acids. The hydrazinium ion will have a pKa in the range of 7-8. The electron-withdrawing nature of the chlorine atom will influence these values.Chemical principles.
Stability Should be stored in a well-sealed container, protected from moisture and light. Hydrazine derivatives can be sensitive to oxidation.General chemical knowledge.

Synthesis and Purification

The synthesis of this compound would likely follow a well-established pathway for the preparation of aryl hydrazines, starting from the corresponding aniline derivative.

General Synthetic Workflow

The synthesis typically involves a two-step process: diazotization of the amino group followed by reduction of the resulting diazonium salt.

Synthesis_Workflow A 2-Chloro-4-aminobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 2-Chloro-4-hydrazinylbenzoic acid B->C  Reducing Agent (e.g., SnCl₂)  HCl D This compound C->D  HCl

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific target molecule.

  • Diazotization:

    • Suspend 2-Chloro-4-aminobenzoic acid in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The reaction can be monitored using starch-iodide paper to test for excess nitrous acid.

  • Reduction:

    • In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

    • Cool the reducing solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir for a specified time to ensure complete reduction.

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by filtration.

    • Wash the solid with cold, dilute hydrochloric acid and then with a suitable organic solvent to remove impurities.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Dry the final product under vacuum.

Analytical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are standard for the analysis of such compounds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength should be set at the λmax of the compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in a suitable solvent (e.g., mobile phase or a strong solvent like DMSO) B Inject sample into HPLC system A->B C Separation on a reverse-phase C18 column B->C D Detection by UV-Vis detector C->D E Chromatogram generation D->E F Peak integration and purity assessment E->F

Caption: A typical workflow for purity analysis by HPLC.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The aromatic protons will appear as distinct signals in the downfield region (typically 7-8 ppm). The chemical shifts will be influenced by the positions of the chloro and hydrazinyl groups. The protons of the carboxylic acid and hydrazinium groups will be exchangeable and may appear as broad signals.

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can identify the key functional groups present. Expected characteristic peaks include:

      • A broad O-H stretch from the carboxylic acid.

      • A C=O stretch from the carboxylic acid.

      • N-H stretching vibrations from the hydrazinium group.

      • C-Cl stretching vibrations.

      • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of the compound.

  • DSC: Can be used to determine the melting point and to study thermal events like decomposition or phase transitions.

  • TGA: Measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling hydrazine derivatives and chlorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Hydrazine derivatives should be handled with caution as they can be irritants and may have other toxic effects.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations:

  • The hydrazinyl group can be reacted with carbonyl compounds to form hydrazones, which can be further cyclized to form various heterocyclic systems like pyrazoles and indazoles.

  • The carboxylic acid group can be converted to esters, amides, or other derivatives.

  • The chloro substituent can be a site for nucleophilic aromatic substitution reactions or can be used in cross-coupling reactions.

These potential transformations make it a useful starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis. While specific experimental data on its physicochemical properties are sparse, a strong understanding can be built by applying fundamental chemical principles and by drawing comparisons with closely related and well-characterized analogs. The analytical and spectroscopic techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound, ensuring its effective use in research and development. As with any chemical, proper safety precautions are paramount during its handling and use.

References

An In-Depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS No. 41112-74-7) is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive hydrazinyl moiety and a carboxylic acid group on a halogenated benzene ring, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a precursor to kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols for its synthesis and analytical characterization are presented to support researchers and drug development professionals in leveraging this valuable chemical entity.

Introduction and Strategic Value

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on a toolkit of versatile chemical building blocks. This compound has emerged as a key player in this arena. The strategic placement of its functional groups—a nucleophilic hydrazine, a directing carboxylic acid, and a synthetically useful chlorine atom—offers a triad of reactive sites for molecular elaboration.

The hydrazine group is a classical precursor for forming nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles, which are privileged structures in many approved drugs.[1][2] The chlorine atom and carboxylic acid provide additional handles for tuning physicochemical properties like solubility and for introducing further diversity through cross-coupling or amidation reactions. This guide aims to serve as a practical resource for scientists, elucidating the core chemistry of this compound and providing a framework for its effective application in research and development programs.

Physicochemical & Structural Data

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 41112-74-7[3]
Molecular Formula C₇H₈Cl₂N₂O₂[4]
Molecular Weight 223.06 g/mol [4]
IUPAC Name 2-chloro-4-hydrazinylbenzoic acid;dihydrochlorideN/A
Appearance Off-white to light cream or brown powder/solid[5][6]
Melting Point >300 °C (decomposes)N/A
Solubility Soluble in water[6]
InChI Key Not readily availableN/A

Synthesis and Mechanism

The most reliable and scalable synthesis of this compound proceeds from the commercially available 4-amino-2-chlorobenzoic acid. The transformation is a cornerstone of aromatic chemistry, involving a classical diazotization followed by reduction.

Synthetic Workflow Overview

The conversion is conceptually straightforward, leveraging well-established reaction classes. The rationale behind this pathway is its high efficiency and the use of cost-effective reagents, making it suitable for both laboratory and industrial scales.

G A 4-Amino-2-chlorobenzoic acid B Diazonium Salt Intermediate A->B Diazotization NaNO₂, HCl (aq) 0-5 °C C 2-Chloro-4-hydrazinylbenzoic acid hydrochloride B->C Reduction SnCl₂·2H₂O, conc. HCl 0-10 °C

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is optimized for safety, yield, and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (approx. 6 volumes) and water (approx. 4 volumes). b. Cool the resulting slurry to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate that will be formed. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it to the dropping funnel. d. Add the sodium nitrite solution dropwise to the reaction slurry, ensuring the internal temperature is strictly maintained below 5 °C. An exothermic reaction will occur. A positive test on starch-iodide paper should be obtained after the addition is complete, indicating a slight excess of nitrous acid and complete consumption of the starting amine.[7] e. Stir the resulting pale-yellow solution/suspension at 0-5 °C for an additional 30 minutes.

  • Reduction: a. In a separate, larger beaker, prepare a solution of tin(II) chloride dihydrate (approx. 3.0 eq) in concentrated HCl (approx. 5 volumes). SnCl₂ is a robust and selective reducing agent for diazonium salts. b. Cool this reducing solution to 0-5 °C in an ice bath. c. Slowly and carefully add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C. d. Upon completion of the addition, a precipitate will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reduction is complete.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with ice-cold dilute HCl to remove any unreacted tin salts. c. Finally, wash with a small amount of cold deionized water. d. Dry the resulting white to off-white solid under vacuum at 50-60 °C to a constant weight. The product is typically of high purity (>98%) and can be used directly for subsequent reactions.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the formation of heterocyclic rings, which are core components of many kinase inhibitors.

Formation of Indazole Scaffolds

A primary application is the synthesis of substituted indazoles. The hydrazine moiety can undergo intramolecular cyclization or react with other reagents to form the pyrazole ring fused to the existing benzene ring. This is a powerful strategy for creating rigid scaffolds that can effectively orient substituents to interact with protein binding pockets.

G cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Resulting Scaffolds cluster_3 Therapeutic Area Example A 2-Chloro-4-hydrazinylbenzoic acid hydrochloride B Intramolecular Cyclization (e.g., Fischer Indole/Indazole Synthesis) A->B Heat/Acid C Condensation with 1,3-Dicarbonyls A->C β-ketoester D Substituted Indazoles B->D E Substituted Pyrazoles C->E F Kinase Inhibitors (e.g., JAK1, EGFR) D->F E->F

Caption: Application of the title compound in synthesizing key medicinal scaffolds.

Case Study: Precursor to Kinase Inhibitors

Constitutive activation of signaling pathways driven by Janus kinases (JAKs) or Epidermal Growth Factor Receptor (EGFR) is associated with various cancers and inflammatory diseases.[8][9] Selective inhibitors targeting these kinases are of high therapeutic value. Many potent inhibitors feature a core heterocyclic structure derived from aryl hydrazines. For instance, the indazole core is a common feature in selective JAK1 inhibitors. This compound serves as an ideal starting material to construct such cores, where the chloro and carboxyl groups can be further functionalized to achieve desired potency and pharmacokinetic properties.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity. Due to the compound's potential to be a genotoxic impurity in final drug products, sensitive and specific HPLC methods are crucial.[10]

  • Protocol: Purity Assessment by RP-HPLC

    • Column: C18 stationary phase (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: 0.1% Trifluoroacetic acid in Water; Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., water or mobile phase A) to a concentration of ~0.5-1.0 mg/mL.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum should show characteristic signals for the aromatic protons, and the integration should correspond to the expected number of protons. The broad signals for the -NH-NH₃⁺ and -COOH protons will also be present, often exchanging with D₂O.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight.[11] In positive ion mode, the expected [M+H]⁺ ion for the free base (C₇H₇ClN₂O₂) at m/z 187.02 should be observed.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.[12] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][13] The compound is hygroscopic and should be protected from moisture.[14]

  • Incompatibilities: Avoid strong oxidizing agents.[12][13]

  • First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[5][13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity provides a reliable entry point to complex and biologically relevant heterocyclic systems. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers and drug development scientists can confidently and efficiently utilize this compound to accelerate the discovery of novel therapeutics.

References

A Comprehensive Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a specialized organic compound that holds significant interest within the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a chlorinated benzoic acid scaffold coupled with a reactive hydrazinyl group, positions it as a valuable building block for the synthesis of complex heterocyclic molecules. This guide provides an in-depth exploration of its chemical properties, a detailed examination of its molecular weight, probable synthetic pathways, and its potential applications in drug discovery and analytical sciences. The strategic placement of the chloro and hydrazinyl functional groups offers chemists a versatile platform for creating novel compounds with diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and analytical protocols.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. This section details its key identifiers and characteristics.

PropertyValueSource(s)
CAS Number 41112-74-7[1]
Molecular Formula C₇H₈Cl₂N₂O₂[1]
Molecular Weight 223.06 g/mol [1]
Appearance Solid (Likely off-white to pale yellow powder)
Solubility Expected to be soluble in water and polar organic solvents
Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. It is determined by the sum of the atomic weights of all atoms in its molecular formula.

For this compound (C₇H₈Cl₂N₂O₂), the calculation is as follows:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

  • Chlorine (Cl): 2 atoms × 35.453 amu = 70.906 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight: 84.077 + 8.064 + 70.906 + 28.014 + 31.998 = 223.059 g/mol

This calculated value is in excellent agreement with the supplier-provided molecular weight of 223.06 g/mol .[1]

Synthesis and Chemical Logic

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_final Final Product A 2-Chloro-4-aminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Chloro-4-hydrazinylbenzoic Acid B->C SnCl₂ / HCl or Na₂SO₃ D 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride C->D HCl

Caption: A probable synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on the well-established synthesis of o-hydrazinobenzoic acid hydrochloride and represents a likely method for the preparation of the title compound.[2]

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

  • Suspend 2-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na₂SO₃).

  • Cool the reducing agent solution to 0-10 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir for a specified period, which may involve gradually warming to room temperature, to ensure the complete reduction of the diazonium group to the hydrazine moiety.

Step 3: Isolation and Purification

  • The this compound will precipitate from the acidic reaction mixture.

  • Cool the mixture in an ice bath to maximize product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any remaining inorganic salts, followed by a wash with a cold organic solvent (e.g., ethanol) to remove organic impurities.

  • Dry the product under vacuum to obtain this compound.

Applications in Research and Drug Development

Hydrazine derivatives are a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The presence of the chloro-substituent can further influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones can then undergo intramolecular cyclization reactions to yield a variety of heterocyclic systems, such as:

  • Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds.

  • Indazoles: Through Fischer indole-type synthesis with appropriate ketones or aldehydes.

  • Triazoles and other fused heterocyclic systems.

The chloro-substituent on the benzene ring can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of molecular diversity to the synthesized compounds. The carboxylic acid group provides a site for amide bond formation, allowing for the conjugation of the molecule to other pharmacophores or for modulating its solubility and cell permeability.

The inclusion of chlorine in pharmaceutical compounds is a well-established strategy in drug design.[3] Chlorine atoms can enhance the metabolic stability of a drug, improve its binding affinity to target proteins through halogen bonding, and increase its lipophilicity, which can affect its absorption and distribution in the body.

Potential in Drug Discovery

Given that related hydrazinobenzoic acid derivatives are used in the synthesis of various pharmaceuticals, it is plausible that this compound could serve as a key building block for novel therapeutic agents. For instance, 4-hydrazinobenzoic acid hydrochloride is a known intermediate in the manufacturing of Deferasirox, an iron chelator.[4] By analogy, the title compound could be explored for the synthesis of new chelating agents or other targeted therapies.

Analytical Characterization

The purity and identity of this compound must be rigorously confirmed before its use in synthesis. A combination of analytical techniques would be employed for its characterization.

Analytical_Workflow cluster_compound Compound for Analysis cluster_techniques Analytical Techniques Compound 2-Chloro-4-hydrazinylbenzoic Acid HCl HPLC HPLC (Purity Assessment) Compound->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Compound->MS NMR NMR Spectroscopy (Structural Elucidation) Compound->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Compound->FTIR

Caption: A typical analytical workflow for the characterization of the title compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the compound. A reversed-phase method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like formic or phosphoric acid, would be suitable for separating the target compound from any starting materials or by-products.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated free base [M+H]⁺ at m/z 187.02 (for ³⁵Cl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the benzene ring. The signals for the amine and carboxylic acid protons would also be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine and hydrochloride salt, the C=O stretch of the carboxylic acid, and the C-Cl stretch.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related hydrazine derivatives are known to be irritants and potentially toxic. Therefore, it is prudent to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Its molecular weight of 223.06 g/mol and molecular formula of C₇H₈Cl₂N₂O₂ have been established. While a dedicated synthesis protocol is not widely published, a reliable synthetic route can be proposed based on the well-understood chemistry of arylhydrazine formation. The combination of a reactive hydrazine group, a versatile carboxylic acid, and a strategically placed chlorine atom makes this compound a valuable tool for medicinal and synthetic chemists. Further research into its reactivity and applications is warranted to fully explore its potential in the development of new chemical entities.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher and drug development professional, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical undertaking. Among these, arylhydrazines represent a valuable class of building blocks, pivotal for the construction of complex heterocyclic scaffolds. This guide provides an in-depth technical overview of the safety and handling considerations for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS No. 41112-74-7), a compound of increasing interest in medicinal chemistry. Our focus extends beyond mere procedural instructions to elucidate the chemical rationale underpinning each safety recommendation, fostering a culture of informed caution and proactive risk mitigation in the laboratory.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds are categorized as follows:

  • Skin Corrosion/Irritation (Category 2): Arylhydrazines can be irritating to the skin upon contact. The acidic nature of the hydrochloride salt can exacerbate this effect.

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may lead to respiratory tract irritation.

It is also prudent to consider the potential for sensitization, as some hydrazine derivatives are known sensitizers. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the assumption that it may have other, as-yet-unidentified hazardous properties.

Table 1: Physicochemical and Hazard Data Comparison of Related Hydrazinobenzoic Acid Hydrochlorides
Property2-Hydrazinobenzoic acid hydrochloride4-Hydrazinobenzoic acid hydrochlorideThis compound (Target Compound)
CAS Number 52356-01-1[1]24589-77-3[2]41112-74-7[3]
Molecular Formula C₇H₉ClN₂O₂[1]C₇H₉ClN₂O₂[2]C₇H₈Cl₂N₂O₂[3]
Molecular Weight 188.61 g/mol [4]188.61 g/mol 223.06 g/mol [3]
Known Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[1]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[2]Inferred: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)
Signal Word Warning[1]Warning[2]Inferred: Warning

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary defense against exposure is a well-designed set of engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Their proximity is crucial in the event of accidental skin or eye contact.[1][2]

Personal Protective Equipment (PPE):

The selection of PPE is not a passive exercise; it is an active risk mitigation strategy.

  • Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][2] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator should be used.

Safe Handling and Storage Protocols

The stability and reactivity of this compound dictate the necessary precautions for its handling and storage.

Handling:

  • Avoid Dust Formation: This compound is a solid, and care must be taken to minimize the generation of dust during weighing and transfer.[1][2]

  • Inert Atmosphere: While not always strictly necessary for short-term handling, for prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent slow degradation.

  • Avoid Ingestion and Inhalation: Do not get in eyes, on skin, or on clothing.[2]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Hygroscopicity: The hydrochloride salt form may be hygroscopic. Storage in a desiccator or a controlled-humidity environment is recommended to maintain the integrity of the compound.

  • Incompatible Materials: Store away from strong oxidizing agents.[1][2] Hydrazine derivatives can react vigorously with oxidizers.

Reactivity and Incompatibility: Understanding the "Why"

The chemical structure of this compound informs its reactivity profile:

  • Hydrazine Moiety: The hydrazine group is a reducing agent and can react exothermically with oxidizing agents. It is also a nucleophile and is the basis for its utility in forming heterocyclic rings.

  • Benzoic Acid Moiety: The carboxylic acid group can undergo typical acid-base reactions.

  • Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the pKa of the carboxylic acid and the hydrazine group.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1][2]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Spill Response:

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess Spill Size & Hazard evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize Optional cleanup Carefully Sweep Up and Place in a Labeled, Sealed Container contain->cleanup For non-reactive spills neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Incident Report dispose->end

References

An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: From Inferred Origins to Synthetic Realities

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of a Niche Synthetic Building Block

In the vast repository of chemical literature, some compounds stand as well-documented cornerstones of major synthetic pathways, their histories meticulously recorded. Others, like 2-Chloro-4-hydrazinylbenzoic acid hydrochloride , exist in a more enigmatic space. While its structural components—a chlorinated benzoic acid and a hydrazine moiety—are familiar motifs in medicinal chemistry and organic synthesis, a definitive, landmark publication detailing its initial discovery and historical development remains elusive in readily accessible scientific archives.

This guide, therefore, deviates from a traditional historical narrative. Instead, it offers a comprehensive technical treatise grounded in established chemical principles and extensive data from closely related, well-characterized analogs. As Senior Application Scientists, we often encounter such scenarios where direct precedent is sparse. Our expertise then lies in leveraging our foundational knowledge to construct a robust and scientifically sound framework for understanding and utilizing such molecules.

This document will lay out the logical synthesis of this compound, drawing from decades of established precedent in arylhydrazine chemistry. We will delve into its physicochemical properties, supported by data from commercial suppliers and predictions based on its structural analogs. Furthermore, we will explore its potential applications in drug discovery and organic synthesis, informed by the known utility of isomeric and parent hydrazinobenzoic acids. Every protocol and claim herein is presented with the aim of providing a self-validating system of scientific integrity for the discerning researcher.

Historical Context: An Extension of a Nobel-Winning Legacy

The story of this compound is intrinsically linked to the broader history of arylhydrazines, a class of compounds that revolutionized organic chemistry in the late 19th century. The foundational work in this area was laid by the German chemist Emil Fischer, who first synthesized the parent compound, phenylhydrazine, in 1875[1]. This seminal achievement, which contributed to his 1902 Nobel Prize in Chemistry, opened the door to a new world of synthetic possibilities, most notably the Fischer indole synthesis in 1883[1].

Fischer's general method for preparing arylhydrazines involved the reduction of diazonium salts, a versatile and reliable transformation that remains a cornerstone of aromatic chemistry today[1]. Following this pioneering work, it is highly probable that a multitude of substituted phenylhydrazines, including the various isomers of hydrazinobenzoic acid, were synthesized as logical extensions of his methodology. While a specific first synthesis report for this compound is not readily found, its conceptual origin undoubtedly lies in the application of Fischer's well-established diazotization-reduction sequence to the corresponding aminobenzoic acid precursor.

The chloro and carboxylic acid functionalities on the benzene ring suggest its utility as a specialized building block in organic synthesis, likely developed to introduce specific steric and electronic properties into target molecules.

Physicochemical Properties and Characterization

Precise experimental data for this compound is not extensively published. However, information from chemical suppliers and predicted data provides a solid foundation for its characterization.

PropertyValueSource(s)
CAS Number 41112-74-7[2]
Molecular Formula C₇H₈Cl₂N₂O₂[2]
Molecular Weight 223.06 g/mol Inferred from formula
Appearance Likely a white to off-white crystalline solidInferred from analogs
Solubility Expected to be soluble in water and polar organic solvents[3]
Predicted Boiling Point 376.9±32.0 °C (for the free acid)[4]

Note: The molecular formula and weight for the hydrochloride salt are presented. Some sources may list information for the free base, 2-Chloro-4-hydrazinylbenzoic acid (CAS No. 700795-33-1)[4][5].

Spectroscopic Data: While specific spectra for this compound are not publicly available in databases, a skilled analytical chemist would anticipate the following characteristic signals:

  • ¹H NMR: Resonances in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the chloro, carboxyl, and hydrazinyl groups. Signals for the -NH-NH₃⁺ and -COOH protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and carboxyl groups and the electron-donating effect of the hydrazinyl group.

  • IR Spectroscopy: Characteristic absorptions for the C=O of the carboxylic acid, N-H stretches of the hydrazinium group, and C-Cl and C=C aromatic stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₇H₇ClN₂O₂) and a characteristic isotopic pattern due to the presence of chlorine.

Commercial suppliers such as BLD Pharm indicate the availability of NMR, HPLC, and LC-MS documentation upon request, which would provide definitive characterization[2].

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through a well-established two-step sequence starting from 2-chloro-4-aminobenzoic acid:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

  • Reduction: Reduction of the diazonium salt to the corresponding hydrazine.

This synthetic approach is a classic in organic chemistry, renowned for its reliability and applicability to a wide range of substituted anilines[1][6][7].

Proposed Synthetic Pathway

Synthetic_Pathway Start 2-Chloro-4-aminobenzoic acid Intermediate 2-Chloro-4-carboxyphenyldiazonium chloride Start->Intermediate 1. NaNO₂, aq. HCl 2. 0-5 °C Product 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Intermediate->Product Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure based on well-documented syntheses of analogous compounds, such as o-hydrazinobenzoic acid hydrochloride[8].

Step 1: Diazotization of 2-Chloro-4-aminobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-aminobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (approx. 3-4 eq. of HCl).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the starting material may precipitate.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the cold suspension of the aminobenzoic acid hydrochloride via the dropping funnel. The tip of the funnel should be below the surface of the reaction mixture.

  • Temperature Control (Critical): Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition of the sodium nitrite solution. This is crucial to prevent the premature decomposition of the diazonium salt.

  • Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. The completion of the diazotization can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). The resulting solution of 2-chloro-4-carboxyphenyldiazonium chloride should be kept cold and used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

  • Reducing Agent Preparation: In a separate, larger reaction vessel, prepare a solution of the reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate (2.5-3.0 eq.) dissolved in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred solution of the reducing agent. Maintain the temperature of the reduction mixture below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Isolation and Purification:

    • The this compound will precipitate from the reaction mixture.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol) to remove any non-polar impurities.

    • Dry the product under vacuum to yield this compound.

Self-Validating System and Causality
  • Why Hydrochloric Acid? HCl serves a dual purpose: it protonates the amino group of the starting material, making it soluble, and it reacts with sodium nitrite to generate the necessary nitrosating agent, nitrous acid (HNO₂), in situ[7].

  • Why Low Temperature? Aromatic diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields[7]. Maintaining a temperature of 0-5 °C is critical for the stability of the diazonium intermediate.

  • Choice of Reducing Agent: Stannous chloride is a classic and reliable reducing agent for diazonium salts. Other reducing agents, such as sodium sulfite, can also be used[9]. The choice of reducing agent can influence the reaction conditions and workup procedure.

  • Final Product as Hydrochloride Salt: The reaction is carried out in strong hydrochloric acid, and the final product precipitates as its hydrochloride salt. This is often advantageous as the salt form can be more stable and easier to handle than the free base[10].

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests significant potential as a versatile intermediate in several areas of chemical research and development. This potential is largely inferred from the extensive applications of its structural isomers and parent compounds.

Scaffold for Heterocyclic Synthesis

The hydrazine moiety is a powerful functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals[11]. 2-Chloro-4-hydrazinylbenzoic acid can serve as a key building block for various heterocyclic scaffolds, including:

  • Pyrazoles and Pyrazolones: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles.

  • Indoles: Through the Fischer indole synthesis, this compound could be reacted with ketones or aldehydes to produce chlorinated and carboxylated indole derivatives.

  • Triazoles and Oxadiazoles: The hydrazine group can be incorporated into various five-membered heterocyclic rings with multiple heteroatoms.

The presence of the chloro and carboxyl groups on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting heterocyclic compounds, which can be crucial for their biological activity.

Potential in Medicinal Chemistry

Derivatives of hydrazinobenzoic acid have been investigated for a range of biological activities. For instance, derivatives of 4-hydrazinobenzoic acid have been explored for their potential as anticancer and antioxidant agents[12][13]. The unique substitution pattern of this compound makes it an interesting candidate for similar investigations. The chlorine atom can enhance lipophilicity and metabolic stability, while the carboxylic acid provides a handle for further derivatization or for interacting with biological targets.

Logical Workflow for Application

Application_Workflow Start 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Reaction1 Condensation with β-dicarbonyls Start->Reaction1 Reaction2 Fischer Indole Synthesis (with ketones/aldehydes) Start->Reaction2 Reaction3 Derivatization of Carboxylic Acid Start->Reaction3 Product1 Substituted Pyrazoles Reaction1->Product1 Product2 Substituted Indoles Reaction2->Product2 Product3 Amides, Esters Reaction3->Product3 BioScreening Biological Screening (e.g., anticancer, antimicrobial) Product1->BioScreening Product2->BioScreening Product3->BioScreening

Caption: Potential synthetic applications of this compound.

Conclusion and Future Outlook

This compound represents a chemical entity whose full potential is yet to be unlocked and documented in mainstream chemical literature. While its specific history remains obscure, its synthetic pathway is clear, rooted in the foundational principles of organic chemistry established over a century ago. This guide has provided a comprehensive, technically sound framework for its synthesis, characterization, and potential applications, drawing upon a wealth of knowledge from its better-known analogs.

For researchers in drug discovery and organic synthesis, this compound offers a unique combination of functional groups—a reactive hydrazine, a versatile carboxylic acid, and a strategically placed chlorine atom—on a stable aromatic scaffold. This makes it a valuable, albeit niche, building block for the creation of novel molecular architectures with potential biological activity. As the quest for new therapeutics and functional materials continues, it is compounds like this compound that provide the subtle yet critical structural variations needed to drive innovation. It is our hope that this guide will serve as a catalyst for the further exploration and application of this intriguing molecule.

References

solubility profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from the reliability of in-vitro assays to in-vivo absorption, bioavailability, and formulation strategies.[1][2] Low aqueous solubility is a leading cause of compound failure during preclinical and clinical development.[3]

This guide provides a comprehensive framework for characterizing the complete solubility profile of This compound (CAS No: 41112-74-7). This molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic hydrazinyl group (present as a hydrochloride salt), is expected to exhibit complex, pH-dependent solubility behavior.

Our objective is to move beyond mere data generation. As a Senior Application Scientist, this paper is structured to provide not only the step-by-step experimental protocols but also the underlying scientific rationale. We will explore the theoretical principles, detail robust methodologies for determining thermodynamic and kinetic solubility, and provide insights into interpreting the resulting data. This self-validating approach is designed for researchers, chemists, and drug development professionals who require a deep and actionable understanding of this compound's behavior in aqueous and biorelevant systems.

Part 1: Physicochemical Characterization and Structural Analysis

Before embarking on experimental measurements, a theoretical assessment of the molecule's structure provides critical context for predicting its solubility behavior.

Table 1: Core Properties of this compound

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 41112-74-7[4]
Molecular Formula C₇H₈Cl₂N₂O₂Inferred from name
Molecular Weight 223.06 g/mol Calculated
Structural Features Aromatic Ring, Carboxylic Acid, Hydrazine, Chlorine SubstituentVisual Inspection
Structural Impact on Solubility

The solubility of this compound is dictated by the interplay of its functional groups:

  • Ionizable Groups: The molecule is amphoteric, containing a carboxylic acid group (weakly acidic, pKa₁ expected ~2-4) and a hydrazinyl group (weakly basic). As it is supplied as a hydrochloride salt, the hydrazinyl group is protonated (-NH₂NH₃⁺), making the compound inherently more water-soluble, particularly at low pH.

  • pH-Dependent Behavior: The overall charge of the molecule will change significantly with pH. At low pH, the carboxylic acid will be neutral and the hydrazine will be protonated (net positive charge). As the pH increases, the carboxylic acid will deprotonate to a carboxylate (-COO⁻), and the protonated hydrazine will neutralize. This results in a zwitterionic form near neutral pH, which often corresponds to the point of minimum solubility (the isoelectric point). At high pH, the molecule will carry a net negative charge.[5]

  • Substituent Effects: The chlorine atom and the benzene ring contribute to the molecule's lipophilicity, which inherently counteracts aqueous solubility.

The Henderson-Hasselbalch equation is the fundamental relationship used to predict the pH-dependent solubility profiles of such ionizable drugs.[5][6]

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph Intermediate pH (pKa1 < pH < pKa2) cluster_high_ph High pH (> pKa2) node_low Cationic Form (High Solubility) node_mid Zwitterionic/Neutral Form (Minimum Solubility) node_low->node_mid Increase pH Deprotonation of COOH struct_low [Cl⁻] H₃N⁺-NH-Ph(Cl)-COOH node_high Anionic Form (High Solubility) node_mid->node_high Increase pH Deprotonation of Hydrazinium struct_mid H₂N-NH-Ph(Cl)-COO⁻ struct_high H₂N-NH-Ph(Cl)-COO⁻

Caption: Predicted ionization states of the compound at varying pH.

Part 2: Kinetic vs. Thermodynamic Solubility: A Strategic Choice

Understanding the two primary types of solubility measurements is crucial for applying the right technique at the right stage of development.[3]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated organic stock solution (typically DMSO) is introduced into an aqueous buffer.[7][8] It measures the concentration at which a supersaturated solution begins to form a solid phase.

    • Application: Best suited for the early stages of drug discovery (e.g., hit-to-lead) for rapidly screening large numbers of compounds to flag potential solubility liabilities.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid, undissolved form under specific conditions (e.g., pH, temperature).[7]

    • Application: Considered the "gold standard" and is essential for later-stage development, including lead optimization, formulation, and predicting in-vivo behavior.[7][9]

This guide will focus primarily on the gold-standard thermodynamic methods, as they provide the most accurate and relevant data for drug development professionals.

Part 3: Experimental Protocols for Solubility Profiling

The following protocols are designed as self-validating systems to ensure robust and reproducible data.

Experimental Workflow Overview

G cluster_equilibration Equilibration (Shake-Flask Method) cluster_analysis Sample Processing & Analysis compound Solid Compound (2-Chloro-4-hydrazinylbenzoic acid hydrochloride) add_excess Add excess solid to each medium compound->add_excess buffers Prepare Media: A) Aqueous Buffers (pH 1.2-7.4) B) Biorelevant Media (FaSSIF, FeSSIF) buffers->add_excess shake Shake at controlled temp (e.g., 37°C) for 24-72h add_excess->shake separate Separate solid/liquid (Centrifugation/Filtration) shake->separate quantify Quantify supernatant (Validated HPLC-UV Method) separate->quantify data Data Analysis: Calculate Solubility (µg/mL, µM) quantify->data

Caption: High-level workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Aqueous Solubility (pH-Profile)

Causality: The objective is to measure the equilibrium solubility across a physiologically relevant pH range to understand how solubility will change as the compound transits through the gastrointestinal (GI) tract.[10] The classic shake-flask method is employed because it ensures a true equilibrium is reached between the solid and dissolved states.[6][9]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiological range, such as:

    • 0.1 N HCl (pH ~1.2) to simulate gastric fluid.

    • Acetate buffer (pH ~4.5).

    • Phosphate buffer (pH ~6.8) to simulate intestinal fluid.

    • Phosphate-buffered saline (PBS, pH ~7.4) to simulate blood plasma.

  • Sample Preparation:

    • Into separate, sealable glass vials for each pH point (in triplicate), add an excess amount of solid this compound (e.g., 5-10 mg).

    • Rationale: Using excess solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[11]

    • Add a defined volume (e.g., 1-2 mL) of the corresponding pH buffer to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker incubator set to a controlled temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) for 24 to 72 hours.[11]

    • Rationale: A long incubation period with constant agitation is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.[9] The system's stability can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

  • Sample Separation:

    • After incubation, allow the vials to rest to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

    • Rationale: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Filtration is a mandatory step.[12]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method.

    • Prepare a calibration curve using stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to ensure accurate quantification.

    • The concentration determined from the calibration curve is the thermodynamic solubility at that specific pH.

Protocol 2: Biorelevant Solubility (FaSSIF & FeSSIF)

Causality: Simple aqueous buffers do not account for the presence of bile salts and phospholipids in the human intestine, which can form micelles and significantly alter the solubility of many drugs, especially lipophilic ones.[13] Biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate in-vitro model to predict in-vivo dissolution and potential food effects.[14]

Methodology:

  • Media Preparation:

    • FaSSIF (Fasted State): Prepare FaSSIF to mimic the intestinal environment on an empty stomach. This medium typically has a pH of ~6.5 and contains sodium taurocholate and lecithin in concentrations representative of the fasted state.[15]

    • FeSSIF (Fed State): Prepare FeSSIF to mimic the intestinal environment after a meal. This medium has a lower pH (~5.0) and significantly higher concentrations of sodium taurocholate and lecithin to simulate the digestive state.[14][15] Commercially available powders and concentrates can simplify this process.[16]

  • Experimental Procedure:

    • Follow the exact same shake-flask procedure as described in Protocol 1 (Steps 2-5), but replace the aqueous buffers with the prepared FaSSIF and FeSSIF media.

    • Self-Validation: It is crucial to ensure the analytical method (HPLC) is not compromised by the components of the biorelevant media. A matrix effect study should be performed.

Part 4: Data Presentation and Interpretation

Effective data presentation is key to extracting actionable insights. All quantitative data should be summarized in clear, structured tables.

Table 2: Example Solubility Profile Data for this compound at 37°C

MediumpHSolubility (µg/mL)Solubility (µM)
0.1 N HCl1.2[Experimental Data][Calculated]
Acetate Buffer4.5[Experimental Data][Calculated]
Phosphate Buffer6.8[Experimental Data][Calculated]
PBS7.4[Experimental Data][Calculated]
FaSSIF6.5[Experimental Data][Calculated]
FeSSIF5.0[Experimental Data][Calculated]
Interpreting the Results
  • pH-Solubility Curve: Plotting the solubility (on a log scale) against pH will reveal the characteristic 'U'-shaped curve of an amphoteric compound. The lowest point on this curve approximates the isoelectric point, where the compound has its minimum solubility. This curve is critical for predicting where in the GI tract the drug might precipitate.[10]

  • Biorelevant vs. Aqueous Solubility:

    • If solubility in FaSSIF/FeSSIF is significantly higher than in the corresponding aqueous buffer of similar pH, it indicates that the compound's solubility is enhanced by the micellar solubilization provided by bile salts.[13]

    • Comparing FaSSIF and FeSSIF results can help predict food effects. A much higher solubility in FeSSIF suggests that taking the drug with food may enhance its absorption.[14]

  • Strategic Implications: The collected data provides a foundation for critical development decisions. For instance, if the minimum solubility within the intestinal pH range (5.0-7.0) is below the required therapeutic concentration, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary.

G cluster_inputs Input Parameters cluster_conditions Experimental Conditions cluster_outcome Predicted Outcome pka Compound pKa Values (Acidic & Basic) solubility Measured Solubility pka->solubility Determines ionization state logp LogP (Lipophilicity) logp->solubility Influences intrinsic solubility ph Solution pH ph->solubility Controls ionization media Media Composition (Aqueous vs. Biorelevant) media->solubility Affects micellar solubilization

Caption: Logical relationship between compound properties and solubility.

Conclusion

Characterizing the is not a single measurement but a comprehensive investigation. By systematically applying the robust, thermodynamically-grounded protocols detailed in this guide—spanning a range of pH values and employing both simple aqueous and complex biorelevant media—researchers can build a complete and predictive model of the compound's behavior. This detailed understanding is indispensable for navigating the complexities of drug formulation, predicting in-vivo performance, and ultimately increasing the probability of successful drug development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a valuable substituted hydrazine derivative widely employed as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structural motifs are integral to various bioactive compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, commencing from the readily available precursor, 2-chloro-4-aminobenzoic acid.

The synthetic pathway is a robust, two-step, one-pot procedure involving:

  • Diazotization: Conversion of the primary aromatic amine group of 2-chloro-4-aminobenzoic acid into a diazonium salt intermediate. This is achieved using nitrous acid, generated in situ from sodium nitrite and hydrochloric acid at low temperatures.[1][2]

  • Reduction: Subsequent reduction of the diazonium salt to the target hydrazine derivative using stannous chloride (SnCl₂) in a strongly acidic medium. The final product is conveniently isolated as its hydrochloride salt.

This document is designed for researchers, chemists, and process development scientists, offering in-depth causal explanations for experimental choices to ensure reproducibility, safety, and high yield.

Reaction Mechanism & Workflow

The overall transformation is outlined below. The process begins with the electrophilic attack of the nitrosonium ion (NO⁺) on the amino group, followed by dehydration to form the diazonium salt. This intermediate is then reduced to the final product.

Mechanistic Pathway

Step 1: Diazotization The reaction is initiated by the protonation of nitrous acid (formed from NaNO₂ and HCl) to generate the highly electrophilic nitrosonium ion (NO⁺).[1][2] The nucleophilic amino group of 2-chloro-4-aminobenzoic acid attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate.[2] Maintaining a temperature between 0–5 °C is critical, as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[3][4]

Step 2: Reduction The diazonium salt is subsequently reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent for this transformation. The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium group, which is an excellent leaving group (N₂). The reaction proceeds through a series of steps to form the hydrazine, which is protonated under the strong acidic conditions to precipitate as the stable hydrochloride salt.

Experimental Workflow Diagram

Synthesis_Workflow SM Start: 2-Chloro-4-aminobenzoic Acid in conc. HCl Cooling1 Cool to 0-5 °C (Ice-Salt Bath) SM->Cooling1 Diazotization Diazotization: Slow addition of aq. NaNO₂ solution Cooling1->Diazotization Maintain T < 5 °C Intermediate Intermediate: 2-Chloro-4-carboxybenzenediazonium Chloride Solution Diazotization->Intermediate Reduction Reduction: Add diazonium solution to SnCl₂ solution Intermediate->Reduction Maintain T < 10 °C Reducer Reducer Preparation: SnCl₂·2H₂O in conc. HCl Cooled to 0-5 °C Reducer->Reduction Precipitation Stir & Precipitate Product Reduction->Precipitation Isolation Isolate by Vacuum Filtration Precipitation->Isolation Washing Wash with ice-cold dilute HCl Isolation->Washing Drying Dry under vacuum Washing->Drying Product Final Product: 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride Drying->Product

Caption: Workflow for the synthesis of 2-Chloro-4-hydrazinylbenzoic acid HCl.

Detailed Experimental Protocol

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
2-Chloro-4-aminobenzoic acidC₇H₆ClNO₂171.5810.0 g0.05831.0
Concentrated Hydrochloric Acid (~37%)HCl36.4660 mL~0.72~12.3
Sodium NitriteNaNO₂69.004.2 g0.06091.05
Stannous Chloride DihydrateSnCl₂·2H₂O225.6533.0 g0.1462.5
Deionized WaterH₂O18.02As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer (-20 to 100 °C)

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Starch-iodide paper

Step-by-Step Procedure

Part A: Diazotization

  • Preparation of Amine Salt Suspension: In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 10.0 g (0.0583 mol) of 2-chloro-4-aminobenzoic acid and 40 mL of concentrated hydrochloric acid. Stir the mixture to form a thick, white suspension of the hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 4.2 g (0.0609 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0 °C in an ice bath.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine salt suspension over 30–45 minutes.

    • Causality: A slow, dropwise addition is crucial to dissipate the exothermic heat of reaction and maintain the temperature strictly between 0–5 °C.[3][4] This prevents the premature decomposition of the diazonium salt and minimizes the formation of phenolic byproducts.[5][6]

  • Monitoring Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating a slight excess of nitrous acid. The mixture should become a clear, pale-yellow solution.

Part B: Reduction

  • Preparation of Reducing Agent: In a 500 mL beaker, dissolve 33.0 g (0.146 mol) of stannous chloride dihydrate in 20 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve full dissolution; cool the resulting solution thoroughly to 0–5 °C in an ice-salt bath.

  • Reduction Reaction: While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold stannous chloride solution.

    • Causality: This addition should be performed portion-wise or via a dropping funnel to control the exothermic reaction and potential for foaming. The temperature should be maintained below 10 °C throughout the addition.

  • Product Formation: After the addition is complete, a precipitate of the product will begin to form. Continue to stir the mixture in the ice bath for 1 hour to ensure complete reaction and precipitation.

Part C: Isolation and Purification

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of ice-cold deionized water or a 1:4 HCl:water solution to remove residual stannous/stannic salts and other impurities.

    • Causality: Washing with a cold, slightly acidic solution minimizes loss of the hydrochloride salt product due to solubility while effectively removing inorganic impurities.

  • Drying: Transfer the white to off-white solid to a watch glass or petri dish and dry it in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂) to a constant weight.

Expected Results
  • Appearance: A white to pale cream-colored crystalline solid.

  • Yield: A typical yield for this procedure is 75–85%.

  • Characterization: The identity and purity of the product can be confirmed using standard analytical techniques such as Melting Point (with decomposition), ¹H NMR, and IR spectroscopy.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent.

    • Diazonium Salts: Potentially explosive, especially in the solid, dry state. NEVER isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times.

    • Stannous Chloride: Harmful if swallowed and may cause skin and respiratory irritation.

References

experimental protocol for synthesizing 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The described two-step, one-pot synthesis begins with the diazotization of commercially available 4-Amino-2-chlorobenzoic acid, followed by a controlled reduction of the intermediate diazonium salt using sodium sulfite. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Introduction: Significance and Synthetic Strategy

This compound is an important synthetic intermediate, prized for its bifunctional nature which incorporates a reactive hydrazine moiety and a versatile carboxylic acid on a substituted benzene ring. This structure makes it a key precursor for the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications such as indole and pyrazole derivatives.[1][2] The presence of the chloro-substituent provides an additional site for synthetic modification, further enhancing its utility in the development of novel chemical entities.[1]

The synthetic pathway detailed herein is a robust and scalable method that avoids the use of heavy metal reducing agents, which can be problematic in pharmaceutical synthesis due to contamination concerns.[3] The strategy involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine of 4-Amino-2-chlorobenzoic acid into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and hydrochloric acid.[4][5]

  • Reduction: The subsequent reduction of the diazonium salt to the target hydrazine derivative using an aqueous solution of sodium sulfite, followed by precipitation of the final product as its hydrochloride salt.[6][7]

This approach is well-established for the synthesis of arylhydrazines and has been adapted to ensure high yield and purity for the target compound.[5]

Overall Reaction Scheme

Safety and Handling: A Critical Overview

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • Aryl Diazonium Salts: These intermediates are temperature-sensitive and potentially explosive in a dry, isolated state.[8] They should never be isolated and must be used immediately in solution at low temperatures (0–5 °C).

  • Hydrazine Derivatives: Hydrazine and its derivatives are classified as toxic, corrosive, and potentially carcinogenic.[9][10] Acute exposure can cause severe skin burns, eye damage, and respiratory tract irritation.[11] Chronic exposure should be avoided.

  • Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested.

Mandatory Safety Precautions:

  • All operations must be performed inside a certified chemical fume hood with adequate ventilation.[12]

  • Personal Protective Equipment (PPE) is mandatory: This includes a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (butyl rubber is recommended).[10][11][12]

  • An emergency safety shower and eyewash station must be immediately accessible.[12]

  • Avoid contact of hydrazine-containing waste with oxidizing agents, as this can lead to violent reactions.[12] All waste should be collected and disposed of according to institutional hazardous waste guidelines.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplier
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂≥98%Sigma-Aldrich, etc.
Hydrochloric Acid (conc., 37%)HClACS GradeFisher Scientific, etc.
Sodium NitriteNaNO₂≥99%Sigma-Aldrich, etc.
Sodium Sulfite (anhydrous)Na₂SO₃≥98%Acros Organics, etc.
Deionized WaterH₂O--
Starch-Iodide Paper---
Ethanol (for washing)C₂H₅OHACS Grade-
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer with a Teflon-coated paddle

  • Dropping funnel (100 mL)

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven

Detailed Experimental Protocol

This protocol is designed for a representative 0.1 mole scale synthesis.

Part A: Diazotization of 4-Amino-2-chlorobenzoic Acid
  • Preparation of Amine Suspension: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-Amino-2-chlorobenzoic acid (17.16 g, 0.1 mol) and 100 mL of deionized water. Begin stirring to form a slurry.

  • Acidification: To the stirring slurry, slowly add concentrated hydrochloric acid (30 mL, approx. 0.36 mol). The starting material will dissolve and then re-precipitate as its hydrochloride salt.

  • Cooling: Immerse the flask in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring. Ensure the temperature is stable before proceeding.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of deionized water and cool the solution in an ice bath.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Crucial: The reaction temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[4] The solids will gradually dissolve, resulting in a clear, yellowish solution of 2-chloro-4-carboxybenzenediazonium chloride.

  • Completion Check: After the addition is complete, continue stirring at 0–5 °C for an additional 15 minutes. Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a complete reaction. If the test is negative, add a small amount of the nitrite solution until a positive test is obtained. Keep the resulting cold diazonium salt solution for immediate use in the next step.

Part B: Reduction and Isolation of this compound
  • Preparation of Reducing Solution: In a separate large beaker (1 L), dissolve sodium sulfite (31.5 g, 0.25 mol) in 200 mL of deionized water. Cool this solution to 10-15 °C.

  • Reduction of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred sodium sulfite solution over approximately 45-60 minutes. A reddish intermediate may form. Control the rate of addition to maintain the reaction temperature between 10–20 °C.

  • Completion of Reduction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reduction is complete. The color of the solution will typically lighten.

  • Precipitation of Product: While stirring, carefully acidify the reaction mixture by adding concentrated hydrochloric acid (approx. 40-50 mL) until the pH is strongly acidic (pH < 1). This step protonates the hydrazine and precipitates the product as its hydrochloride salt.

  • Isolation: Cool the mixture in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of ice-cold deionized water (2 x 30 mL) and then with a small portion of cold ethanol (20 mL) to remove residual acids and organic impurities.

  • Drying: Dry the product in a vacuum oven at 50–60 °C to a constant weight. The final product is a white to off-white crystalline solid.

Visualization of Workflow and Mechanism

Experimental Workflow

The overall laboratory process can be visualized as a sequential flow from starting materials to the final, purified product.

G cluster_diazotization Part A: Diazotization cluster_reduction Part B: Reduction & Isolation A1 Suspend Amine in H₂O/HCl A2 Cool to 0-5 °C A1->A2 A3 Dropwise add NaNO₂ solution A2->A3 A4 Stir & Verify Completion A3->A4 B2 Add Diazonium Salt Solution A4->B2 Use Immediately B1 Prepare Na₂SO₃ Solution B1->B2 B3 Stir at Room Temp B2->B3 B4 Acidify with conc. HCl B3->B4 B5 Cool & Filter Product B4->B5 B6 Wash & Dry B5->B6 G Start 4-Amino-2-chlorobenzoic acid Diazonium Diazonium Salt Intermediate [Ar-N₂]⁺ Start->Diazonium NaNO₂, HCl 0-5 °C Sulfite_Adduct Azo-sulfonate Adduct [Ar-N=N-SO₃]⁻ Diazonium->Sulfite_Adduct + SO₃²⁻ Hydrazine_Sulfonate Hydrazine Disulfonate [Ar-NH-NH(SO₃)₂]³⁻ Sulfite_Adduct->Hydrazine_Sulfonate + SO₃²⁻ (Reduction) Product 2-Chloro-4-hydrazinylbenzoic acid (after acidification) Hydrazine_Sulfonate->Product H₃O⁺, Heat (Hydrolysis)

References

2-Chloro-4-hydrazinylbenzoic acid hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: A Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly functionalized building block for organic synthesis. Its unique trifunctional nature—a nucleophilic hydrazine group, an electron-deficient aromatic ring substituted with a chloro atom, and a carboxylic acid handle—renders it an invaluable precursor for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. We will delve into its core applications, provide detailed, field-tested protocols, and explain the chemical principles that underpin its synthetic utility.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any synthetic protocol. This compound is typically a stable, crystalline solid.

PropertyValueSource
CAS Number 143578-83-2[1]
Molecular Formula C₇H₈Cl₂N₂O₂[1]
Molecular Weight 223.06 g/mol [1]
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred from structure
Storage Store in a cool, dry place away from strong oxidizing agents[2]

Safety and Handling: As a hydrazine derivative and hydrochloride salt, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The reactivity of this compound is dominated by the hydrazine moiety, which serves as a potent binucleophile. This reactivity is the foundation for its use in constructing a variety of important heterocyclic cores.

The Fischer Indole Synthesis: Crafting Functionalized Indoles

The most prominent application of arylhydrazines is the Fischer indole synthesis, a robust acid-catalyzed reaction that produces the indole scaffold from a phenylhydrazine and an aldehyde or ketone.[4] The presence of the chloro and carboxylic acid groups on our building block allows for the regioselective synthesis of highly functionalized indoles, which are privileged structures in numerous pharmaceuticals.[5]

Causality of the Mechanism: The reaction proceeds through a series of well-defined steps.[6] Initially, the hydrazine condenses with a carbonyl compound to form a hydrazone. Tautomerization to an enamine is followed by a crucial[7][7]-sigmatropic rearrangement, driven by the formation of a stable N-N bond in the transition state. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole core.[4][6]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Aromatization Hydrazine 2-Chloro-4-hydrazinyl- benzoic acid Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone -H₂O Ketone Ketone/Aldehyde (e.g., Pyruvic Acid) Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate (via [3,3]-Sigmatropic Shift) Enamine->Diimine H⁺, Heat Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole 7-Chloro-indole- 5-carboxylic acid Aminal->Indole -NH₃, Aromatization

Caption: The Fischer Indole Synthesis Workflow.

Pyrazole Synthesis: Building Five-Membered Heterocycles

Hydrazines are classical precursors for the synthesis of pyrazoles, a class of heterocycles prevalent in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Expert Insight: The choice of reaction conditions (acidic vs. basic) can influence the regioselectivity of the cyclization when using an unsymmetrical dicarbonyl compound. For this compound, the initial condensation usually occurs at the more reactive carbonyl group, followed by cyclization.

Pyrazole_Synthesis Start 2-Chloro-4-hydrazinylbenzoic acid + 1,3-Dicarbonyl Compound Condensation Condensation (-H₂O) Start->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration (-H₂O) Intermediate->Cyclization Product Substituted Pyrazole Product (e.g., 1-(3-Chloro-4-carboxyphenyl)-pyrazole) Cyclization->Product

Caption: General workflow for pyrazole synthesis.

Applications in Kinase Inhibitor Synthesis

The indole and pyrazole scaffolds derived from this compound are central to the design of kinase inhibitors.[8] The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets, while the carboxylic acid provides a crucial attachment point for building out more complex structures or can act as a key hydrogen bond donor/acceptor. For instance, many anilinoquinazoline-based kinase inhibitors, which target receptors like EGFR, rely on substituted aniline precursors that can be conceptually derived from or are analogous to our building block.[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of 7-Chloro-2-methyl-1H-indole-5-carboxylic acid via Fischer Indolization

This protocol details the reaction of this compound with pyruvic acid. The reaction is a classic example of the Fischer indole synthesis.[6][10]

Materials:

  • This compound

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice water

  • Sodium bicarbonate (sat. aq. solution)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and pyruvic acid (1.1 eq).

    • Causality: The initial step is the formation of the hydrazone in situ. A slight excess of the ketone drives this condensation forward.

  • Acid Catalysis & Cyclization: To the mixture, cautiously add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine). The mixture will become viscous.

    • Expert Insight: PPA serves as both the acidic catalyst and a dehydrating agent, facilitating both the[7][7]-sigmatropic rearrangement and the final aromatization step.[4] Eaton's reagent (P₂O₅ in MeSO₃H) can be a more manageable alternative.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After cooling to room temperature, carefully pour the viscous reaction mixture into a beaker of ice water with stirring. A precipitate should form.

    • Trustworthiness: This step quenches the reaction and precipitates the crude product, which is insoluble in acidic water.

  • Neutralization & Filtration: Slowly neutralize the aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The carboxylic acid product will be in its carboxylate salt form initially and may dissolve. Re-acidify with dilute HCl to pH ~3-4 to precipitate the final product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 7-Chloro-2-methyl-1H-indole-5-carboxylic acid.

Protocol 2: Synthesis of 1-(3-Chloro-4-carboxyphenyl)-3,5-dimethylpyrazole

This protocol describes the condensation of the title compound with acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid or ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid or ethanol. Add acetylacetone (1.05 eq).

    • Causality: Acetic acid acts as a mildly acidic catalyst and a solvent, promoting the condensation and subsequent cyclization.

  • Heating: Heat the reaction mixture to reflux (approx. 80-120 °C depending on the solvent) for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, slowly add water to the reaction mixture to induce precipitation of the crude product.

    • Trustworthiness: The pyrazole product is typically much less polar than the starting materials and will be insoluble in the aqueous acetic acid or ethanol/water mixture.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or a similar solvent to afford the pure pyrazole derivative.

References

The Unseen Workhorse: A Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the true value of a chemical building block lies not in its own inherent biological activity, but in its potential to unlock novel chemical space and forge the core of future therapeutics. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride is one such unassuming yet powerful scaffold. While it may not be a household name in the pantheon of blockbuster drugs, its strategic placement of reactive functional groups—a nucleophilic hydrazine, an electron-withdrawing chloro group, and a versatile carboxylic acid—makes it a highly valuable intermediate in the synthesis of a diverse array of bioactive molecules.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a linchpin in the synthesis of kinase inhibitors, antibacterial agents, and other heterocyclic systems of therapeutic interest. The protocols and insights provided herein are grounded in established chemical principles and draw from the broader landscape of hydrazine chemistry to illuminate the potential of this specific, yet underexplored, reagent.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSignificance in Synthesis
Molecular Formula C₇H₈Cl₂N₂O₂Provides the elemental composition.
Molecular Weight 223.06 g/mol Essential for stoichiometric calculations in reaction planning.
CAS Number 41112-74-7A unique identifier for sourcing and regulatory purposes.[1]
Appearance Typically an off-white to light brown powder.A visual cue for material quality.
Solubility Generally soluble in polar solvents like water, methanol, and DMSO, particularly with heating.Dictates the choice of reaction and purification solvents.
Functional Groups Hydrazine (-NHNH₂), Carboxylic Acid (-COOH), Chloro (-Cl)These three points of reactivity are the cornerstone of its synthetic utility.

The Strategic Advantage: Unpacking the Functional Groups

The utility of this compound in medicinal chemistry is a direct consequence of the interplay between its three key functional groups.

G main This compound hydrazine Hydrazine (-NHNH₂) • Nucleophilic center • Forms hydrazones • Precursor to N-heterocycles main->hydrazine Key for bioactivity & heterocycle formation chloro Chloro Group (-Cl) • Electron-withdrawing • Modulates ring electronics • Potential leaving group main->chloro Influences reactivity & binding carboxyl Carboxylic Acid (-COOH) • Forms amides, esters • Modulates solubility • Anchoring point main->carboxyl Enables derivatization & improves PK

Caption: Functional group interplay in this compound.

  • The Hydrazine Moiety: This is arguably the most reactive and synthetically versatile part of the molecule. As a potent nucleophile, it readily condenses with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.[2] Furthermore, the hydrazine group is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indazoles, which are privileged scaffolds in many approved drugs.

  • The Chloro Group: The presence of a chlorine atom on the aromatic ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it can modulate the reactivity of the hydrazine and carboxylic acid moieties. In the context of drug design, the chloro group can also participate in crucial binding interactions with target proteins, such as hydrogen bonding or halogen bonding, thereby enhancing potency and selectivity.

  • The Carboxylic Acid Group: This functional group provides a handle for a multitude of chemical transformations, most notably the formation of amides and esters. This allows for the introduction of diverse substituents to fine-tune the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and cell permeability. The carboxylic acid can also serve as an anchoring point for conjugation to other molecules, for instance, in the development of antibody-drug conjugates (ADCs).

Applications in Medicinal Chemistry

While specific, named drugs directly synthesized from this compound are not prevalent in the public domain, its structural motifs are found in numerous bioactive compounds. Its primary applications can be inferred from its utility as a building block for key pharmacophores.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these drugs feature heterocyclic cores that can be accessed through synthetic routes involving hydrazine derivatives. The general strategy involves the condensation of the hydrazine with a suitable dicarbonyl compound or its equivalent to form a heterocyclic ring, which then serves as the scaffold for further functionalization.

The anilinoquinazoline and aminopyrimidine scaffolds, for example, are common cores in potent kinase inhibitors like Dasatinib, a dual Src/Abl kinase inhibitor.[3] While the synthesis of Dasatinib itself does not start from this specific benzoic acid derivative, the underlying principles of using a substituted hydrazine to construct a key part of the inhibitor are directly applicable.

G start 2-Chloro-4-hydrazinyl- benzoic acid hydrochloride intermediate1 Hydrazone Formation (with β-ketoester) start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 final Heterocyclic Kinase Inhibitor Scaffold intermediate2->final

Caption: General workflow for synthesizing kinase inhibitor scaffolds.

Protocol 1: General Synthesis of a Pyrazole-based Kinase Inhibitor Scaffold

This protocol is a representative example of how this compound could be used to synthesize a pyrazole-containing scaffold, a common motif in kinase inhibitors.

  • Step 1: Hydrazone Formation

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

    • Add 1.05 equivalents of a β-ketoester (e.g., ethyl acetoacetate).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) if not already in an acidic solvent.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification or purified by recrystallization.

  • Step 2: Cyclization to form the Pyrazolone Core

    • Dissolve the crude hydrazone in a high-boiling point solvent like Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 200-250 °C) to induce cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and add a non-polar solvent like hexanes to precipitate the pyrazolone product.

    • Filter the solid, wash with hexanes, and dry under vacuum.

  • Step 3: Further Derivatization The resulting pyrazolone can be further functionalized. For example, the carboxylic acid can be converted to an amide to introduce diversity and modulate biological activity, a common strategy in the development of kinase inhibitors.[4]

Development of Novel Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents. Hydrazone derivatives have shown significant promise in this area, exhibiting a broad spectrum of antibacterial activity.[5][6] The mode of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

The synthesis of these antibacterial hydrazones is typically a straightforward one-step condensation reaction.

Protocol 2: Synthesis of Hydrazone-based Antibacterial Candidates

This protocol outlines the general procedure for synthesizing a library of hydrazone derivatives for antibacterial screening.

  • To a solution of this compound (1.0 equivalent) in ethanol, add a substituted aromatic or heteroaromatic aldehyde (1.0 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the hydrazone product.

  • Filter the solid, wash with cold ethanol, and dry.

  • The antibacterial activity of the synthesized compounds can then be evaluated using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[5]

G start This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction aldehyde Substituted Aldehyde (Aromatic or Heteroaromatic) aldehyde->reaction product Hydrazone Derivative reaction->product screening Antibacterial Screening (MIC Determination) product->screening

Caption: Workflow for the synthesis and screening of antibacterial hydrazones.

Synthesis of Other Bioactive Heterocycles

The versatility of the hydrazine functional group extends beyond the synthesis of pyrazoles and hydrazones. It is a key building block for a vast array of other heterocyclic systems, including triazoles, oxadiazoles, and indazoles, many of which possess significant biological activities.[7]

For instance, the synthesis of indazole derivatives can be achieved through the intramolecular cyclization of o-hydrazinobenzoic acids.[7] While our starting material is a p-hydrazinyl derivative, its reactivity can be harnessed in intermolecular reactions to construct other valuable heterocyclic cores.

Conclusion

This compound represents a classic example of a versatile building block in medicinal chemistry. Its true power is unlocked through the strategic manipulation of its hydrazine, chloro, and carboxylic acid functionalities. While it may not be the final active pharmaceutical ingredient, it serves as a crucial starting point for the synthesis of complex molecules with a wide range of therapeutic applications, from targeted cancer therapies to novel antibiotics. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable, yet often overlooked, chemical intermediate in their quest for the next generation of life-saving medicines.

References

use of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in Heterocyclic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a hydrazine group, a carboxylic acid, and a chloro substituent on a benzene ring offers multiple reactive sites for constructing complex molecular architectures. The hydrazine moiety is a classical precursor for nitrogen-containing heterocycles, while the chloro and carboxylic acid groups provide opportunities for secondary modifications, influencing the physicochemical properties and biological activity of the final compounds.

This guide provides a comprehensive overview of the application of this compound in the synthesis of privileged heterocyclic scaffolds, such as indazoles, pyrazoles, and triazoles. These core structures are prevalent in a vast number of FDA-approved drugs and clinical candidates, valued for their roles in treating a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and explain the causal relationships behind methodological choices, offering a practical resource for laboratory application.

Safety and Handling: A Prerequisite for Synthesis

Proper handling of this compound is paramount. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[4][5][6] Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassPrecautionary StatementPersonal Protective Equipment (PPE)
Skin Irritation (Category 2) P264: Wash hands thoroughly after handling.[4] P280: Wear protective gloves/clothing.[4]Nitrile gloves, Lab coat
Eye Irritation (Category 2) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Goggles or face shield[4]
Respiratory Irritation P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4]Use in a chemical fume hood.[5]

Storage and Incompatibilities: Store the compound in a dry, cool, and well-ventilated place with the container tightly closed, preferably under an inert atmosphere as it may be sensitive to moisture.[5][6] It is incompatible with strong oxidizing agents.[5][6]

Synthetic Pathways from a Central Precursor

The strategic positioning of functional groups on this compound allows for its conversion into a variety of important heterocyclic systems. The choice of reaction partner and conditions dictates the final scaffold produced.

G cluster_start Starting Material cluster_products Heterocyclic Products start 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Indazoles Substituted Indazoles start->Indazoles  + Aldehyde/Ketone (Fischer Synthesis) Pyrazoles Substituted Pyrazoles start->Pyrazoles  + 1,3-Dicarbonyl (Knorr Synthesis) Triazoles Substituted Triazoles start->Triazoles  + Carboxylic Acid Derivative (Cyclocondensation)

Caption: Synthetic routes from this compound.

Application I: Synthesis of Substituted Indazoles via Fischer Indole Synthesis

The indazole scaffold is a cornerstone in drug discovery, with derivatives showing potent anticancer and anti-inflammatory activities.[1][7] The Fischer Indole Synthesis is a classic and powerful method for constructing the indole or indazole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[8][9]

Mechanistic Insight

The reaction proceeds through a series of well-defined steps. The initial condensation of the hydrazine with a ketone or aldehyde forms a hydrazone. This intermediate then tautomerizes to its enamine form, which, after protonation, undergoes a crucial[10][10]-sigmatropic rearrangement. The resulting di-imine intermediate cyclizes and eliminates ammonia to yield the final aromatic indazole product.[9] The use of this compound will produce a 7-chloro-1H-indazole-5-carboxylic acid core, a valuable scaffold for further functionalization.

G A Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B -H₂O C Tautomerization to Ene-hydrazine B->C D Protonation C->D +H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization & Cyclization E->F G Ammonia Elimination F->G -NH₃ H Final Indazole Product G->H

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 7-Chloro-3-methyl-1H-indazole-5-carboxylic acid

This protocol describes the reaction with acetone as the carbonyl partner.

Materials:

ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Chloro-4-hydrazinylbenzoic acid HCl52356-01-1225.052.25 g10 mmol
Acetone67-64-158.081.16 mL20 mmol
Polyphosphoric Acid (PPA)8017-16-1-~20 g-
Ethanol64-17-546.07As needed-

Procedure:

  • Hydrazone Formation: In a 100 mL round-bottom flask, suspend this compound (2.25 g, 10 mmol) in 30 mL of ethanol. Add acetone (1.16 mL, 20 mmol) and a catalytic amount of acetic acid (2-3 drops).

    • Causality: The acidic catalyst protonates the carbonyl oxygen of acetone, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen. Ethanol is a suitable solvent that dissolves the reactants sufficiently.

  • Reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization: To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~20 g).

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the[10][10]-sigmatropic rearrangement and the subsequent cyclization and aromatization steps.[8]

  • Heat the mixture to 100-120 °C with stirring for 4-6 hours. The mixture will become a thick, viscous slurry.

  • Work-up and Purification: Cool the reaction mixture to about 60-70 °C and pour it carefully onto 100 g of crushed ice with vigorous stirring.

  • The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-Chloro-3-methyl-1H-indazole-5-carboxylic acid.

Application II: Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocycles with immense therapeutic importance.[11][12] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward route to this scaffold by reacting a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[11]

Mechanistic Insight

The synthesis involves the initial formation of a hydrazone by reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the remaining hydrazone nitrogen onto the second carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate yields the stable, aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-(7-chloro-5-carboxy-1H-pyrazol-1-yl)benzoic acid analog

This protocol uses 1,3-dimethyl-1,3-propanedione (acetylacetone) as a representative 1,3-dicarbonyl partner.

Materials:

ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Chloro-4-hydrazinylbenzoic acid HCl52356-01-1225.052.25 g10 mmol
Acetylacetone123-54-6100.121.02 mL10 mmol
Glacial Acetic Acid64-19-760.0525 mL-
Water7732-18-518.02As needed-

Procedure:

  • Reaction Setup: Dissolve this compound (2.25 g, 10 mmol) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Acetic acid serves as both the solvent and an acid catalyst, facilitating both the initial condensation and the final dehydration step to form the aromatic ring.[11]

  • Add acetylacetone (1.02 mL, 10 mmol) to the solution dropwise with stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) for 4-5 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water.

  • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with copious amounts of cold water to remove residual acetic acid.

  • Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Application III: Synthesis of[4][5][6]Triazolo Fused Heterocycles

The 1,2,4-triazole moiety is a key component in a range of antifungal and anticancer agents.[13][14] Fused triazole systems, such as triazolo[4,3-a]pyridines, are also of significant interest. A common synthetic strategy involves the reaction of a hydrazine with a suitable precursor followed by acid-catalyzed cyclization and dehydration.

Experimental Protocol: General approach to a 1,2,4-Triazole derivative

This protocol outlines the synthesis of a triazole via reaction with formic acid, leading to a non-substituted triazole ring.

Materials:

ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Chloro-4-hydrazinylbenzoic acid HCl52356-01-1225.052.25 g10 mmol
Formic Acid (98%)64-18-646.0320 mL-
Sodium Bicarbonate144-55-884.01As needed-

Procedure:

  • Acylation: In a 50 mL round-bottom flask, add this compound (2.25 g, 10 mmol) to formic acid (20 mL).

  • Reflux the mixture for 6-8 hours. The initial suspension should dissolve over time.

    • Causality: Formic acid acts as both the reagent (source of the third nitrogen and second carbon for the triazole ring) and the solvent. The initial step is the formation of a formylhydrazide intermediate.

  • Cyclization and Dehydration: Continued heating in the acidic medium promotes the intramolecular cyclization of the formylhydrazide, followed by dehydration to yield the aromatic triazole ring.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice water.

  • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired triazole derivative.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. By carefully selecting the reaction partner and conditions, researchers can readily access complex indazole, pyrazole, and triazole cores. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in synthetic organic chemistry and drug discovery, enabling the efficient construction of novel molecular entities for biological evaluation.

References

Application Notes and Protocols: 2-Chloro-4-hydrazinylbenzoic acid hydrochloride as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride has emerged as a valuable and versatile precursor in the development of a variety of active pharmaceutical ingredients (APIs). Its utility is rooted in the dual reactivity of the hydrazine and carboxylic acid functionalities, which allows for the construction of complex heterocyclic scaffolds. Hydrazine moieties are particularly important in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are privileged structures in numerous clinically significant drugs.[1][2][3] The presence of the chloro and benzoic acid groups provides additional handles for synthetic manipulation, enabling fine-tuning of the physicochemical and pharmacological properties of the final API.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and a detailed protocol for the use of this compound in API synthesis. We will explore its role in the construction of pyrazole-based kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][4] Specifically, we will focus on the synthesis of a key intermediate for drugs targeting fibroblast growth factor receptor 4 (FGFR4), such as Fisogatinib (BLU-554), an investigational therapy for hepatocellular carcinoma.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for reaction optimization and safe handling.

PropertyValueReference
CAS Number 1403567-79-8 (HCl salt)[7]
Molecular Formula C₇H₈ClN₂O₂ · HCl[8]
Molecular Weight 223.07 g/mol N/A
Appearance Off-white to light yellow powderN/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[9]
Melting Point >200 °C (decomposes)N/A

Synthetic Pathway Overview: From Precursor to Pyrazole Core

The primary application of this compound in the synthesis of kinase inhibitors often involves a cyclocondensation reaction with a 1,3-dicarbonyl compound to form a substituted pyrazole ring.[10][11] This reaction is a cornerstone of heterocyclic chemistry and provides a robust method for constructing the core scaffold of many targeted therapies. The following diagram illustrates the general workflow for the synthesis of a key pyrazole intermediate from our precursor.

G precursor 2-Chloro-4-hydrazinylbenzoic acid hydrochloride cyclocondensation Cyclocondensation (e.g., in Ethanol, reflux) precursor->cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclocondensation intermediate Substituted Pyrazole Intermediate cyclocondensation->intermediate api Further Synthetic Steps (e.g., amidation, coupling) intermediate->api final_api Final API (e.g., Fisogatinib) api->final_api

Caption: General workflow for the synthesis of a pyrazole-based API.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole Intermediate

This protocol details the synthesis of a key pyrazole intermediate, which can be further elaborated to form potent kinase inhibitors. The reaction involves the cyclocondensation of this compound with a suitable 1,3-dicarbonyl compound.

Materials and Reagents:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate)

  • Anhydrous Ethanol

  • Triethylamine

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux and work-up

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous ethanol to the flask to form a slurry. To this, add triethylamine (1.1 eq) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free hydrazine for reaction.

  • Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.05 eq) to the reaction mixture.

  • Catalyst and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the condensation reaction. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should be used to observe the consumption of the starting materials and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted pyrazole intermediate.

Rationale behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Base: Triethylamine is a non-nucleophilic base used to deprotonate the hydrochloride salt without interfering with the cyclization.

  • Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps.

Analytical Characterization of the Synthesized Pyrazole

The structure and purity of the synthesized pyrazole intermediate must be confirmed using standard analytical techniques.[12][13][14]

Analytical TechniqueExpected Observations
¹H NMR Appearance of characteristic signals for the pyrazole ring protons and the substituents. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrazole ring and the attached functional groups.
LC-MS A single major peak in the liquid chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the desired product.
HPLC A high-purity peak indicating the absence of significant impurities.

Conclusion

This compound is a highly valuable building block for the synthesis of complex APIs, particularly those containing a pyrazole core. The protocol provided herein offers a robust and reproducible method for the synthesis of a key pyrazole intermediate. The versatility of this precursor, coupled with the well-established chemistry of pyrazole formation, makes it an indispensable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.

References

analytical methods for the quantification of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Quantitative Analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Introduction

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. As a reactive starting material, its presence as a process-related impurity in final drug substances must be meticulously controlled. The hydrazine functional group, while essential for synthesis, also imparts reactivity and potential toxicological concerns, necessitating the development of sensitive, accurate, and robust analytical methods for its quantification.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore multiple analytical strategies, from widely accessible High-Performance Liquid Chromatography (HPLC) with UV detection to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. All protocols are presented in alignment with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and versatility. For this compound, two primary strategies can be employed: a direct analysis and a more sensitive approach involving pre-column derivatization.

Strategy A: Direct Quantification by RP-HPLC-UV

This method offers the most straightforward approach for determining the purity of the substance or for its quantification at moderate concentration levels. The principle relies on the inherent UV absorbance of the benzene ring in the molecule for detection.

Causality and Experimental Choices:

  • Column Chemistry: A C18 stationary phase is selected for its versatility in retaining compounds with mixed polarity like the target analyte.

  • Mobile Phase: A combination of a weak acid (formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: Direct Analysis

  • Preparation of Standard and Sample Solutions:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.

    • Sample Solution (e.g., for assay of raw material): Accurately weigh about 10 mg of the sample, dissolve in the diluent in a 100 mL volumetric flask, and dilute to the mark. Further dilute if necessary to fall within the calibration range.

  • Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 20 | | | 15 | 80 | | | 20 | 80 | | | 22 | 20 | | | 25 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | UV at 245 nm |

  • System Suitability and Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a working standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • Inject the blank (diluent), followed by the standard solutions to generate a calibration curve.

    • Inject the sample solutions for analysis.

HPLC_Direct_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute in Diluent A->B C Prepare Calibration Curve Standards B->C D HPLC System Equilibration C->D E System Suitability (6x Injection) D->E F Inject Blank, Standards & Samples E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Concentration H->I HPLC_Deriv_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples in Methanol B Add Salicylaldehyde Solution A->B C Heat at 60°C for 20 min B->C D Cool to Room Temp C->D E HPLC System Equilibration D->E F Inject Derivatized Standards & Samples E->F G Integrate Peaks at 360 nm F->G H Calculate Concentration G->H LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Low-Level Standards (ng/mL) B Prepare Concentrated Sample Solution A->B C Optimize MRM Transitions B->C D Run Samples using Rapid LC Gradient C->D E Extract Ion Chromatograms D->E F Quantify against Calibration Curve E->F

References

HPLC analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Introduction

This compound is an organic intermediate containing a halogenated aromatic ring, a carboxylic acid group, and a hydrazinyl moiety. Its structural complexity and reactivity make it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and stability of such intermediates are critical for the quality and safety of the final products. Therefore, a robust, accurate, and reliable analytical method for its quantification and impurity profiling is essential.

This application note presents a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development principles to protocol validation and implementation.

Compound Profile & Chromatographic Strategy

The molecular structure of this compound presents several key features that dictate the HPLC method development strategy:

  • Aromatic Ring: The chlorobenzene ring provides hydrophobicity, making it suitable for retention on a non-polar stationary phase. It also contains a chromophore, enabling strong UV absorbance for sensitive detection.

  • Ionizable Groups: The compound possesses a carboxylic acid group (acidic) and a hydrazinyl group (basic). The hydrochloride salt form indicates the hydrazinyl group is protonated. The ionization state of these groups is highly dependent on the pH of the mobile phase.[1]

  • Polarity: The presence of the carboxylic acid and hydrazinyl groups imparts significant polarity to the molecule.

Based on these characteristics, Reversed-Phase HPLC is the technique of choice.[2] It separates compounds based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18), using a polar mobile phase.[2] To achieve reproducible retention and symmetrical peak shapes for this ionizable compound, controlling the mobile phase pH is paramount. A low-pH mobile phase (e.g., pH 2.5-3.0) is selected to suppress the ionization of the carboxylic acid group and ensure the hydrazinyl group remains consistently protonated. This minimizes peak tailing and stabilizes retention time.[1]

Experimental Protocol

This protocol provides a step-by-step guide for the analysis.

Equipment and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column stable at low pH is required.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • This compound Reference Standard

Reagent and Solution Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Mobile Phase A (Aqueous Buffer, pH 2.8):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 2.8 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (100%).

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent.

Chromatographic Conditions

The following parameters provide a robust starting point for the analysis.

ParameterRecommended SettingCausality & Justification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of aromatic compounds.[3]
Mobile Phase A: KH₂PO₄ Buffer (pH 2.8)B: AcetonitrileLow pH controls ionization of the analyte for consistent retention and good peak shape.[1]
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% BA gradient ensures elution of the main analyte and separation from potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection Wavelength 254 nmThe aromatic ring provides strong absorbance. A DAD can be used to scan for the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Sample Preparation
  • Accurately weigh the sample material containing this compound.

  • Dissolve and dilute the sample in the Diluent to achieve a final concentration of approximately 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Method Validation Strategy

To ensure the analytical procedure is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[4][5][6] The objective is to demonstrate that the method is suitable for providing reliable and accurate data.[4]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by injecting a blank, placebo (if applicable), and the analyte, showing no interference at the analyte's retention time.

  • Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and is expressed as the percentage of recovery.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval. Assessed by multiple injections of the same standard, with a relative standard deviation (RSD) typically ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature).

Illustrative Validation Data

The following tables summarize typical acceptance criteria and illustrative data for a successful method validation.

Table 1: Linearity

Concentration (µg/mL) Peak Area
40 (80%) 481050
45 (90%) 540800
50 (100%) 601500
55 (110%) 662100
60 (120%) 720950

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6%
120% 60.0 59.5 99.2%

| Average Recovery | | | 99.8% |

Table 3: Precision (Repeatability, n=6)

Injection Peak Area
1 601530
2 602100
3 600980
4 601850
5 602500
6 601100

| % RSD | 0.11% |

Visualized Workflows

To clarify the experimental process and the logic behind method development, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Handling Phase prep_solutions Prepare Mobile Phases, Diluent, and Standards prep_sample Prepare Sample for Analysis (Weigh, Dissolve, Filter) prep_solutions->prep_sample sys_setup HPLC System Setup (Equilibrate Column) prep_sample->sys_setup inject Inject Sample & Standards into HPLC System sys_setup->inject acquire Data Acquisition (Chromatogram Recording) inject->acquire process Process Chromatographic Data (Integrate Peaks) acquire->process report Calculate Results & Generate Report process->report

Caption: High-level workflow for the HPLC analysis protocol.

G cluster_choices Method Development Decisions cluster_selections Final Method Parameters Analyte Analyte Properties: - Aromatic Ring - Ionizable Groups (Acidic/Basic) - Polar Nature Choice_Mode Separation Mode Analyte->Choice_Mode Choice_Column Stationary Phase Analyte->Choice_Column Choice_MP Mobile Phase Analyte->Choice_MP Choice_Detect Detection Analyte->Choice_Detect Selection_Mode Reversed-Phase HPLC Choice_Mode->Selection_Mode Hydrophobic nature Selection_Column C18 Column Choice_Column->Selection_Column Aromaticity Selection_MP Low pH Buffered Aqueous/ACN Gradient Choice_MP->Selection_MP Ionizable groups & varying polarity Selection_Detect UV Detection (e.g., 254 nm) Choice_Detect->Selection_Detect UV Chromophore

Caption: Logic diagram for key method development choices.

Conclusion

The Reversed-Phase HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column with a low-pH buffered mobile phase and gradient elution ensures excellent peak shape, resolution, and reproducibility. The method is suitable for routine quality control, stability testing, and purity analysis. Adherence to the outlined validation strategy will ensure that the method is fit for its intended purpose and complies with regulatory expectations.

References

reaction of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride with carbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Hydrazones from 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure successful synthesis and application.

Theoretical Framework: Understanding the Hydrazone Formation

The reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone) is a classic condensation reaction that yields a hydrazone.[1] This transformation is fundamental in organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl C=O bond.

Mechanism of Action:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbon of the carbonyl group. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable hydrazone product.[2]

This reaction is typically catalyzed by a small amount of acid.[3] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. It also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O).

The Role of the Substrate: this compound

The specific starting material, this compound, presents unique considerations:

  • Hydrochloride Salt: The hydrazine moiety is present as a hydrochloride salt (-NHNH₃⁺Cl⁻). In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the free hydrazine must be liberated in situ, typically by adding a mild base (like sodium acetate) or by establishing a pH at which a sufficient equilibrium concentration of the free hydrazine exists.

  • Electronic Effects: The benzene ring is substituted with two electron-withdrawing groups: a chloro group (-Cl) at the ortho position and a carboxylic acid group (-COOH) at the para position relative to the hydrazine. These groups decrease the electron density on the ring and, by extension, reduce the nucleophilicity of the hydrazine nitrogen. This can lead to slower reaction rates compared to unsubstituted phenylhydrazine, potentially requiring more forcing conditions (e.g., longer reaction times or slightly elevated temperatures).

The resulting hydrazones, containing the 2-chloro-4-carboxy-phenyl scaffold, are of significant interest in medicinal chemistry due to their potential as precursors for various bioactive molecules and heterocyclic systems.[4][5]

General Reaction Scheme

The overall transformation is depicted below:

  • Reactants: this compound and a generic carbonyl compound (aldehyde or ketone).

  • Product: The corresponding (E/Z)-2-chloro-4-((2-ylidene)hydrazinyl)benzoic acid (a hydrazone).

G Hydrazine This compound Carbonyl Carbonyl Compound (Aldehyde/Ketone) Arrow Solvent (e.g., Ethanol) Catalytic Acid (e.g., Acetic Acid) Heat (Reflux) Hydrazone Hydrazone Derivative Water Water (H₂O) Plus1 + Plus2 + dummy1->dummy2 G start Weigh Reactants: - 2-Chloro-4-hydrazinylbenzoic acid HCl - Carbonyl Compound - Sodium Acetate (optional) dissolve Dissolve Hydrazine Salt in Absolute Ethanol start->dissolve neutralize Add Sodium Acetate (Liberate Free Hydrazine) dissolve->neutralize add_carbonyl Add Carbonyl Compound neutralize->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux monitor Monitor Progress via TLC reflux->monitor cool Cool to Room Temperature, then in Ice Bath reflux->cool filtrate Isolate Crude Product (Vacuum Filtration) cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Purified Product under Vacuum recrystallize->dry characterize Characterize Final Product (MP, FTIR, NMR) dry->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

General Synthetic Pathway

The most common and industrially relevant method for synthesizing this compound begins with 2-chloro-4-aminobenzoic acid. The synthesis is a two-step process:

  • Diazotization: The primary amino group of 2-chloro-4-aminobenzoic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.

This entire workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation A 2-Chloro-4-aminobenzoic Acid in HCl Solution B Addition of NaNO₂ Solution (0-5 °C) A->B Cooling C Formation of 2-Chloro-4-carboxybenzenediazonium Chloride B->C Diazotization Reaction E Addition of Diazonium Salt Solution C->E Transfer of cold diazonium salt solution D Reducing Agent Solution (e.g., Sodium Sulfite) F Reduction Reaction E->F Controlled Temperature G Acid Hydrolysis & Precipitation F->G Heating H Filtration, Washing & Drying G->H Cooling & Crystallization I Final Product: 2-Chloro-4-hydrazinylbenzoic acid hydrochloride H->I

Caption: High-level overview of the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions provided are based on an understanding of the underlying chemical principles.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low Yield of Diazonium Salt & Intense Color Formation (Yellow/Orange/Red) in Step 1 Azo Dye Formation: The electrophilic diazonium salt couples with the unreacted, nucleophilic 2-chloro-4-aminobenzoic acid. This side reaction is favored when the concentration of the free amine is high.Increase Acid Concentration: Use an excess of hydrochloric acid to ensure the complete protonation of the starting amine to its ammonium salt. This deactivates the amino group, preventing it from participating in coupling reactions. A low pH (typically 1-2) should be maintained throughout the diazotization.[1] Slow Nitrite Addition: Add the sodium nitrite solution slowly and dropwise with efficient stirring. A rapid or localized addition can create hotspots and areas of high nitrous acid concentration, promoting side reactions.[1]
Incomplete Diazotization Insufficient Nitrous Acid: The molar ratio of sodium nitrite to the starting amine is critical. An insufficient amount will result in unreacted starting material.Monitor Reaction Completion: After the addition of sodium nitrite, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the reaction is complete.[1][2] If the test is negative, a small additional amount of sodium nitrite solution can be added.
Low Yield of Final Product After Reduction Step Decomposition of Diazonium Salt: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired product. Inefficient Reduction: The pH and temperature of the reduction step are crucial for its efficiency.Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C.[3] The diazonium salt solution should be kept cold and used promptly in the next step. Optimize Reduction pH: The reduction with sodium sulfite or metabisulfite is most effective in a specific pH range. Patented methods suggest carrying out the reduction at a pH of 7-9.[3][4] This can be achieved by adding a base like sodium hydroxide to the sulfite solution. Sufficient Reducing Agent: Ensure an adequate molar ratio of the reducing agent to the diazonium salt. A common ratio is approximately 0.95 to 1 mole of sodium metabisulfite per mole of the initial amine.[3]
Product Fails to Precipitate or Oily Product Forms Incomplete Hydrolysis: The intermediate formed during the sulfite reduction requires hydrolysis to yield the final hydrazine. Supersaturation or Impurities: The presence of impurities can sometimes inhibit crystallization, leading to the formation of an oil or a supersaturated solution.Ensure Complete Hydrolysis: After the reduction step, add a sufficient amount of concentrated hydrochloric acid and heat the mixture (e.g., to 95-100 °C for about 30 minutes) to ensure complete hydrolysis and formation of the hydrochloride salt.[3] Induce Crystallization: If the product does not precipitate upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch. Ensure the solution is sufficiently cooled in an ice bath.[5]
Final Product is Off-White, Yellowish, or Brown Presence of Colored Impurities: These are often residual azo dyes from the diazotization step or other side products.Activated Carbon Treatment: Before the final crystallization, treat the hot acidic solution with activated carbon to adsorb colored impurities.[3] Filter the hot solution to remove the carbon before cooling to crystallize the product. Recrystallization: The purity and color of the final product can be significantly improved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the diazotization reaction?

A1: In a highly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary amine (2-chloro-4-aminobenzoic acid) attacks the nitrosonium ion. Subsequent deprotonation and tautomerization, followed by the elimination of a water molecule, lead to the formation of the diazonium salt. Maintaining a low temperature is crucial as diazonium salts are prone to decomposition at higher temperatures.

Q2: Which reducing agents can be used for the reduction of the diazonium salt?

A2: Several reducing agents can be employed, with sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) being common choices in many patented procedures due to their cost-effectiveness and efficiency.[3][4] Other reducing agents mentioned in the literature for similar transformations include stannous chloride (SnCl₂) and sulfur dioxide (SO₂).[2] The choice of reducing agent can impact the reaction conditions, yield, and cost.

Q3: Why is the hydrochloride salt of the product typically isolated?

A3: Isolating the product as its hydrochloride salt offers several advantages. The salt form often has better crystallinity, which facilitates purification by recrystallization. It is also generally more stable than the free base form.[6] For many subsequent synthetic steps, the hydrochloride salt can be used directly.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method to assess purity and quantify any impurities.[7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and handled with care. Hydrazine derivatives are potentially toxic and should be handled with caution.[9] Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[6][10]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods.[2][3][5] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid
  • In a suitable reaction vessel equipped with a stirrer and a thermometer, suspend 1 mole equivalent of 2-chloro-4-aminobenzoic acid in water.

  • Cool the mixture in an ice-salt bath to 0 °C.

  • Slowly add approximately 2.5 to 3 mole equivalents of concentrated hydrochloric acid while stirring. Ensure the temperature is maintained below 5 °C.

  • Prepare a solution of 1 to 1.1 mole equivalents of sodium nitrite in a minimal amount of water and cool it.

  • Add the cold sodium nitrite solution dropwise to the suspension of the amine hydrochloride, keeping the temperature of the reaction mixture between 0 and 5 °C. The addition should be slow enough to prevent a temperature rise.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Verify the completion of the reaction by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).

  • Filter the cold solution to remove any particulates. The resulting clear filtrate is the diazonium salt solution, which should be used immediately in the next step.

Step 2: Reduction, Hydrolysis, and Isolation
  • In a separate, larger reaction vessel, prepare a solution of approximately 1 mole equivalent of sodium metabisulfite in water.

  • Add sodium hydroxide solution to the sulfite solution to adjust the pH to between 7 and 9.[3]

  • Cool this reducing solution to 15-18 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfite solution with vigorous stirring. The temperature should be carefully controlled to remain between 15-25 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture for about 30 minutes.

  • To hydrolyze the intermediate, add 3 to 4 mole equivalents of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to 95-100 °C and maintain this temperature for 30 minutes.[3]

  • (Optional Decolorization) Add a small amount of activated carbon to the hot solution and stir for 5-10 minutes. Filter the hot solution to remove the carbon.

  • Cool the filtrate in an ice bath to 5-10 °C to crystallize the this compound.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water or cold dilute hydrochloric acid.[2]

  • Dry the product under vacuum to obtain the final product.

References

Technical Support Center: 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer-based format provides field-proven insights and solutions to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial synthesis of this compound yielded a product with significant impurities and a noticeable color. What are the likely contaminants and why?

A: This is a common issue that typically points to side reactions during the synthesis, which is most often a two-step process: diazotization of 2-Chloro-4-aminobenzoic acid followed by reduction.

Causality Behind Impurities:

The primary source of impurities is the inherent instability of the intermediate diazonium salt.[1] Improper control of reaction conditions can lead to several undesirable side reactions:

  • Azo-Coupling: The most common cause of coloration (red, orange, or brown hues) is the formation of azo dyes. This occurs when the electrophilic diazonium salt couples with the unreacted, nucleophilic 2-Chloro-4-aminobenzoic acid starting material. This side reaction is favored if the reaction medium is not sufficiently acidic.[1]

  • Unreacted Starting Material: Incomplete diazotization will leave unreacted 2-Chloro-4-aminobenzoic acid in your crude product.

  • Phenolic Byproducts: Premature decomposition of the diazonium salt, often catalyzed by elevated temperatures, can lead to the formation of phenolic impurities.

  • Incomplete Reduction: If the reduction step is not carried to completion, residual diazonium salt or other intermediate species may remain.

A logical workflow for diagnosing and addressing these purity issues is essential.

G start Low Purity Crude Product check_color Is the product discolored (yellow, orange, red)? start->check_color check_hplc Run HPLC/TLC Analysis check_color->check_hplc No / Slightly azo_impurity High Likelihood of Azo-Coupling Impurities check_color->azo_impurity Yes unreacted_sm Presence of Starting Material (2-Chloro-4-aminobenzoic acid) check_hplc->unreacted_sm Peak at SM Rt other_impurity Other/Unknown Impurities check_hplc->other_impurity Other peaks purify Proceed to Purification (Recrystallization / Acid Wash) azo_impurity->purify unreacted_sm->purify other_impurity->purify revisit_synthesis Re-evaluate Synthesis Protocol: - Check acid concentration - Ensure low temperature (<5°C) - Slow, dropwise nitrite addition purify->revisit_synthesis If purity remains low G start Recrystallization Setup dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution to Induce Crystallization dissolve->cool hot_solvent Add Minimum Amount of Hot Solvent dissolve->hot_solvent Key Principle: Avoid Excess isolate Isolate Crystals (Filtration) cool->isolate slow_cool Slow Cooling to RT, then Ice Bath cool->slow_cool Key Principle: Maximize Precipitation wash_cold Wash with Ice-Cold Solvent isolate->wash_cold Key Principle: Minimize Product Loss

References

Technical Support Center: Recrystallization of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the recrystallization of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative guide.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing structured solutions based on scientific principles.

Issue 1: The compound fails to dissolve in the chosen solvent, even with heating.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: this compound is a polar molecule, possessing a carboxylic acid, a hydrazine group, and a hydrochloride salt.[1][2] This structure suggests moderate solubility in polar solvents.[2]

    • Solution: The primary solvent choice should be a polar protic solvent. Based on the chemistry of similar aromatic acids and hydrazines, alcohols like ethanol or methanol are excellent starting points.[3][4] Water can also be a good solvent for polar compounds, especially when heated to high temperatures.[5] If single solvents fail, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (like hot methanol) and then add a "poor" solvent (an anti-solvent, like water) dropwise until turbidity is observed.[6]

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the solute at the given temperature.

    • Solution: Incrementally add small portions of the hot solvent to the compound with continuous stirring or agitation until dissolution is achieved. Be cautious not to add an excessive amount, as this is a frequent cause of poor recovery.[7]

  • Low Purity of Starting Material: Significant amounts of insoluble impurities can give the false impression that the desired compound is not dissolving.

    • Solution: If insoluble particulate matter is observed in the hot solution, a hot filtration step is necessary. This involves filtering the hot, saturated solution to remove these impurities before allowing it to cool. To prevent premature crystallization in the funnel, it's advisable to use a pre-heated funnel and a slight excess of solvent, which can be later removed by evaporation.[8][9]

Issue 2: No crystals form upon cooling, even after an extended period.

Possible Causes & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[7] The solution is not supersaturated, and thus the thermodynamic driving force for crystallization is absent.

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator until the solution becomes slightly cloudy.[7] Then, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.

    • Solution 1 (Seeding): If available, add a single, pure crystal of this compound to the cooled solution. This will act as a template for further crystal growth.[7]

    • Solution 2 (Scratching): Gently scratch the inner surface of the flask with a glass rod at the meniscus.[3][7] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 3 (Supercooling): Cool the solution in an ice-salt bath to a lower temperature to further decrease solubility and induce nucleation.[7]

Issue 3: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling can lead to the separation of the solute as a supersaturated liquid (oil) rather than an ordered crystalline solid.[7]

    • Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent.[7] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can achieve this.[7]

  • High Impurity Levels: The presence of impurities can disrupt the crystal lattice formation, leading to oiling out.[7]

    • Solution: If slow cooling does not resolve the issue, the compound may require a different purification technique, such as column chromatography, to remove the problematic impurities before attempting recrystallization again.[7]

  • Inherent Properties of the Compound: Some compounds have a strong tendency to form oils.

    • Solution: If other methods fail, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the solid. This is a form of precipitation rather than recrystallization, and while it may be less effective at purification, it can yield a solid product.

Issue 4: The yield of recovered crystals is very low.

Possible Causes & Solutions:

  • Excessive Solvent: As mentioned, too much solvent will keep a significant portion of the compound dissolved even at low temperatures.[9]

    • Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., 30 minutes) to maximize precipitation.[6] If the yield is still low, some of the solvent from the filtrate can be evaporated and a second crop of crystals can be collected.

  • Premature Crystallization During Hot Filtration: If a hot filtration was performed, the product may have crystallized on the filter paper.

    • Solution: To minimize this, use a pre-heated funnel and a slight excess of hot solvent.[8] If crystallization does occur, the filter paper can be washed with a small amount of hot solvent to redissolve the product and add it back to the filtrate.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve a significant portion of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to have low solubility.[9] Ensure the wash solvent is cold to minimize product loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for the recrystallization of this compound?

A1: While the ideal solvent must be determined experimentally, a good starting point for a polar, aromatic compound like this is a polar protic solvent such as ethanol or methanol.[3] These solvents often exhibit a significant difference in solubility for the compound at high and low temperatures. Water is also a potential candidate, given the hydrochloride salt form, which enhances aqueous solubility.[2][5]

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is ideal when no single solvent provides the desired solubility characteristics (i.e., high solubility when hot, low solubility when cold). For this compound, a methanol-water or ethanol-water system could be effective. The compound would be dissolved in the minimum amount of the hot alcohol ("good" solvent), followed by the dropwise addition of water ("poor" solvent) until the solution becomes turbid.[6]

Q3: What are the expected impurities in this compound?

A3: The impurities would largely depend on the synthetic route. A common synthesis involves the diazotization of an aminobenzoic acid derivative followed by reduction.[10] Potential impurities could include unreacted starting materials, byproducts from the diazotization or reduction steps, or residual inorganic salts. For instance, if synthesized from 4-hydrazinobenzoic acid, this could be a potential impurity.[11]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is an irritant and may cause skin, eye, and respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid generating dust when handling the solid material.[12]

Q5: My recrystallized product has a slight color. Is this normal?

A5: Aryl hydrazines can be susceptible to oxidation, which can lead to coloration.[13] If the starting material was colored, the recrystallization should ideally remove the colored impurities. If a slight color persists, it may be due to minor oxidation during the heating process. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Section 3: Experimental Protocol & Data

Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, methanol, isopropanol) to each tube at room temperature. Observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

  • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves. Avoid adding a large excess of solvent.[3]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Place a small amount of the hot solvent in the receiving flask. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper.

4. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[8]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation: Solvent Suitability

The following table provides a qualitative guide to solvent selection for the recrystallization of this compound, based on its chemical structure and general principles. Experimental verification is essential.

Solvent SystemExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterModerately SolubleVery SolubleGood, especially given the hydrochloride salt.
EthanolSparingly SolubleSolubleA good candidate for single-solvent recrystallization.[4]
MethanolModerately SolubleVery SolubleGood, but may retain more solute when cold than ethanol.
IsopropanolSparingly SolubleModerately SolubleA potential alternative to ethanol.
Methanol/WaterVaries with ratioVaries with ratioExcellent choice for a mixed-solvent system.
Ethanol/WaterVaries with ratioVaries with ratioExcellent choice for a mixed-solvent system.

Section 4: Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product start Crude Compound solvent_selection Select Solvent start->solvent_selection dissolve Dissolve in Minimal Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool collect Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: A typical workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Failure cluster_oiling Oiling Out start Problem Encountered q_dissolve Compound won't dissolve? start->q_dissolve q_no_xtal No crystals form? start->q_no_xtal q_oil Compound oiled out? start->q_oil s_solvent Try different polar solvent q_dissolve->s_solvent Yes s_volume Add more hot solvent q_dissolve->s_volume Yes s_hotfilt Perform hot filtration q_dissolve->s_hotfilt Yes s_evap Reduce solvent volume q_no_xtal->s_evap Yes s_seed Seed or scratch q_no_xtal->s_seed Yes s_cool Supercool in ice-salt bath q_no_xtal->s_cool Yes s_reheat Reheat and cool slowly q_oil->s_reheat Yes s_add_solv Add more solvent, then cool slowly q_oil->s_add_solv Yes

Caption: A decision tree for common recrystallization problems.

References

preventing impurity formation in 2-Chloro-4-hydrazinylbenzoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspect of impurity prevention and control. Unwanted chemicals can arise from various sources, including side reactions during synthesis, degradation of intermediates, or carry-over from raw materials.[1] Controlling these impurities is not merely a regulatory hurdle but is fundamental to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges you may encounter in the lab.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved via a well-established two-step process starting from 2-chloro-4-aminobenzoic acid.

  • Diazotization: The primary aromatic amine (2-chloro-4-aminobenzoic acid) is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form an intermediate aryl diazonium salt.[3][4]

  • Reduction: The resulting diazonium salt is then reduced to the corresponding arylhydrazine derivative.[5][6] A common and effective reducing agent for this transformation is stannous chloride (SnCl₂).[7][8]

The following workflow diagram illustrates this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Start 2-Chloro-4-aminobenzoic acid Reagents1 NaNO₂ / HCl (aq) Start->Reagents1 0-5 °C Diazonium Aryl Diazonium Salt (Intermediate) Reagents1->Diazonium Reagents2 SnCl₂ / HCl Diazonium->Reagents2 Product 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Reagents2->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Impurity Formation

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle common experimental observations.

Q1: My diazotization reaction mixture turns intensely colored (yellow, orange, or red), and the final yield of hydrazine is low. What is happening and how can I prevent it?

This is a classic sign of azo coupling, a significant side reaction where the newly formed, electrophilic diazonium salt attacks an unreacted, nucleophilic molecule of 2-chloro-4-aminobenzoic acid.[9] This dimerization forms a highly colored azo dye impurity, consuming both your starting material and intermediate, thereby reducing the overall yield.

Azo_Coupling_Side_Reaction Desired_Path Desired Reaction Path Starting_Amine 2-Chloro-4-aminobenzoic acid (Protonated) Side_Reaction Side Reaction Path (Azo Coupling) Free_Amine 2-Chloro-4-aminobenzoic acid (Free Amine) Diazonium_Salt Aryl Diazonium Salt Starting_Amine->Diazonium_Salt + HNO₂ (Low pH, Low Temp) Azo_Dye Colored Azo Impurity Diazonium_Salt->Azo_Dye Couples with Free_Amine->Azo_Dye

Caption: Competition between desired diazotization and azo coupling side reaction.

Solutions & Root Cause Analysis

ParameterProblemSolutionScientific Rationale
Acid Concentration Insufficient acid allows for the presence of the free, unprotonated amine, which is highly nucleophilic.Use a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl) to ensure the starting amine is fully converted to its non-nucleophilic ammonium salt.[4][9]The equilibrium between the protonated and free amine is pH-dependent. A low pH (typically 1-2) suppresses the concentration of the free amine, deactivating it towards electrophilic attack by the diazonium ion.[9]
Temperature Control Higher temperatures accelerate the azo coupling reaction and also promote the decomposition of the diazonium salt.Maintain a strict reaction temperature between 0-5 °C throughout the diazotization process.[10][11] Use of an ice-salt bath is recommended for better control.[12]The diazonium salt is thermally unstable.[10][11] Low temperatures are crucial for minimizing both decomposition and the rate of the undesired coupling side reaction.
Nitrite Addition Rapid or localized addition of sodium nitrite creates areas of high nitrous acid concentration and potential "hot spots".Add the sodium nitrite solution slowly and dropwise , preferably with the tip of the addition funnel below the surface of the reaction mixture.[9]Slow, subsurface addition ensures immediate reaction with the protonated amine and prevents localized excess of the nitrosating agent, which can promote side reactions and decomposition.[12]
Mixing Efficiency Poor stirring leads to inhomogeneous concentration and temperature gradients within the reactor.Ensure efficient and continuous stirring throughout the addition of sodium nitrite and for a short period afterward.Vigorous mixing maintains a uniform temperature and ensures that the reagents are dispersed quickly, preventing localized high concentrations that favor impurity formation.
Q2: I am observing gas evolution from my reaction vessel, and my final product contains a significant phenolic impurity. What is the cause?

The gas you are observing is nitrogen (N₂), which is a product of the decomposition of your thermally unstable diazonium salt intermediate.[12] This decomposition generates a highly reactive aryl cation, which is readily attacked by water in the aqueous medium to form 2-Chloro-4-hydroxybenzoic acid . This is a common and often significant impurity if the reaction is not carefully controlled.

Decomposition_Pathway Diazonium Aryl Diazonium Salt Aryl_Cation Aryl Cation (Reactive Intermediate) Diazonium->Aryl_Cation Decomposition (Loss of N₂) N2_Gas N₂ Gas (Observed) Diazonium->N2_Gas Phenolic_Impurity 2-Chloro-4-hydroxybenzoic acid (Impurity) Aryl_Cation->Phenolic_Impurity + H₂O Water H₂O (Solvent)

Caption: Decomposition pathway of the diazonium salt leading to a phenolic impurity.

Preventative Measures:

  • Strict Temperature Adherence: As with azo coupling, maintaining the temperature below 5 °C is the most critical factor in preventing decomposition.[10][11] Any temperature excursion will significantly increase the rate of N₂ loss.

  • Immediate Use: The diazonium salt should be used in the subsequent reduction step as soon as it is prepared. It should not be stored or allowed to stand for extended periods, even at low temperatures.[6]

  • Acid Choice: Some studies suggest that diazonium sulfate salts can be more stable than chloride salts. If decomposition is a persistent issue, switching from HCl to sulfuric acid for the diazotization may offer improved stability.[12]

Q3: My final product shows the presence of the starting material (2-chloro-4-aminobenzoic acid) and other unexpected peaks after the reduction step. What are the likely causes?

Impurities arising from the reduction step typically point to three main issues: incomplete diazotization, incomplete reduction, or over-reduction.

Troubleshooting the Reduction Stage

ObservationPotential CauseRecommended Solution
Starting material present Incomplete Diazotization: The initial diazotization step did not go to completion.Before proceeding to the reduction, always perform a spot test with starch-iodide paper . A blue-black color indicates the presence of excess nitrous acid, confirming the full consumption of the primary amine.[9][10] If the test is negative, a small additional amount of sodium nitrite solution may be required.
Starting material present Over-reduction: The strong reducing conditions of SnCl₂/HCl can cleave the N-N bond of the desired hydrazine product, reducing it back to the parent amine.Use a controlled stoichiometry of stannous chloride (typically 2.0-2.5 equivalents). Avoid a large excess of the reducing agent and monitor the reaction progress to avoid unnecessarily long reaction times.
Unknown impurities Incomplete Reduction: Insufficient reducing agent or reaction time can leave unreacted diazonium salt.Ensure the correct stoichiometry of SnCl₂ is used and allow sufficient reaction time. The unreacted diazonium salt can then decompose via the pathway described in Q2, especially during workup, leading to phenolic impurities.

Frequently Asked Questions (FAQs)

Q: What are the best practices for safely handling diazonium salts? A: Aryl diazonium salts can be explosive when isolated and dry.[10][11] It is imperative to follow these safety rules:

  • Never isolate the diazonium salt. Always use it as a solution in situ.[6][10]

  • Maintain low temperatures (< 5 °C) at all times. [11] Temperature excursions can lead to rapid decomposition and pressure buildup from N₂ gas evolution.[11]

  • Use a stoichiometric amount of sodium nitrite and quench any excess with a reagent like sulfamic acid before workup if necessary.[10]

  • Ensure the reaction vessel is properly vented to avoid pressure buildup.[10]

Q: Can I use a different reducing agent instead of stannous chloride (SnCl₂)? A: Yes, other reducing agents can be used, though SnCl₂ is common and effective. Sodium sulfite (Na₂SO₃) is another widely used reagent for this reduction.[5] The choice may depend on factors like cost, environmental concerns regarding tin waste, and downstream processing. Each reducing agent will have its own optimized reaction conditions.

Q: How can I effectively purify the final this compound product? A: The most common purification method is recrystallization . The hydrochloride salt has different solubility profiles compared to potential impurities like the parent amine or the phenolic byproduct.

  • Precipitation: The product is typically precipitated from the acidic reaction mixture upon cooling.

  • Washing: The filtered solid should be washed with ice-cold, dilute HCl to remove residual tin salts and other water-soluble impurities. A subsequent wash with a cold organic solvent like ethanol can help remove organic-soluble impurities.

  • Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system (e.g., aqueous ethanol or aqueous HCl) is effective.

Q: What analytical techniques are essential for monitoring this synthesis? A: To ensure quality and control, a multi-pronged analytical approach is recommended:

  • Starch-Iodide Paper: A simple but critical in-process control to verify the completion of diazotization.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and quantifying impurities.[13][14] A well-developed HPLC method can separate the desired product from the starting material, azo-dye, and phenolic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structures of unknown impurity peaks observed in the HPLC chromatogram.[13][15]

By understanding the mechanisms of impurity formation and implementing the control strategies outlined in this guide, you can significantly improve the yield, quality, and consistency of your this compound synthesis.

References

Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the manufacturing of this crucial pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to troubleshoot issues, optimize your process, and ensure a safe and efficient scale-up.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the standard synthetic route for this compound?

A1: The most prevalent and industrially viable method is a two-step process starting from 2-Chloro-4-aminobenzoic acid.[1]

  • Diazotization: The primary aromatic amine (2-Chloro-4-aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[2]

  • Reduction: The intermediate diazonium salt is then reduced to the desired hydrazine derivative. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3][4]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

A2: Aryl diazonium salts are thermally unstable.[5] Above 5 °C, they can rapidly decompose, leading to two major problems:

  • Safety Hazard: The decomposition liberates nitrogen gas (N₂), which can cause a dangerous pressure buildup in a sealed or inadequately vented reactor. In the solid state, isolated diazonium salts can be explosive.[5][6]

  • Yield Loss & Impurity Formation: The diazonium group can be displaced by water in a competing side reaction to form 2-Chloro-4-hydroxybenzoic acid, a significant impurity that can be difficult to remove.[7][8]

Q3: What are the primary safety concerns when producing this compound on a larger scale?

A3: There are three main areas of concern:

  • Diazonium Salt Instability: As mentioned, these intermediates are potentially explosive and must be handled with extreme care. They should be generated and used in situ without isolation.[5][9]

  • Hydrazine Toxicity: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[10][11] Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like fume hoods or closed-system transfers are mandatory to prevent exposure.

  • Handling of Reagents: The process involves corrosive (concentrated HCl) and oxidizing (sodium nitrite) reagents. Careful handling and material compatibility checks are essential.

Q4: My final product has a persistent off-white or tan color. What is the likely cause?

A4: A discolored product often indicates the presence of impurities. Common culprits include:

  • Azo-Coupling Products: If the pH or temperature is not well-controlled, the diazonium salt can react with the starting amine or the product itself to form colored azo compounds.[6]

  • Oxidation Products: The hydrazine moiety is susceptible to air oxidation, which can form colored byproducts, especially during drying or storage.

  • Phenolic Impurities: As discussed in Q2, formation of 2-Chloro-4-hydroxybenzoic acid can contribute to discoloration.

II. Troubleshooting Guide: From Synthesis to Isolation

This section provides a problem-and-solution framework for specific issues that may arise during the scale-up process.

Problem 1: Low Yield in the Diazotization Step
Potential Cause Explanation & Troubleshooting Steps
Incomplete Diazotization The reaction may not have gone to completion. Solution: After the addition of sodium nitrite, continue stirring for an additional 15-30 minutes. Check for the complete consumption of the starting amine using an in-process control (IPC) like TLC or HPLC. A positive test for excess nitrous acid using starch-iodide paper can also indicate the end of the reaction, but be cautious of adding too much excess nitrite.[5]
Temperature Excursion A rise in temperature above 5 °C, even localized "hot spots" in a large reactor, will cause the diazonium salt to decompose into byproducts.[8] Solution: Ensure efficient reactor cooling and agitation. The addition of the sodium nitrite solution should be slow and subsurface to promote rapid dispersion and heat exchange.
Incorrect Stoichiometry An insufficient amount of sodium nitrite or acid will lead to incomplete conversion. Solution: Carefully verify the molar equivalents of all reagents. It is common practice to use a slight excess of sodium nitrite (1.02-1.05 eq) and a significant excess of hydrochloric acid (at least 3 equivalents) to maintain a low pH and ensure the formation of nitrous acid.[5]
Problem 2: Difficulties During the Reduction and Work-up
Potential Cause Explanation & Troubleshooting Steps
Formation of a Thick, Unstirrable Slurry The product, this compound, can precipitate rapidly upon formation or during pH adjustment, creating a thick mass that is difficult to agitate and filter.
Solution 1 (Process Control): Control the rate of addition of the diazonium salt solution to the stannous chloride solution. Maintain good agitation throughout the process.
Solution 2 (Solvent): Increasing the volume of the reaction mixture (dilution) can help keep the product in solution or as a more manageable slurry.
Product is Oily or Gummy, Fails to Crystallize This is often due to the presence of impurities that inhibit crystallization. The presence of tin salts can also sometimes lead to this issue.
Solution 1 (Purification): Ensure the reduction is complete. After the reaction, a common procedure is to heat the mixture to ensure hydrolysis of any tin complexes before cooling and crystallization.[12]
Solution 2 (Seeding): Adding a small amount of pure, crystalline product (seed crystals) to the cooled solution can induce crystallization.
Incomplete Reduction of Diazonium Salt Unreacted diazonium salt is a major safety risk and an impurity.
Solution: Use a sufficient excess of the reducing agent (e.g., stannous chloride). After the main reaction, allow for a sufficient hold time with continued agitation to ensure the reaction goes to completion. An IPC check for the absence of the diazonium salt is highly recommended before proceeding with work-up.

III. Experimental Protocols & Key Parameters

Protocol 1: Synthesis of this compound

Step 1: Diazotization

  • Charge a suitable reactor with 2-Chloro-4-aminobenzoic acid and a solution of concentrated hydrochloric acid in water.

  • Cool the resulting suspension to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it.

  • Slowly add the sodium nitrite solution to the suspension from Step 2, ensuring the temperature is maintained below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear, yellowish solution of the diazonium salt should be used immediately in the next step.

Step 2: Reduction

  • In a separate reactor, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Cool the stannous chloride solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. A significant exotherm will occur; control the addition rate to maintain the reaction temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture for 1-2 hours.

Step 3: Isolation and Purification

  • Heat the reaction mixture to 80-90 °C and hold for 1 hour to ensure complete reaction and hydrolysis of tin complexes.

  • Cool the mixture slowly to room temperature, and then further cool in an ice bath to 0-5 °C to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold, dilute hydrochloric acid and then with a suitable solvent like isopropanol to remove residual water and organic impurities.

  • Dry the product under vacuum at a temperature not exceeding 60 °C.

Table 1: Critical Process Parameters for Scale-Up
ParameterStepRecommended RangeRationale
Temperature Diazotization0-5 °CPrevents diazonium salt decomposition and byproduct formation.[5][8]
Temperature Reduction< 30 °CControls the exothermic reaction and prevents potential side reactions.
pH Diazotization< 2Ensures complete formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.
Reagent Stoichiometry (NaNO₂) Diazotization1.02 - 1.05 eqA slight excess ensures complete conversion of the starting amine.
Reagent Stoichiometry (SnCl₂) Reduction2.5 - 3.0 eqA significant excess drives the reduction to completion, minimizing residual diazonium salt.
Addition Rate (NaNO₂) DiazotizationSlow, controlledCritical for managing the exotherm and preventing localized high concentrations.

IV. Visualizing the Process and Logic

Diagram 1: Synthetic Pathway

This diagram illustrates the two-step chemical transformation from the starting material to the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 2-Chloro-4-aminobenzoic acid 2-Chloro-4-aminobenzoic acid Diazonium Salt Diazonium Salt 2-Chloro-4-aminobenzoic acid->Diazonium Salt  NaNO₂, HCl  0-5 °C Final Product 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Diazonium Salt->Final Product  SnCl₂, HCl

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing the root cause of low product yield.

G start Low Yield Observed check_temp Review Temperature Logs for Diazotization Step start->check_temp check_ipc Review In-Process Controls (e.g., TLC/HPLC) check_temp->check_ipc Temp OK excursion Root Cause: Temperature Excursion (Decomposition) check_temp->excursion Excursion > 5°C Found check_stoich Verify Reagent Stoichiometry & Purity check_ipc->check_stoich Reaction Complete incomplete_rxn Root Cause: Incomplete Reaction check_ipc->incomplete_rxn Starting Material Detected in Product stoich_error Root Cause: Stoichiometry Error check_stoich->stoich_error Error Found

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and specialty chemicals, achieving a high-yield, high-purity synthesis is paramount.

This guide moves beyond a simple recitation of procedural steps. It is structured as a dynamic troubleshooting resource in a question-and-answer format, addressing common and nuanced challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your reaction conditions effectively.

The synthesis is fundamentally a two-stage process: the diazotization of 2-chloro-4-aminobenzoic acid followed by the reduction of the resulting diazonium salt. Success hinges on precise control over reaction parameters at each stage.

Core Synthesis Workflow & Protocol

The overall synthetic pathway is a well-established route in aromatic chemistry. Understanding the flow is the first step toward effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation A 2-Chloro-4-aminobenzoic acid in conc. HCl B Cool to 0-5 °C A->B Suspend C Slowly add aq. NaNO₂ B->C Maintain Temp. D Intermediate: 2-Chloro-4-carboxybenzenediazonium chloride C->D Formation G Slowly add Diazonium Salt Solution D->G Transfer cold E Reducing Agent Solution (e.g., SnCl₂ in HCl) F Cool Reducing Solution E->F F->G Maintain Temp. H Precipitation & Filtration G->H Formation & Isolation I Wash & Dry H->I J Final Product: 2-Chloro-4-hydrazinylbenzoic acid HCl I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol represents a standard laboratory-scale synthesis. Molar ratios and volumes should be adjusted based on the scale of the reaction.

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-4-aminobenzoic acid in concentrated hydrochloric acid and water.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is critical that the temperature does not exceed 5 °C.[1][2]

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension from the dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent localized overheating and decomposition.[2]

  • Maintain the temperature strictly between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 20-30 minutes at the same temperature.

  • Verify the presence of a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue).[2] This confirms the complete conversion of the primary amine.

  • The resulting clear, cold solution of 2-chloro-4-carboxybenzenediazonium chloride is used immediately in the next step. Do not isolate the diazonium salt , as they are notoriously unstable and potentially explosive in solid form.[3][4]

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger reaction vessel, prepare a solution of the reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate dissolved in concentrated hydrochloric acid.[3]

  • Cool this reducing solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred, cold reducing solution. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature.

  • The product, this compound, will precipitate from the solution as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold, dilute hydrochloric acid, followed by cold water, and finally a small amount of a cold organic solvent like ethanol to remove residual impurities.[5]

  • Dry the product under vacuum at a temperature not exceeding 60 °C.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My yield is very low after the first step (diazotization). What went wrong?

This is a common issue, almost always related to the instability of the diazonium salt.

  • Potential Cause 1: Temperature Excursion. If the temperature rises above 5-10 °C, the diazonium group (-N₂⁺) can be hydrolyzed by water to a hydroxyl group (-OH), forming 2-chloro-4-hydroxybenzoic acid as a significant byproduct.[6][7] The N₂ group is an excellent leaving group, and this decomposition is rapid at elevated temperatures.[4]

    • Solution: Ensure your cooling bath is robust (ice-salt is better than ice alone). Add the sodium nitrite solution very slowly, monitoring the internal temperature constantly. Pre-cooling all solutions is essential. For larger-scale reactions, a cryostat may be necessary for precise temperature control.

  • Potential Cause 2: Insufficient Acid. The reaction requires a strong acidic medium (typically HCl) for two reasons: to form nitrous acid (HNO₂) from sodium nitrite and to protonate the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the actual diazotizing agent.[4] Insufficient acid leads to incomplete formation of the nitrosonium ion and thus incomplete reaction.

    • Solution: Use a sufficient excess of concentrated hydrochloric acid to ensure the starting amine is fully converted to its hydrochloride salt and to drive the formation of the nitrosonium ion.

  • Potential Cause 3: Localized Reagent Concentration. Adding the nitrite solution too quickly or above the surface of the reaction mixture can cause localized "hot spots" where the temperature spikes and reagent concentration is too high, leading to decomposition and side reactions.

    • Solution: Ensure vigorous stirring and add the nitrite solution sub-surface.

Q2: The final product is off-color (e.g., pink, brown, or tarry) instead of white/off-white. How can I fix this?

Product discoloration indicates the presence of impurities, often from side reactions.

  • Potential Cause 1: Azo Compound Formation. Diazonium salts are electrophiles and can react with unreacted starting material (2-chloro-4-aminobenzoic acid) or the product hydrazine in a "diazo coupling" reaction to form highly colored azo compounds.[3] This is more likely if the diazonium salt is not consumed quickly in the reduction step.

    • Solution: Ensure the diazonium salt solution is added slowly to a well-stirred, cold solution of the reducing agent. This maintains a high concentration of the reducing agent relative to the diazonium salt, favoring the desired reduction pathway over coupling.

  • Potential Cause 2: Oxidation. The hydrazine functional group is susceptible to air oxidation, which can form colored byproducts.[8] This can happen during workup or storage.

    • Solution: Minimize exposure to air during filtration and drying. Consider performing the final filtration and washing steps under a nitrogen or argon blanket. Store the final product in a tightly sealed container, away from light.[8]

  • Potential Cause 3: Incomplete Reduction or Side Reactions. If the reduction is incomplete or the temperature during reduction is too high, a complex mixture of byproducts can form.

    • Solution: Use a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂). Maintain careful temperature control during the addition of the diazonium salt.

  • Purification Tip: If your product is discolored, you can attempt to purify it. A common method is to dissolve the crude product in hot dilute HCl, treat it with activated carbon to adsorb colored impurities, filter the hot solution, and then cool it to recrystallize the purified hydrochloride salt.[9]

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure / Off-Color Product Start->ImpureProduct TempExcursion Cause: Temperature > 5°C during Diazotization LowYield->TempExcursion InsufficientAcid Cause: Insufficient Acid LowYield->InsufficientAcid AzoCoupling Cause: Azo Compound Formation ImpureProduct->AzoCoupling Oxidation Cause: Air Oxidation of Hydrazine ImpureProduct->Oxidation IncompleteReduction Cause: Incomplete Reduction ImpureProduct->IncompleteReduction Sol_Temp Solution: - Use Ice-Salt Bath - Slow NaNO₂ Addition - Monitor Temp. TempExcursion->Sol_Temp Sol_Acid Solution: - Use Sufficient Excess of conc. HCl InsufficientAcid->Sol_Acid Sol_Azo Solution: - Add Diazonium Salt slowly to Reductant - Vigorous Stirring AzoCoupling->Sol_Azo Sol_Oxidation Solution: - Minimize Air Exposure - Store under Inert Gas - Protect from Light Oxidation->Sol_Oxidation Sol_Reduction Solution: - Use Stoichiometric Excess of Reductant - Recrystallize Product IncompleteReduction->Sol_Reduction

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q3: Why is the product isolated as a hydrochloride salt?

Hydrazines are basic compounds and can be unstable as free bases, being particularly susceptible to oxidation.[8] Converting the product to its hydrochloride salt offers several advantages:

  • Increased Stability: The salt form is generally more crystalline, less volatile, and significantly more stable to air oxidation, allowing for easier handling and longer shelf life.[10]

  • Ease of Isolation: The hydrochloride salt often has lower solubility in the acidic aqueous reaction medium, allowing it to be precipitated and isolated in high purity by simple filtration.[2]

  • Purification: The salt form is amenable to recrystallization from aqueous or alcoholic solutions, providing a convenient method for purification.

Q4: Can I use a different reducing agent besides stannous chloride (SnCl₂)?

Yes, several other reducing agents can be used, each with its own advantages and disadvantages. The choice often depends on factors like cost, environmental concerns, and the scale of the synthesis.

Reducing AgentProsCons
Stannous Chloride (SnCl₂) Highly effective, reliable, and gives good yields.[3]Leaves residual tin salts which are toxic and can be difficult to remove completely, posing a problem for pharmaceutical applications.[11]
Sodium Sulfite (Na₂SO₃) / Sodium Metabisulfite (Na₂S₂O₅) Inexpensive, common reagent, avoids heavy metal contamination.[9][12]The reaction can be less straightforward, sometimes requiring careful pH control. Yields may be lower than with SnCl₂.
Ascorbic Acid (Vitamin C) A "green," non-toxic, and environmentally benign reducing agent. Avoids metal contamination.[11]May be more expensive for large-scale synthesis. Optimization of reaction conditions may be required.
Sodium Dithionite (Na₂S₂O₄) A powerful and cost-effective reducing agent that avoids the issues of tin.[3]Can be unstable, especially in acidic solutions. Requires careful handling.

Q5: How can I monitor the progress of the reaction?

For both steps, Thin-Layer Chromatography (TLC) is an effective tool.

  • Diazotization: You can monitor the disappearance of the starting material, 2-chloro-4-aminobenzoic acid. A suitable mobile phase might be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.

  • Reduction: You can monitor the formation of the product. The hydrazine product will have a different Rf value than the starting amine. It's also possible to use a visualizing stain (like ninhydrin, though results can vary) to see the product spot.

  • HPLC: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to determine the purity of the final product and quantify any impurities.[1]

Q6: What are the key safety precautions for this synthesis?

  • Diazonium Salts: As mentioned, aryl diazonium salts are unstable and can be explosive when isolated and dry. Always use them in solution and without delay. The synthesis should be conducted behind a blast shield, especially when working on a larger scale.[3]

  • Hydrazine Derivatives: Hydrazines and their derivatives are classified as toxic and potential carcinogens. Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Reagents: Handle concentrated acids (HCl), sodium nitrite (an oxidizer), and stannous chloride (corrosive) with care and appropriate PPE.

References

Navigating the Synthesis Maze: A Troubleshooting Guide for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for reactions involving 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this versatile yet challenging reagent. Here, we move beyond standard protocols to address the specific issues that can arise from the unique electronic and steric properties of this molecule, offering causal explanations and practical solutions in a direct question-and-answer format.

Section 1: Understanding the Reagent - The Root of Potential Issues

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical personality of this compound. The interplay between the electron-withdrawing chloro and carboxylic acid groups, and the nucleophilic hydrazine moiety, dictates its reactivity and potential side reactions.

Q1: How do the chloro and carboxylic acid groups on the aromatic ring affect the reactivity of the hydrazine group?

The reactivity of the hydrazine group in this compound is a delicate balance of competing electronic effects. The ortho-chloro and para-carboxylic acid groups are both electron-withdrawing, which reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the attached hydrazine. This can lead to slower reaction rates compared to unsubstituted or electron-rich arylhydrazines.

However, the position of these groups is also critical. The ortho-chloro group provides significant steric hindrance, which can influence regioselectivity in cyclization reactions. The para-carboxylic acid group, while electron-withdrawing, also offers a site for potential intermolecular interactions and can influence the solubility of both the starting material and products.

Section 2: The Fischer Indole Synthesis - Common Pitfalls and Solutions

The Fischer indole synthesis is a cornerstone reaction for arylhydrazines. However, the specific substitution pattern of this compound introduces unique challenges.

Q2: My Fischer indole synthesis with this compound is giving a low yield or failing completely. What are the likely causes?

Low or no yield in a Fischer indole synthesis with this substrate can often be traced back to a few key factors:

  • Reduced Nucleophilicity: As mentioned, the electron-withdrawing groups decrease the hydrazine's nucleophilicity, making the initial hydrazone formation and subsequent cyclization steps more sluggish.

  • Harsh Reaction Conditions: While strong acids are typically used to catalyze the reaction, they can also promote side reactions with this substrate.[1]

  • Stability of the Hydrazone Intermediate: The electron-deficient nature of the aromatic ring can make the hydrazone intermediate more susceptible to cleavage of the N-N bond under strong acidic conditions, a known failure pathway in Fischer indolizations.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Solutions:

  • Acid Catalyst Optimization: Instead of strong mineral acids like H₂SO₄ or polyphosphoric acid (PPA), consider milder Lewis acids such as ZnCl₂ or milder Brønsted acids like acetic acid.[1] A systematic screening of acid catalysts is recommended.

  • Temperature Control: Start with a moderate temperature (e.g., 80°C) and slowly increase it while monitoring the reaction by TLC. Excessively high temperatures can lead to decomposition and tar formation.

  • In Situ Hydrazone Formation: Form the hydrazone intermediate under milder conditions (e.g., in ethanol at room temperature) before introducing the stronger acid catalyst for the cyclization step. This can improve the overall efficiency by separating the two key stages of the reaction.

Q3: I am observing a significant amount of a byproduct that appears to be the decarboxylated indole. How can I prevent this?

Decarboxylation is a known side reaction for carboxylic acid-containing aromatic compounds, especially under the high temperatures and strongly acidic conditions often employed in the Fischer indole synthesis.[2]

Solutions to Minimize Decarboxylation:

  • Lower Reaction Temperature: This is the most direct way to reduce the likelihood of decarboxylation. Extended reaction times at a lower temperature are preferable to short reaction times at a high temperature.

  • Milder Acid Catalysis: Strong acids can facilitate decarboxylation. Switching to a weaker acid or a Lewis acid can mitigate this side reaction.

  • Protecting the Carboxylic Acid: In challenging cases, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the Fischer indole synthesis. The ester is generally more stable under these conditions and can be hydrolyzed back to the carboxylic acid after the indole ring has been formed.

Section 3: Pyrazole Synthesis - Navigating Regioselectivity and Side Reactions

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental method for synthesizing pyrazoles. With an unsymmetrical hydrazine like this compound, regioselectivity becomes a primary concern.

Q4: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the outcome?

The formation of regioisomers is a common challenge when using unsymmetrical hydrazines. The regioselectivity is influenced by the electronic and steric nature of the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions.[3]

Factors Influencing Pyrazole Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
pH of the Medium Can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine. Acidic conditions may favor one isomer, while neutral or basic conditions favor the other.Systematically screen the reaction under acidic (e.g., acetic acid), neutral, and basic (e.g., sodium acetate) conditions.
Solvent The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies for the formation of the two possible regioisomers.Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO). Fluorinated alcohols like TFE have been shown to enhance regioselectivity in some cases.[3]
Steric Hindrance The bulky ortho-chloro group on the hydrazine can sterically direct the initial nucleophilic attack of the less hindered nitrogen atom onto the dicarbonyl compound.Utilize sterically demanding 1,3-dicarbonyl compounds to amplify the directing effect of the ortho-chloro group.

Q5: My pyrazole synthesis is plagued by the formation of a dark, tarry substance and multiple unidentifiable spots on TLC. What is causing this?

The formation of tar and complex mixtures in pyrazole synthesis often points to side reactions of the 1,3-dicarbonyl compound or decomposition of the hydrazine starting material.

Potential Causes and Solutions:

  • Self-Condensation of the 1,3-Dicarbonyl: Under acidic or basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions.

    • Solution: Add the hydrazine slowly to the solution of the 1,3-dicarbonyl to maintain a low concentration of the dicarbonyl and favor the desired reaction pathway.

  • Decomposition of the Hydrazine: this compound can be unstable at elevated temperatures, especially in the presence of strong acids or bases.

    • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged heating once the starting materials are consumed.

  • Oxidation of the Hydrazine: Hydrazines are susceptible to oxidation, which can be promoted by air, especially at higher temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Section 4: Purification Strategies - Isolating Your Target Compound

The presence of the carboxylic acid group in the target molecules, as well as potential side products, requires a thoughtful approach to purification.

Q6: I am struggling to purify my indole- or pyrazole-carboxylic acid product. What are the best practices?

The purification of these products often involves a combination of extraction, crystallization, and chromatography.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture by pouring it into ice-water.

    • If the product is a solid, it may precipitate at this stage. If so, it can be collected by filtration.

    • If the product remains in solution, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove any unreacted basic impurities, and then with brine.[4]

  • Acid-Base Extraction for Carboxylic Acid Products:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2 M HCl) until the product precipitates.

    • Collect the precipitated product by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization:

    • This is a powerful technique for purifying solid products.

    • Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for these types of compounds include ethanol, methanol, acetic acid, or mixtures with water.

  • Column Chromatography:

    • If the above methods are insufficient, column chromatography on silica gel is the next step.

    • Due to the polar carboxylic acid group, a relatively polar eluent system will be required (e.g., ethyl acetate/hexanes with a small percentage of acetic acid or methanol).

    • The addition of a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid on the silica gel, leading to better peak shapes and improved separation.

Troubleshooting Purification:

Caption: Troubleshooting common purification problems.

Section 5: Safety and Handling

Q7: What are the key safety precautions when working with this compound?

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: The compound is generally stable under normal conditions but should be stored in a tightly closed container in a cool, dry place.

This guide provides a framework for troubleshooting common issues encountered in reactions with this compound. By understanding the underlying chemical principles and systematically addressing potential problems, researchers can navigate the complexities of these reactions and achieve successful outcomes.

References

stability issues of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHBA-2401 Version: 1.0 Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are utilizing this intermediate in their experimental workflows. Due to the reactive nature of the hydrazinyl moiety, this compound can exhibit stability issues in solution, leading to inconsistent experimental results.

It is important to note that while comprehensive public literature on the stability of this compound is limited, a robust understanding of its behavior can be extrapolated from closely related analogs, primarily 4-Hydrazinobenzoic acid and 2-Hydrazinobenzoic acid.[1][2] The presence of the electron-withdrawing chloro group at the ortho-position may influence the reactivity of the hydrazinyl group. This guide synthesizes available data with fundamental chemical principles to provide actionable advice for maintaining the integrity of your solutions.

Section 1: Chemical Profile and Intrinsic Stability

Understanding the molecule's structure is key to predicting its stability. The compound possesses three key functional groups: a carboxylic acid, a hydrazinyl group, and an aromatic chloro-substituent.

  • Hydrazinyl Group (-NHNH₂): This is the primary site of instability. Hydrazines are potent reducing agents and are highly susceptible to oxidation by atmospheric oxygen, trace metal ions, or other oxidizing agents.[1] This oxidation can lead to the formation of colored impurities and loss of compound integrity.

  • Carboxylic Acid Group (-COOH): This group governs the compound's pH-dependent solubility. In its protonated form (at low pH), the compound is less soluble in aqueous media. As the pH increases above its pKa, it deprotonates to form the more soluble carboxylate salt.[3]

  • Chloro Group (-Cl): As an electron-withdrawing group on the aromatic ring, the chloro-substituent can modulate the electronic properties and, consequently, the oxidation potential of the hydrazinyl group.

Table 1: Chemical Properties of 2-Hydrazinobenzoic acid hydrochloride (Analog)

Property Value Source
Molecular Formula C₇H₈N₂O₂ · HCl [4]
Molecular Weight 188.61 g/mol [4]
Appearance Light cream to white powder/solid [2]
Stability Stable under normal, dry conditions. Incompatible with strong oxidizing agents. [2][5]

| Hazardous Decomposition | Under thermal stress, may produce Nitrogen oxides (NOx), CO, CO₂, and Hydrogen chloride gas. |[2] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For maximum shelf-life, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to atmospheric oxygen and moisture.[1]

Q2: What is the best solvent for preparing a stock solution?

Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] The analogous compound, 4-Hydrazinobenzoic acid, is soluble up to 100 mg/mL in DMSO.[1] It is critical to use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact compound stability.[1][6]

Q3: How should I store my prepared stock solutions?

Stock solutions are significantly more prone to degradation than the solid material.[1] For optimal stability:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Inert Atmosphere: If possible, overlay the solution with nitrogen or argon gas before sealing the vial.

  • Protect from Light: Use amber or opaque vials to prevent photolytic degradation.

Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?

The pH of the aqueous medium is a critical factor.

  • Solubility: The parent compound, 4-Hydrazinobenzoic acid, has a predicted pKa of approximately 4.14 for its carboxylic acid group.[7] Below this pH, the compound is in its less soluble neutral form. Adjusting the pH to be at least 2 units above the pKa (i.e., pH > 6.2) will deprotonate the carboxylic acid, forming the much more water-soluble carboxylate anion.[3]

  • Stability: While increasing pH enhances solubility, the stability of the hydrazinyl group can be pH-dependent. Both highly acidic and highly basic conditions can potentially accelerate degradation through different mechanisms (hydrolysis vs. oxidation). It is crucial to determine the optimal pH window for your specific application.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimental work.

Issue 1: My solution is changing color (e.g., turning yellow or brown).
  • Symptoms: A freshly prepared, colorless or pale-yellow solution gradually darkens over time, even when stored at low temperatures.

  • Primary Cause: Oxidation. The hydrazinyl moiety is likely being oxidized by dissolved oxygen in the solvent, accelerated by exposure to light or trace metal contaminants.[1]

  • Solutions:

    • Prepare Fresh: For the most sensitive experiments, always prepare solutions immediately before use.

    • Use Degassed Solvents: Before dissolving the compound, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Gas: If possible, handle the solid and prepare solutions in a glove box or under a blanket of inert gas.

    • Protect from Light: Always store solutions in amber vials.[1]

DegradationPathway Compound 2-Chloro-4-hydrazinyl- benzoic acid Oxidized Oxidized Intermediates (e.g., Diazene) Compound->Oxidized O₂ / Light Metal Ions Degradation Further Degradation Products (Colored) Oxidized->Degradation

Caption: Potential oxidative degradation pathway of the hydrazinyl moiety.

Issue 2: The compound is precipitating from my aqueous buffer.
  • Symptoms: After adding a DMSO stock solution to an aqueous buffer, the solution becomes cloudy or a solid precipitate forms.

  • Potential Causes & Solutions:

    • pH is too low: The buffer pH is below the compound's effective pKa, causing the more soluble carboxylate to convert back to the less soluble neutral acid.

      • Solution: Increase the pH of your final aqueous buffer to be at least 2 units above the pKa (target pH > 6.2).[3]

    • Exceeding Solubility Limit: The final concentration in the aqueous buffer is too high, even with pH adjustment.

      • Solution: Prepare a more dilute final solution.

    • Co-solvent Issues: The percentage of DMSO in the final solution is too high, causing the buffer components to precipitate, or too low to maintain compound solubility.

      • Solution: For most cell-based assays, keep the final DMSO concentration below 1%. If solubility is still an issue, a co-solvent study may be necessary.

SolubilityTroubleshooting start Precipitate Observed in Aqueous Buffer check_ph Is final buffer pH > 6.2? start->check_ph adjust_ph Action: Increase buffer pH with dilute base (e.g., NaOH) check_ph->adjust_ph No check_conc Is final concentration too high? check_ph->check_conc Yes success Success: Compound Dissolved adjust_ph->success dilute Action: Reduce final concentration check_conc->dilute Yes check_cosolvent Action: Review co-solvent % (e.g., keep DMSO < 1%) check_conc->check_cosolvent No dilute->success check_cosolvent->success

Caption: A logical workflow for troubleshooting solubility issues.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is based on best practices for analogous compounds.[1]

  • Preparation: In a chemical fume hood, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid (e.g., 18.86 mg for 1 mL of 100 mM solution) and transfer it to a sterile amber glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect to ensure all solid has dissolved.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study (Stability Assessment)

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[7]

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the solution to the stress conditions outlined in the table below. Include an unstressed control sample kept at 4°C in the dark.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Time Points for Analysis
Acid Hydrolysis 1M HCl at 60°C 2, 8, 24 hours
Base Hydrolysis 1M NaOH at room temp 1, 4, 8 hours
Oxidation 3% H₂O₂ at room temp 1, 4, 8 hours
Thermal Degradation 80°C (in solution and as solid) 24, 48, 72 hours

| Photolytic Degradation | Expose to UV/Vis light (ICH Q1B guidelines) | 24, 48, 72 hours |

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase and UV detection). The goal is to separate the intact parent compound from all degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. This allows you to identify the conditions under which the compound is least stable.

References

Validation & Comparative

A Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Substituted hydrazinylbenzoic acids represent a versatile class of intermediates, prized for their utility in constructing complex heterocyclic scaffolds that are often at the core of innovative therapeutic agents. Among these, 2-Chloro-4-hydrazinylbenzoic acid hydrochloride has emerged as a reagent of significant interest, particularly in the synthesis of kinase inhibitors. This guide provides an in-depth, objective comparison of this compound with other substituted hydrazinylbenzoic acids, supported by experimental data and established scientific principles, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Hydrazinylbenzoic Acids

Hydrazinylbenzoic acids are bifunctional molecules incorporating both a reactive hydrazine moiety and a carboxylic acid group on a benzene ring.[1] This unique arrangement makes them exceptionally useful synthons for a variety of chemical transformations, including the formation of hydrazones and the construction of diverse heterocyclic systems.[2][3][4] Their application is particularly prominent in the development of small molecule therapeutics, where the ability to readily generate molecular diversity is paramount.[5][6]

This guide will focus on a comparative analysis of this compound against its isomers and other substituted analogues, examining key aspects such as synthesis, physicochemical properties, and the impact of substitution on the biological activity of derived molecules.

Comparative Synthesis of Substituted Hydrazinylbenzoic Acids

The most prevalent and industrially scalable method for the synthesis of hydrazinylbenzoic acids commences with the corresponding aminobenzoic acid.[1] The general synthetic pathway is a robust, multi-step process involving diazotization followed by reduction.

General Synthetic Workflow:

Synthesis of Hydrazinylbenzoic Acids cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation Aminobenzoic Acid Aminobenzoic Acid Diazonium Salt Diazonium Salt Aminobenzoic Acid->Diazonium Salt  NaNO2, HCl, 0-5 °C   Hydrazinylbenzoic Acid Derivative Hydrazinylbenzoic Acid Derivative Diazonium Salt->Hydrazinylbenzoic Acid Derivative  e.g., Na2SO3 / SnCl2   Reducing Agent Reducing Agent Reducing Agent->Diazonium Salt Hydrochloride Salt Hydrochloride Salt Hydrazinylbenzoic Acid Derivative->Hydrochloride Salt  HCl  

Caption: General synthetic route for substituted hydrazinylbenzoic acids.

Experimental Protocol: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride

The synthesis of 2-hydrazinobenzoic acid hydrochloride is analogous to the general method, starting from 2-aminobenzoic acid (anthranilic acid).[7]

  • Diazotization: Suspend 2-aminobenzoic acid in a solution of hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the corresponding diazonium salt.[7]

  • Reduction: In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.[7] Slowly add the previously prepared diazonium salt solution to the reducing agent solution while carefully controlling the temperature.

  • Hydrolysis and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 2-hydrazinobenzoic acid hydrochloride.[7] The product can be collected by filtration, washed with cold dilute hydrochloric acid, and dried under vacuum.

The synthesis of this compound follows a similar protocol, starting from 2-chloro-4-aminobenzoic acid. The choice of starting material is the primary determinant of the final product's substitution pattern. The yields for these reactions are typically good, often exceeding 80%.

Physicochemical Properties: A Comparative Overview

The nature and position of substituents on the benzoic acid ring significantly influence the physicochemical properties of the molecule, such as acidity (pKa) and solubility. These properties, in turn, affect the compound's reactivity, formulation possibilities, and pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaSolubility
This compound C₇H₈Cl₂N₂O₂223.06[8]~2.9[9]Data not available
2-Hydrazinobenzoic acid hydrochloride C₇H₉ClN₂O₂188.61[10]~2.9[9]Moderately soluble in water and ethanol[10]
4-Hydrazinobenzoic acid hydrochloride C₇H₉ClN₂O₂188.61[11]~4.1[12]Soluble in water[13]

Table 1: Comparison of physicochemical properties of selected hydrazinylbenzoic acid hydrochlorides.

Acidity and the "Ortho Effect"

A key differentiator for 2-Chloro-4-hydrazinylbenzoic acid is its predicted higher acidity (lower pKa) compared to its 4-hydrazino counterpart. This is attributed to the well-documented "ortho effect". For ortho-substituted benzoic acids, the substituent, regardless of its electronic nature, generally increases the acidity of the carboxylic acid.[9] This is due to a combination of steric and electronic factors. The ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid but has less of an impact on the stability of the carboxylate anion. This steric hindrance, combined with the electron-withdrawing inductive effect of the chlorine atom, stabilizes the conjugate base and thus increases the acidity of the parent acid. For chloro-substituted benzoic acids, the ortho isomer is the most acidic.[9]

Solubility

Impact on Reactivity and Application in Drug Discovery

The electronic properties of the substituent on the aromatic ring directly influence the nucleophilicity of the hydrazine moiety and the reactivity of the carboxylic acid.

  • Electron-withdrawing groups , such as the chloro group in 2-Chloro-4-hydrazinylbenzoic acid, decrease the electron density on the benzene ring and on the hydrazine nitrogen atoms. This can make the hydrazine less nucleophilic compared to an unsubstituted or electron-donating group-substituted analogue. However, the electron-withdrawing nature of the chlorine atom will increase the acidity of the carboxylic acid, potentially influencing its reactivity in esterification or amidation reactions.

  • Electron-donating groups would have the opposite effect, increasing the nucleophilicity of the hydrazine and decreasing the acidity of the carboxylic acid.

These differences in reactivity can be strategically exploited in synthetic planning. For example, a less nucleophilic hydrazine might require more forcing reaction conditions for hydrazone formation, but this could also lead to greater selectivity in certain reactions.

Application in Kinase Inhibitor Synthesis: A Structure-Activity Relationship (SAR) Perspective

Hydrazinylbenzoic acids are key building blocks for a variety of kinase inhibitors. The hydrazine moiety is often used to form a critical hydrogen bond interaction with the hinge region of the kinase active site, while the substituted benzoic acid part can be directed towards the solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties.

The choice of substituent on the benzoic acid ring can have a profound impact on the biological activity of the final kinase inhibitor. While a direct comparative study of kinase inhibitors derived from a series of substituted hydrazinylbenzoic acids including the 2-chloro-4-hydrazinyl derivative is not available in the literature, we can infer the potential impact based on established SAR principles for kinase inhibitors.

Workflow for Comparative Biological Assay:

Comparative Assay Workflow cluster_0 Synthesis of Analogs cluster_1 Biological Evaluation cluster_2 Data Analysis Start Substituted Hydrazinylbenzoic Acids (e.g., 2-Chloro-4-hydrazinyl, 4-hydrazinyl) Reaction Reaction with a common scaffold (e.g., kinase core) Start->Reaction Analogs Library of substituted kinase inhibitor analogs Reaction->Analogs Assay Kinase Inhibition Assay (e.g., IC50 determination) Analogs->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: A conceptual workflow for a comparative biological evaluation of kinase inhibitors derived from different substituted hydrazinylbenzoic acids.

The introduction of a chlorine atom at the 2-position of the benzoic acid moiety can influence the final compound's properties in several ways:

  • Conformational Restriction: The ortho-chloro group can sterically influence the conformation of the molecule, potentially locking it into a bioactive conformation that has a higher affinity for the kinase active site.

  • Lipophilicity and Membrane Permeability: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in vivo.

Conclusion

This compound presents a unique profile compared to other substituted hydrazinylbenzoic acids. Its key distinguishing feature is the ortho-chloro substituent, which is predicted to significantly increase the acidity of the carboxylic acid group due to the ortho effect. This altered acidity and the electronic and steric influence of the chlorine atom can modulate the reactivity of the molecule and the properties of its derivatives.

While a lack of direct comparative experimental data in the public domain makes a definitive quantitative comparison challenging, the established principles of physical organic chemistry and structure-activity relationships in drug discovery provide a strong basis for its strategic application. The unique electronic and steric properties conferred by the ortho-chloro group make this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of their lead compounds, particularly in the realm of kinase inhibitor development. Further experimental studies directly comparing a series of substituted hydrazinylbenzoic acid derivatives are warranted to fully elucidate the quantitative impact of these substitutions on biological activity.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. As a compound whose purity is critical to the quality and safety of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Editorial Note: Direct, publicly available, validated methods for this compound are scarce. Therefore, this guide will establish the principles of method validation using the comprehensive framework of the International Council for Harmonisation (ICH) guidelines.[1][2] For concrete experimental protocols and data, we will draw logical and scientifically sound parallels from validated methods for the closely related and well-documented parent compound, 4-hydrazinobenzoic acid. This compound is often monitored as a potential genotoxic impurity, making its analytical scrutiny highly relevant.[2][3]

The Imperative of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[1][4] For a pharmaceutical intermediate like this compound, the "intended application" typically includes:

  • Identity: Confirming the compound's structure.

  • Assay: Determining its purity and strength.

  • Impurity Profiling: Quantifying process-related impurities and degradation products.

A failure to properly validate analytical methods can lead to inaccurate results, potentially releasing substandard batches, compromising patient safety, and leading to regulatory rejection. The ICH Q2(R1) and the newer Q2(R2) guidelines provide a harmonized framework for performing this critical activity.[1][2][3]

Comparison of Core Analytical Techniques: HPLC vs. UV-Vis Spectroscopy

The choice of analytical technique is the foundation of any validation effort. For a compound like this compound, the two most common approaches would be High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Principle Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Measurement of the absorption of light by the analyte in the UV-Visible spectrum.
Specificity High. Can separate the main component from impurities, degradants, and related substances, making it a "stability-indicating" method.Low. Measures the total absorbance of all chromophore-containing species at a specific wavelength. Cannot distinguish between the analyte and its impurities if they have overlapping spectra.
Application Gold standard for assay, impurity quantification, and stability testing.Suitable for simple identity tests (comparing spectra) or as a basic assay in a highly pure substance with no interfering components.
Sensitivity High, with Limits of Detection (LOD) and Quantitation (LOQ) often in the parts-per-million (ppm) range.[2][3]Moderate. Generally less sensitive than HPLC for trace analysis.
Validation Effort Extensive. Requires validation of specificity, linearity, accuracy, precision, range, robustness, LOD, and LOQ.Less extensive. Validation may be limited to specificity (spectral comparison), linearity, accuracy, and precision.
Cost & Complexity Higher initial instrument cost and operational complexity. Requires skilled personnel.Lower instrument cost and simpler operation.

A Deep Dive into HPLC Method Validation

The following sections provide a detailed guide to validating a Reverse-Phase HPLC (RP-HPLC) method for the assay of this compound, based on established protocols for similar molecules and the ICH Q2(R1) framework.[1][3][5]

The Validation Workflow

A successful validation project follows a logical sequence, ensuring that each parameter is built upon a solid foundation.

G Dev Method Development & Optimization Proto Validation Protocol (Pre-defined Parameters & Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Range->Acc Range->Prec Rob Robustness Acc->Rob LoQ Quantitation Limit (LOQ) Prec->LoQ Prec->Rob LoD Detection Limit (LOD) LoQ->LoD Rep Final Validation Report Rob->Rep

Caption: A logical workflow for analytical method validation.

Illustrative HPLC Method Parameters

The following hypothetical chromatographic conditions are based on methods developed for related hydrazine and benzoic acid derivatives.[3][5] These serve as the starting point for validation.

ParameterConditionRationale
Column Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalentA C18 column provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient or IsocraticA buffered aqueous mobile phase controls the ionization state of the carboxylic acid and hydrazine groups, ensuring reproducible retention. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 230 nmAromatic rings and conjugated systems in the molecule are expected to have strong absorbance in this region.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Acetonitrile mixtureEnsures compatibility with the mobile phase and good solubility of the analyte.

Experimental Protocols for Validation

Here we detail the step-by-step methodologies for validating the key performance characteristics of the HPLC method.

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Impurity Spiking: Prepare a solution of the this compound reference standard. Spike this solution with known related substances and potential impurities at a relevant concentration (e.g., the reporting threshold).

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in the spiked and stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution from any known impurity or degradant.

  • The resolution between the analyte peak and the nearest eluting peak should be greater than 2.0.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[1][3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range. For an assay, this is typically 80% to 120% of the target test concentration.[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[1]

Experimental Protocol:

  • Accuracy is typically assessed by a recovery study on a placebo (if a drug product) or by analyzing a sample of known purity.

  • Prepare samples by spiking a known quantity of the analyte into a blank matrix at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Calculate the percentage recovery for each determination.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]

Experimental Protocol:

  • A. Repeatability (Intra-assay precision):

    • Prepare a single batch of sample at 100% of the test concentration.

    • Perform at least six replicate injections or prepare six independent samples.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • B. Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and using a different instrument or column if possible.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The %RSD for the series of measurements should be ≤ 1.0%.

  • Intermediate Precision: The %RSD for the combined results from both conditions should not be significantly different from the repeatability results and should typically be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified (LOQ) and detected (LOD). This is most relevant for impurity methods but can be established for assays as well.

Experimental Protocol:

  • These limits can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[3]

  • The LOQ value should be confirmed by injecting a solution at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The method must be precise and accurate at the LOQ. The %RSD for precision at the LOQ should typically be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Experimental Protocol:

  • While performing the assay, introduce small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (e.g., ± 2% absolute for the organic component)

  • Analyze the effect on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The results of the assay should not be significantly affected by the variations. System suitability parameters (like resolution and tailing factor) must still pass their acceptance criteria.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterTypical Acceptance Criteria for an Assay Method
Specificity No interference at the analyte's retention time; Resolution > 2; Peak Purity passes.
Linearity (Range: 80-120%) Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 1.0%
Precision (Intermediate) %RSD ≤ 2.0%
Robustness System suitability remains within limits; results are not significantly impacted.

Alternative Method: UV-Vis Spectroscopy for Identity Testing

While not suitable for impurity profiling, a simple UV-Vis spectroscopic method can be validated for identity confirmation.

Objective: To confirm the identity of this compound by comparing its UV spectrum to that of a known reference standard.

Validation Protocol for UV-Vis Identity Test

G cluster_0 UV-Vis Identity Method Validation Spec Specificity Prec Precision (Repeatability) Spec->Prec Rob Robustness Prec->Rob

Caption: Simplified validation for a UV-Vis identity method.

1. Specificity:

  • Protocol: Record the UV spectrum of the sample solution and the reference standard solution (e.g., in methanol or dilute acid) from 200-400 nm. Also, record the spectrum of the solvent blank.

  • Acceptance Criteria: The spectrum of the sample should correspond to the spectrum of the reference standard. The positions of the maxima (λmax) should not differ by more than ± 2 nm.

2. Precision (Repeatability):

  • Protocol: Prepare six independent solutions of the reference standard at the target concentration. Measure the absorbance at the λmax.

  • Acceptance Criteria: The %RSD of the absorbance readings should be ≤ 2.0%.

3. Robustness:

  • Protocol: Analyze the sample using different spectrophotometers or have a different analyst perform the test.

  • Acceptance Criteria: The results should remain consistent and meet the specificity criteria.

This streamlined validation approach ensures the UV-Vis method is reliable for its limited, intended purpose of identity confirmation without the extensive work required for a quantitative HPLC method.

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process governed by established scientific principles and regulatory guidelines. While a stability-indicating HPLC method is the gold standard for ensuring purity and quantifying impurities, simpler techniques like UV-Vis spectroscopy have a role when validated for a specific, limited purpose such as identity testing. By following a structured validation workflow, explaining the causality behind experimental choices, and meticulously documenting the results, researchers can ensure their analytical data is accurate, reliable, and trustworthy, thereby safeguarding the quality of the final drug product.

References

A Guide to the Spectroscopic Analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: Structural Confirmation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the spectroscopic characterization of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectroscopic profile of the target molecule and offers a comparative analysis with structurally related compounds. By understanding the influence of individual functional groups on the spectral data, researchers can gain greater confidence in structural elucidation and method development.

The structural confirmation of a novel or modified compound is a cornerstone of chemical and pharmaceutical research. A multi-technique spectroscopic approach is the gold standard for unambiguous structure determination. This guide will walk you through the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will then compare these predictions with experimental data from analogous compounds to understand the spectroscopic impact of the chloro and hydrazinyl substituents.

Predicted Spectroscopic Profile of this compound

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and data from analogous structures. These predictions serve as a robust starting point for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinyl and carboxylic acid groups. The hydrochloride form will influence the chemical shifts of the hydrazinyl protons.

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
~8.0d1HH-6
~7.8d1HH-3
~7.6dd1HH-5
~10.5 (broad)s3H-NHNH₂⁺
~13.0 (broad)s1H-COOH

The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~150C-4
~135C-2
~132C-6
~120C-1
~118C-5
~115C-3
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the hydrazinium ion, the C=O of the carboxylic acid, and the C-Cl bond.

Frequency Range (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3200-2800 (broad)N-H stretchHydrazinium ion (-NHNH₂⁺)
~1700C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~850C-Cl stretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Predicted Molecular Ion (M+H)⁺: m/z ≈ 203/205 (due to ³⁵Cl and ³⁷Cl isotopes)

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z ≈ 185/187)

    • Loss of CO (m/z ≈ 175/177)

    • Loss of N₂H₃ (m/z ≈ 172/174)

    • Loss of COOH (m/z ≈ 158/160)

Comparative Spectroscopic Analysis

To build confidence in our predicted data, we will compare it with the experimental data of two key analogues: 4-Amino-2-chlorobenzoic acid and 4-Hydrazinylbenzoic acid . This allows for the deconvolution of the spectroscopic contributions of the chloro and hydrazinyl groups.

Workflow for Comparative Spectroscopic Analysis

Caption: Workflow for the comparative spectroscopic analysis.

¹H NMR Comparison
CompoundAromatic Protons (ppm)-NH₂ / -NHNH₂⁺ Protons (ppm)-COOH Protons (ppm)
This compound (Predicted) ~8.0 (d, H-6), ~7.8 (d, H-3), ~7.6 (dd, H-5)~10.5 (broad s)~13.0 (broad s)
4-Amino-2-chlorobenzoic acid [1]~7.8 (d, H-6), ~6.7 (d, H-3), ~6.5 (dd, H-5)~4.0-6.0 (broad s)~11.0-13.0 (broad s)
4-Hydrazinylbenzoic acid [2]Aromatic signals presentHydrazinyl signals presentCarboxylic acid proton present
  • Analysis: The electron-withdrawing nature of the chlorine atom in the ortho position to the carboxylic acid in both the target compound and 4-amino-2-chlorobenzoic acid is expected to shift the H-6 proton downfield. The hydrazinium group in the target compound is more electron-withdrawing than the amino group, leading to a further downfield shift of the adjacent aromatic protons (H-3 and H-5) compared to 4-amino-2-chlorobenzoic acid.[1] The acidic conditions of the hydrochloride salt will cause the hydrazinyl protons to appear as a broad, downfield signal.

IR Spectroscopy Comparison

The key differences in the IR spectra will be in the N-H stretching region.

  • This compound (Predicted): A broad absorption from 3200-2800 cm⁻¹ corresponding to the N-H stretching of the hydrazinium ion.

  • 4-Amino-2-chlorobenzoic acid: Two sharp N-H stretching bands around 3400-3200 cm⁻¹ characteristic of a primary amine.

  • 4-Hydrazinylbenzoic acid: N-H stretching bands for the neutral hydrazine group.

The C=O and O-H stretching vibrations of the carboxylic acid will be present in all three compounds, though their exact positions may vary slightly due to the different electronic effects of the substituents.[3][4]

Mass Spectrometry Comparison

The fragmentation patterns will be influenced by the different substituents.

  • This compound (Predicted): The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments. Fragmentation will likely involve the loss of small molecules like water, carbon monoxide, and parts of the hydrazinyl group.[5][6]

  • 4-Amino-2-chlorobenzoic acid: Fragmentation will also show the chlorine isotopic pattern and will likely involve the loss of water, carbon monoxide, and the amino group.

  • 4-Hydrazinylbenzoic acid: The fragmentation will be dominated by cleavages related to the hydrazine and carboxylic acid functionalities.[5][7]

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

NMR_Protocol start Sample Preparation instrument Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) start->instrument h1_acq ¹H NMR Acquisition: - 1D proton spectrum - Pulse angle: 30-45° - Relaxation delay: 1-5 s instrument->h1_acq c13_acq ¹³C NMR Acquisition: - 1D carbon spectrum - Proton decoupling - Relaxation delay: 2-5 s instrument->c13_acq processing Data Processing: - Fourier Transformation - Phasing and Baseline Correction - Integration and Peak Picking h1_acq->processing c13_acq->processing analysis Spectral Analysis processing->analysis

Caption: Standard protocol for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

FTIR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Thoroughly grind 1-2 mg of the dried sample with 100-200 mg of dry KBr powder.

  • Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain both a full scan spectrum to identify the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation patterns.

Conclusion

This guide provides a foundational framework for the spectroscopic analysis and structural confirmation of this compound. By combining predicted spectral data with a comparative analysis of structurally related compounds, researchers can approach the experimental characterization of this molecule with a high degree of confidence. The provided protocols offer a standardized methodology for obtaining reliable and reproducible spectroscopic data. As with any analytical endeavor, careful experimental execution and thorough data interpretation are paramount for achieving unambiguous structural elucidation.

References

Navigating the Bioactive Landscape of 2-Chloro-4-hydrazinylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent therapeutic agents is relentless. One such scaffold of growing interest is 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. Its unique structural features—a halogenated benzoic acid core combined with a reactive hydrazine group—make it a versatile starting material for synthesizing a diverse array of derivatives, particularly hydrazones, with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from studies on closely related analogues, offering a valuable resource for researchers in drug discovery and development.

The 2-Chloro-4-hydrazinylbenzoic Acid Scaffold: A Launchpad for Bioactivity

The 2-Chloro-4-hydrazinylbenzoic acid moiety is a privileged structure in medicinal chemistry. The chlorine atom at the 2-position and the hydrazine group at the 4-position of the benzoic acid ring are key determinants of its chemical reactivity and the biological activity of its derivatives. The hydrazine group is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction forms the basis for the synthesis of a vast library of derivatives, where the biological activity can be fine-tuned by varying the aldehydic or ketonic substituent.[1][2]

The general synthetic approach to generate these derivatives is outlined in the workflow below.

Synthesis_Workflow parent This compound reaction Condensation Reaction (Reflux) parent->reaction reagent Aldehyde or Ketone (R-CHO / R-CO-R') reagent->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction catalyst Acid Catalyst (optional, e.g., Acetic Acid) catalyst->reaction product Hydrazone Derivative reaction->product

Caption: General workflow for the synthesis of hydrazone derivatives.

Comparative Analysis of Biological Activities

Derivatives of hydrazinobenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The following sections provide a comparative overview of these activities, drawing upon experimental data from relevant studies.

Antimicrobial Activity

Hydrazone derivatives have emerged as a promising class of antimicrobial agents.[4] The antimicrobial efficacy is often attributed to the azomethine group (-NH-N=CH-), which can interfere with microbial metabolic pathways.[2] A study on hydrazone derivatives of 4-hydrazinobenzoic acid provides valuable insights into the structure-activity relationships (SAR) governing their antibacterial and antifungal properties.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydrazone Derivatives

Compound IDR-Group on PhenylhydrazoneS. aureusMRSAB. subtilisA. baumanniiReference
5a Phenyl25252525[5]
5e 2,4-Difluorophenyl12.512.53.1212.5[5]
5h 2,4-Dichlorophenyl0.780.780.7812.5[5]
6g 4-Trifluoromethylphenyl0.780.780.78>25[5]
6h 4-Chlorophenyl6.256.256.251.56[5]
Ciprofloxacin (Standard Drug)----[4]

Data extracted from studies on derivatives of 4-hydrazinobenzoic acid, a close structural analog.

From the data, it is evident that the nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence the antimicrobial activity. The di-chloro substituted derivative (5h ) and the trifluoromethyl-substituted derivative (6g ) exhibited potent activity against Gram-positive bacteria, with MIC values as low as 0.78 µg/mL.[5] This suggests that electron-withdrawing groups on the phenyl ring enhance antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.[6]

  • Preparation of Inoculum: A standardized bacterial suspension (typically ~5×10^5 CFU/mL) is prepared from an overnight culture.[6]

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

MIC_Assay_Workflow start Overnight Bacterial Culture inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate plate 96-well Microtiter Plate dilution Serial Dilution of Test Compounds plate->dilution dilution->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation read Observe for Turbidity incubation->read mic Determine MIC read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The hydrazone scaffold is also a prominent feature in many compounds with potent anticancer activity.[7] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis.[8]

Table 2: Comparative Anticancer Activity (IC50, µM) of Hydrazone Derivatives

Compound IDCell LineIC50 (µM)Reference
Salicylaldehyde Hydrazone Derivative 1 HL-60 (Leukemia)< 0.1[7]
Salicylaldehyde Hydrazone Derivative 2 K-562 (Leukemia)< 0.1[7]
Salicylaldehyde Hydrazone Derivative 3 MCF-7 (Breast Cancer)< 0.1[7]
Benzothiazole Hydrazone Derivative 4a A549 (Lung Cancer)2.45[9]
Benzothiazole Hydrazone Derivative 4j HT-29 (Colon Cancer)1.89[9]
Melphalan (Standard Drug)Multiple> 10[7]

Data extracted from studies on various hydrazone derivatives, highlighting the potential of this chemical class.

The data in Table 2, though from different series of hydrazone derivatives, underscores the potential for developing highly potent anticancer agents based on this scaffold. Notably, some salicylaldehyde hydrazones have demonstrated remarkable activity against leukemia and breast cancer cell lines, with IC50 values in the nanomolar range, far exceeding the potency of the standard drug Melphalan in those studies.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight start->adhesion treatment Treat with Test Compounds adhesion->treatment incubation_treatment Incubate for 48-72h treatment->incubation_treatment mtt_add Add MTT Solution incubation_treatment->mtt_add incubation_mtt Incubate for 2-4h mtt_add->incubation_mtt solubilize Add Solubilizing Agent (DMSO) incubation_mtt->solubilize read Measure Absorbance solubilize->read ic50 Calculate IC50 read->ic50 Enzyme_Inhibition_Pathway substrate Substrate enzyme Enzyme (e.g., COX, MAO) substrate->enzyme product Product (e.g., Prostaglandins, Neurotransmitters) enzyme->product inhibitor Hydrazone Derivative inhibition inhibitor->inhibition inhibition->enzyme

References

comparative study of catalysts for the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and agrochemicals. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. Traditionally, its preparation has relied on the diazotization of 2-chloro-4-aminobenzoic acid followed by a reduction step. While robust, this method often involves harsh conditions and the generation of significant waste. Modern synthetic chemistry has ushered in an era of transition metal-catalyzed cross-coupling reactions, offering milder and more efficient alternatives.

This guide provides an in-depth comparative analysis of the primary catalytic systems for the synthesis of this compound, namely palladium- and copper-catalyzed hydrazination reactions. We will also present the traditional diazotization-reduction method as a baseline for comparison. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select the most suitable synthetic strategy for their specific needs, supported by experimental data and detailed protocols.

Synthetic Strategies: An Overview

There are three principal routes for the synthesis of this compound that we will explore in this guide:

  • Traditional Diazotization-Reduction: A classic, non-catalytic approach starting from 2-chloro-4-aminobenzoic acid.

  • Palladium-Catalyzed Buchwald-Hartwig Hydrazination: A modern cross-coupling reaction utilizing a palladium catalyst to couple an aryl halide with hydrazine.

  • Copper-Catalyzed Ullmann Hydrazination: Another cross-coupling approach employing a more economical copper catalyst.

Each of these methodologies possesses a unique set of advantages and disadvantages concerning reaction efficiency, substrate scope, cost, and environmental impact. The following sections will delve into a detailed comparative analysis of these methods.

Methodology 1: Traditional Diazotization-Reduction

This classical multi-step synthesis serves as a reliable, albeit less elegant, benchmark for the synthesis of aryl hydrazines. The process commences with the conversion of the primary aromatic amine, 2-chloro-4-aminobenzoic acid, into a diazonium salt, which is subsequently reduced to the desired hydrazine.

Causality Behind Experimental Choices

The diazotization reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt. An excess of a strong mineral acid, such as hydrochloric acid, is crucial to fully protonate the starting amine, thereby preventing the electrophilic diazonium salt from coupling with the unreacted nucleophilic amine, which would lead to the formation of unwanted azo-dye byproducts.[1] The choice of reducing agent for the diazonium salt is critical. While various reductants can be employed, sodium sulfite or stannous chloride are commonly used due to their effectiveness and relatively low cost.[2][3]

Experimental Protocol: Diazotization-Reduction

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-aminobenzoic acid (1 equiv.) in a 2M solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the internal temperature is maintained below 5 °C.[3]

  • Continue stirring the resulting solution at 0-5 °C for 30 minutes to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of sodium sulfite (3 equiv.) in water and cool it to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution, maintaining the temperature below 20 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the mixture to 90-100 °C for 1 hour to complete the reduction and hydrolysis.[4]

  • Cool the mixture in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold, dilute hydrochloric acid, and dry under vacuum.

Diazotization_Reduction_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation 2-Chloro-4-aminobenzoic Acid 2-Chloro-4-aminobenzoic Acid NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C) 2-Chloro-4-aminobenzoic Acid->NaNO2, HCl (0-5 °C) Diazonium Salt Solution Diazonium Salt Solution NaNO2, HCl (0-5 °C)->Diazonium Salt Solution Reaction Mixture Reaction Mixture Diazonium Salt Solution->Reaction Mixture Sodium Sulfite Solution Sodium Sulfite Solution Sodium Sulfite Solution->Reaction Mixture Conc. HCl (Acidification & Hydrolysis) Conc. HCl (Acidification & Hydrolysis) Reaction Mixture->Conc. HCl (Acidification & Hydrolysis) Crude Product Crude Product Conc. HCl (Acidification & Hydrolysis)->Crude Product Filtration & Drying Filtration & Drying Crude Product->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product

Caption: Workflow for the traditional diazotization-reduction synthesis.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Hydrazination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This methodology can be adapted for the synthesis of aryl hydrazines by coupling an aryl halide with hydrazine.[6][7] For the synthesis of this compound, a suitable starting material would be 2,4-dichlorobenzoic acid or 2-chloro-4-bromobenzoic acid. The higher reactivity of the bromo substituent would allow for selective hydrazination at the 4-position.

Causality Behind Experimental Choices

The choice of ligand is paramount in Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands, such as Josiphos-type ligands (e.g., CyPF-tBu), are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[7][8] The selection of a suitable base is also critical; while strong bases like sodium tert-butoxide are common, recent advancements have enabled the use of weaker and more economical bases like potassium hydroxide.[7] The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Hydrazination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, 0.5-2 mol%), the phosphine ligand (e.g., CyPF-tBu, 1-4 mol%), the aryl halide (e.g., 2-chloro-4-bromobenzoic acid, 1 equiv.), and the base (e.g., potassium hydroxide, 2-3 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or t-butanol).

  • Add hydrazine hydrate (2-5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition ArX ArPd(II)(X)L ArPd(II)(X)L Oxidative Addition->ArPd(II)(X)L Ligand Exchange Ligand Exchange ArPd(II)(X)L->Ligand Exchange H2NNH2 ArPd(II)(NH2NH2)L ArPd(II)(NH2NH2)L Ligand Exchange->ArPd(II)(NH2NH2)L Deprotonation Deprotonation ArPd(II)(NH2NH2)L->Deprotonation Base ArPd(II)(NHNH2)L ArPd(II)(NHNH2)L Deprotonation->ArPd(II)(NHNH2)L Reductive Elimination Reductive Elimination ArPd(II)(NHNH2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NHNH2 Ar-NHNH2 Reductive Elimination->Ar-NHNH2 ArX ArX ArX->Oxidative Addition H2NNH2 H2NNH2 H2NNH2->Ligand Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig hydrazination.

Methodology 3: Copper-Catalyzed Ullmann Hydrazination

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for forming C-N, C-O, and C-S bonds.[9] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, making it a more attractive and economical alternative to palladium-catalyzed methods.[10]

Causality Behind Experimental Choices

Copper-catalyzed reactions often utilize copper(I) salts, such as CuI or CuBr, as the catalyst. The addition of a ligand, such as 1,10-phenanthroline or an oxalyl dihydrazide derivative, can significantly accelerate the reaction and improve yields.[10] The choice of solvent is also important, with polar aprotic solvents like DMF, DMSO, or even water being effective.[10] Similar to the Buchwald-Hartwig reaction, an inert atmosphere is beneficial to prevent oxidation of the copper catalyst. It is important to note that Ullmann-type reactions are generally more effective for aryl bromides and iodides, with aryl chlorides being less reactive.[10]

Experimental Protocol: Ullmann Hydrazination
  • In a Schlenk tube, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl halide (e.g., 2-chloro-4-bromobenzoic acid, 1 equiv.), and a base (e.g., K2CO3 or Cs2CO3, 2 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF).

  • Add hydrazine hydrate (2-5 equiv.) via syringe.

  • Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with water.

  • Filter to remove insoluble copper salts.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Ullmann_Cycle Cu(I)X Cu(I)X Coordination with Hydrazine Coordination with Hydrazine Cu(I)X->Coordination with Hydrazine H2NNH2 Cu(I)(NH2NH2) Cu(I)(NH2NH2) Coordination with Hydrazine->Cu(I)(NH2NH2) Oxidative Addition Oxidative Addition Cu(I)(NH2NH2)->Oxidative Addition ArX ArCu(III)(X)(NH2NH2) ArCu(III)(X)(NH2NH2) Oxidative Addition->ArCu(III)(X)(NH2NH2) Reductive Elimination Reductive Elimination ArCu(III)(X)(NH2NH2)->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NHNH2 Ar-NHNH2 Reductive Elimination->Ar-NHNH2 ArX ArX ArX->Oxidative Addition H2NNH2 H2NNH2 H2NNH2->Coordination with Hydrazine

Caption: Proposed catalytic cycle for the Ullmann hydrazination.

Comparative Analysis

FeatureDiazotization-ReductionPalladium-Catalyzed HydrazinationCopper-Catalyzed Hydrazination
Starting Material 2-Chloro-4-aminobenzoic acid2-Chloro-4-halobenzoic acid2-Chloro-4-halobenzoic acid
Catalyst NonePalladium complexesCopper salts
Typical Yields 70-85%80-95%75-90%
Reaction Conditions Low temperatures, then high temperatures; aqueous acidic mediaModerate to high temperatures; inert atmosphere; organic solventsHigh temperatures; inert atmosphere; polar aprotic solvents
Cost Low (reagents are inexpensive)High (palladium catalysts and ligands are expensive)Moderate (copper catalysts are cheaper than palladium)
Substrate Scope Limited by the availability of the corresponding anilineBroad, tolerates a wide range of functional groupsGood, but less effective for aryl chlorides
Environmental Impact Generates significant salt wasteLess waste, but uses precious metals and organic solventsLess toxic metal than palladium; uses organic solvents
Key Advantages Well-established, inexpensive reagentsHigh yields, broad functional group tolerance, applicable to aryl chloridesMore economical than palladium, good yields for aryl bromides/iodides
Key Disadvantages Potentially hazardous diazonium intermediates, significant wasteHigh cost of catalyst and ligands, requires inert atmosphereHarsher conditions than palladium, less effective for aryl chlorides

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the research or production campaign, including scale, cost considerations, and available equipment.

  • The traditional diazotization-reduction method remains a viable option for large-scale synthesis where cost is a primary driver and the necessary infrastructure for handling potentially hazardous intermediates is in place. Its reliance on inexpensive bulk chemicals makes it economically attractive despite its lower elegance and higher waste generation.

  • Palladium-catalyzed Buchwald-Hartwig hydrazination represents the state-of-the-art in terms of efficiency, yield, and substrate scope. It is the method of choice for medicinal chemistry applications where functional group tolerance and high purity are paramount. The primary drawback is the high cost of the palladium catalyst and associated ligands, which may be prohibitive for large-scale production.

  • Copper-catalyzed Ullmann hydrazination offers a compelling compromise between the classical and palladium-catalyzed approaches. It is significantly more cost-effective than the palladium-based systems while offering a considerable improvement in efficiency and conditions over the traditional method, particularly when starting from an aryl bromide or iodide.

For laboratory-scale synthesis and process development, exploring both palladium- and copper-catalyzed routes is highly recommended to identify the optimal conditions for this specific substrate. For larger-scale manufacturing, a thorough cost-benefit analysis of the Ullmann-type reaction versus the traditional diazotization pathway would be prudent.

References

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in the synthesis of advanced pharmaceutical compounds, the purity of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of essential analytical techniques, grounded in practical experience, to establish a robust, multi-faceted purity assessment protocol. We will explore the causality behind methodological choices, present detailed experimental workflows, and emphasize the necessity of an orthogonal approach for a self-validating and trustworthy purity profile.

The Criticality of Purity: Potential Impurities and Their Impact

The typical synthesis of this compound involves the diazotization of 2-chloro-4-aminobenzoic acid, followed by a reduction step.[1][2] This pathway can introduce several process-related impurities that must be rigorously controlled:

  • Starting Materials: Residual 2-chloro-4-aminobenzoic acid.

  • Positional Isomers: Contamination with isomers such as 4-Chloro-2-hydrazinylbenzoic acid hydrochloride can arise from impurities in the initial starting materials.[3]

  • By-products: Side-reactions during the diazotization or reduction stages can lead to various structurally related impurities.

  • Genotoxic Impurities (GTIs): The most significant concern is the presence of residual hydrazine.[4] Hydrazine is a known genotoxic and carcinogenic compound, and regulatory bodies mandate strict control to levels as low as parts-per-million (ppm) in the final drug substance.[4][5]

Given these risks, a comprehensive analytical strategy is essential to ensure the material is fit for purpose in drug development.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed. This ensures that a wide range of potential impurities, each with different properties, can be detected and quantified.

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

We will now delve into the primary analytical methods, comparing their principles, applications, and limitations in the context of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like our target molecule, reversed-phase HPLC is the method of choice.

Causality: The choice of a C18 column is deliberate; its nonpolar stationary phase effectively retains the aromatic benzoic acid structure, while a polar, acidified mobile phase ensures the protonation of the basic hydrazine and acidic carboxylic acid groups, leading to sharp, symmetrical peaks. UV detection is ideal due to the compound's aromatic nature, which provides strong chromophoric activity.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate functionalities.

  • Gradient Elution: A gradient is crucial to elute potential impurities with a wide range of polarities.

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Return to 95% A, 5% B

    • 32-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. A DAD can be used to scan multiple wavelengths to check for peak purity.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing correctly.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides unambiguous structural confirmation by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It is exceptionally powerful for identifying and quantifying impurities, provided they are present at sufficient concentration (>0.1%) and have unique signals.

Causality: ¹H NMR is used because it is highly sensitive and provides information on the number and environment of protons, confirming the substitution pattern on the aromatic ring. ¹³C NMR confirms the carbon skeleton. The choice of DMSO-d₆ as a solvent is due to the compound's good solubility and the ability to observe exchangeable protons (from -NHNH₂, -COOH, and -HCl).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons (typically 3 protons in different environments), the exchangeable protons of the hydrazine and carboxylic acid groups (which may appear as broad signals), and the hydrochloride counter-ion. The integration of the aromatic protons should match the expected ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Expect signals for the 7 unique carbons in the molecule, including the carbonyl carbon of the carboxylic acid and the two carbons bonded to the chloro and hydrazine groups.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the ¹H spectrum must be consistent with the structure of this compound. The absence of significant unassigned signals is a strong indicator of high purity. Impurities will present as separate sets of peaks.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and its fragments. When coupled with LC (LC-MS), it is the definitive tool for identifying unknown impurities detected in the HPLC chromatogram.

Causality: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar, non-volatile molecules like ours, minimizing fragmentation and preserving the molecular ion. High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass, which allows for the calculation of the elemental formula of an unknown impurity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

  • LC Method: Use the same HPLC method as described above, but replace the TFA in the mobile phase with a volatile acid like 0.1% Formic Acid to ensure compatibility with the MS source.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+. The hydrazine group is readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for the parent compound (C₇H₇ClN₂O₂ has a monoisotopic mass of 186.02 g/mol ; expect [M+H]⁺ at m/z 187.027).

    • For any impurity peaks observed in the chromatogram, analyze their mass spectra. The accurate mass from HRMS can be used with formula-finding software to propose elemental compositions, providing crucial clues to the impurity's identity.

Elemental Analysis (CHNS/O)

Principle: This is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[6] The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[7][8]

Causality: Elemental analysis provides a direct measure of the bulk sample's elemental composition. For a pure substance, the experimentally determined percentages must match the theoretical values calculated from its molecular formula (C₇H₈Cl₂N₂O₂ for the hydrochloride salt). A significant deviation indicates the presence of impurities (e.g., residual solvents, inorganic salts) that alter the elemental ratios. Many scientific journals and regulatory filings consider a match within ±0.4% as evidence of high purity.[9][10]

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Run the sample in triplicate.

  • Data Interpretation: Compare the average experimental weight percentages of C, H, and N to the theoretical values.

Theoretical Values for C₇H₈Cl₂N₂O₂ (MW: 223.06 g/mol ):

  • Carbon (C): (7 * 12.011 / 223.06) * 100 = 37.71%

  • Hydrogen (H): (8 * 1.008 / 223.06) * 100 = 3.62%

  • Nitrogen (N): (2 * 14.007 / 223.06) * 100 = 12.56%

Data Summary and Comparison

The following table summarizes the strengths and applications of each technique in our orthogonal approach.

TechniquePrincipleInformation ObtainedKey StrengthsLimitations
HPLC-UV Chromatographic SeparationQuantitative purity, detection of impuritiesHigh precision, robust, excellent for quantitationMay not detect non-chromophoric impurities; peak co-elution is possible
NMR (¹H, ¹³C) Nuclear Magnetic ResonanceUnambiguous structure confirmation, impurity identificationProvides detailed structural information, quantitative with standardsLower sensitivity than HPLC (typically >0.1%), complex mixtures can be hard to interpret
LC-MS Mass-to-Charge RatioMolecular weight of parent and impuritiesUnrivaled for identifying unknown impurities, high sensitivityNot inherently quantitative without standards, ion suppression effects
Elemental Analysis Combustion AnalysisElemental composition (%C, %H, %N)Confirms the correct empirical formula of the bulk materialDoes not distinguish between isomers or structurally similar impurities

Conclusion: A Self-Validating System for Purity Assessment

Assessing the purity of a critical intermediate like this compound demands a rigorous, multi-pronged strategy. Relying on a single method, such as HPLC, is insufficient as it only provides one perspective on the sample's composition.

The true power lies in the integration of orthogonal techniques. HPLC provides the primary quantitative purity value. NMR confirms the identity of the main component and reveals structural information about impurities. LC-MS then identifies the unknown impurities flagged by HPLC. Finally, Elemental Analysis serves as a fundamental check on the bulk material's composition, confirming that the empirical formula is correct and that no significant non-organic or solvent impurities are present. This comprehensive, self-validating workflow provides the highest degree of confidence in the material's quality, ensuring its suitability for advancing through the drug development pipeline.

References

A Comparative Guide to the Analysis of Genotoxic Hydrazine Impurities in 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling Genotoxic Impurities

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a cornerstone of ensuring patient safety. This scrutiny is significantly heightened for a class of impurities known as genotoxic impurities (GTIs). These are compounds that have the potential to damage DNA, leading to mutations and an increased risk of cancer.[1] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these mutagenic impurities, advocating for a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most GTIs.[2][3] This stringent limit necessitates the development of highly sensitive and specific analytical methods capable of detecting GTIs at parts-per-million (ppm) levels relative to the API.

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is an important chemical intermediate. Its synthesis, typically proceeding from the corresponding chloro-aminobenzoic acid via a diazotization and subsequent reduction, presents a potential for the formation of genotoxic impurities. A primary concern is the presence of residual hydrazine, a known genotoxic and carcinogenic compound.[4] Hydrazine's high reactivity, polarity, low molecular weight, and lack of a significant UV chromophore make its detection and quantification a considerable analytical challenge.[1][4]

This guide provides an in-depth comparison of three distinct analytical approaches for the quantification of residual hydrazine in this compound. We will explore a primary, highly sensitive LC-MS/MS method, and compare its performance against two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry. The discussion will be grounded in the causality of experimental choices, providing researchers and drug development professionals with the critical insights needed to select and implement a method that ensures regulatory compliance and drug product safety.

Understanding the Analyte and the Matrix

The primary challenge in this analysis is the detection of trace levels of hydrazine in a matrix dominated by the API, this compound. The structural similarity between the analyte (hydrazine) and a part of the API (the hydrazinyl group) can lead to potential interferences. Furthermore, the API and related substances typically have strong UV absorbance, which can mask the signal of underivatized hydrazine.[4] To overcome these challenges, derivatization is a common and highly effective strategy. Derivatization serves three primary purposes:

  • Enhancing Detectability: By attaching a chromophore or a readily ionizable group, the sensitivity of detection by UV or mass spectrometry is significantly increased.[4]

  • Improving Selectivity: Derivatization can shift the UV absorbance of the analyte to a region with less interference from the API and other impurities.[4]

  • Improving Chromatography: The derivatized product often has better chromatographic properties (e.g., retention and peak shape) on reverse-phase columns compared to the highly polar hydrazine.

Primary Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Pre-Column Derivatization

For the highest level of sensitivity and specificity, an HPLC-MS/MS method with pre-column derivatization is the recommended approach. This method combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

Rationale for Method Selection:

  • Sensitivity: HPLC-MS/MS is capable of achieving the low limits of detection (LOD) and quantification (LOQ) required to meet the stringent ICH M7 guidelines.[1]

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity, minimizing the risk of interference from the sample matrix.

  • Derivatization Agent - 2-Hydroxy-1-Naphthalaldehyde (HNA): HNA is an excellent choice for a derivatizing reagent. The resulting hydrazone product possesses a strong chromophore with a maximum absorbance in the visible range (around 406-424 nm), effectively separating its signal from the UV-absorbing matrix components.[4][5] This also allows for UV detection as a complementary technique.

Experimental Workflow: HPLC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolve Add_HNA Add HNA Derivatizing Agent Dissolve->Add_HNA Incubate Incubate to Form Hydrazone (e.g., 60°C for 30 min) Add_HNA->Incubate Dilute Dilute to Final Concentration Incubate->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for hydrazine analysis by HPLC-MS/MS with HNA derivatization.

Detailed Experimental Protocol: HPLC-MS/MS
  • Preparation of Derivatizing Reagent (HNA Solution):

    • Dissolve 2-Hydroxy-1-Naphthalaldehyde (HNA) in a suitable solvent like methanol to a final concentration of 1 mg/mL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of hydrazine (e.g., from hydrazine sulfate) in water.

    • Perform serial dilutions to prepare a series of calibration standards ranging from the expected LOQ to approximately 150% of the specification limit.

    • To each standard solution, add the HNA derivatizing reagent and incubate under the same conditions as the sample.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a volumetric flask.

    • Dissolve in a suitable diluent (e.g., a mixture of methanol and water).

    • Add a specific volume of the HNA derivatizing reagent.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature and dilute to the final volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized hydrazine from the API and other impurities.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: Monitor the specific parent-to-daughter ion transition for the HNA-hydrazine derivative.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized hydrazine against its concentration for the standard solutions.

    • Determine the concentration of hydrazine in the sample by interpolating its peak area on the calibration curve.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers a viable alternative, particularly for its high resolving power and the sensitivity of mass spectrometric detection. As hydrazine is not directly suitable for GC analysis due to its high polarity and thermal instability, derivatization is essential.

Rationale for Method Selection:

  • Simplicity of Derivatization: A significant advantage of this approach is the use of acetone as both the derivatizing agent and the sample solvent.[2][6] This in-situ derivatization to form acetone azine is rapid and simplifies sample preparation.[2][6]

  • High Efficiency: Capillary GC columns provide excellent separation efficiency for volatile compounds.

  • Good Sensitivity: When coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, low ppm levels of hydrazine can be detected.[7]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Acetone (Solvent & Derivatizing Agent) Sample->Dissolve Incubate Incubate to Form Acetone Azine (e.g., Room Temp for 15 min) Dissolve->Incubate Inject Inject into GC System Incubate->Inject Separate Chromatographic Separation (e.g., DB-624 Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for hydrazine analysis by GC-MS with acetone derivatization.

Detailed Experimental Protocol: GC-MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of hydrazine in a solvent compatible with acetone (e.g., water).

    • Create calibration standards by spiking known amounts of the hydrazine stock solution into acetone. Allow to stand for at least 15 minutes for complete derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a vial.

    • Add a defined volume of acetone.

    • Seal the vial and agitate until the sample is dissolved or adequately suspended. Allow to stand for at least 15 minutes.[6]

  • GC Conditions:

    • Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm).[6]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: A suitable temperature program to separate acetone azine from the solvent and other potential volatile impurities.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for acetone azine.

  • Quantification:

    • Generate a calibration curve from the standard solutions.

    • Calculate the concentration of hydrazine in the sample based on the peak area of acetone azine.

Alternative Method 2: UV-Visible Spectrophotometry

For quality control environments where chromatographic systems may be heavily utilized, a simple, rapid, and cost-effective spectrophotometric method can be a valuable alternative. This technique relies on a derivatization reaction that produces a colored product.

Rationale for Method Selection:

  • Cost-Effectiveness and Simplicity: Spectrophotometry is a widely available and less complex technique compared to chromatography.

  • Rapid Analysis: The analysis time per sample is typically shorter than a full chromatographic run.

  • Proven Derivatizing Agent: p-Dimethylaminobenzaldehyde (p-DAB) is a classic reagent for the determination of hydrazines, forming a yellow-colored product with a maximum absorbance around 458 nm.[3]

Experimental Workflow: Spectrophotometry

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent Sample->Dissolve Add_pDAB Add p-DAB Reagent Dissolve->Add_pDAB Incubate Allow Color Development Add_pDAB->Incubate Measure Measure Absorbance at 458 nm Incubate->Measure Quantify Quantify against Calibration Curve Measure->Quantify

Caption: Workflow for hydrazine analysis by UV-Visible Spectrophotometry.

Detailed Experimental Protocol: Spectrophotometry
  • Preparation of p-DAB Reagent:

    • Dissolve approximately 0.8 g of p-Dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of hydrazine.

    • Create a series of calibration standards in the desired concentration range (e.g., 0.2 to 2.0 µg/mL).

    • To each standard, add the p-DAB reagent and allow time for color development.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the API and dissolve it in a diluent.

    • Add the p-DAB reagent and mix well.

    • Allow the solution to stand for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standards and the sample at 458 nm against a reagent blank.

  • Quantification:

    • Construct a Beer's Law plot of absorbance versus concentration for the standards.

    • Determine the concentration of hydrazine in the sample from its absorbance using the calibration curve.

Performance Comparison

The choice of analytical method often involves a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the key performance characteristics of the three discussed methods for the analysis of hydrazine.

Parameter HPLC-MS/MS with HNA Derivatization GC-MS with Acetone Derivatization UV-Visible Spectrophotometry with p-DAB
Specificity Very High (based on mass transition)High (based on mass fragmentation)Moderate (potential for colorimetric interference)
Sensitivity (Typical LOQ) Very High (<0.1 ppm)[1]High (~0.5 - 1 ppm)Good (0.5 - 1.0 ppm)
Linearity Range WideWideNarrower
Sample Throughput ModerateModerateHigh
Cost & Complexity HighHighLow
Key Advantage Unmatched sensitivity and specificity.Simple, in-situ derivatization.Cost-effective and rapid screening.
Key Limitation High capital and operational cost.Limited to thermally stable and volatile derivatives.Lower specificity and sensitivity compared to MS methods.

Conclusion and Recommendations

The control of genotoxic impurities like hydrazine is a critical aspect of pharmaceutical development and manufacturing. For the analysis of hydrazine in this compound, an HPLC-MS/MS method with pre-column derivatization using 2-Hydroxy-1-Naphthalaldehyde is the superior choice . Its exceptional sensitivity and specificity ensure confident quantification at levels well below the Threshold of Toxicological Concern, providing the highest degree of assurance for regulatory submission and patient safety.

The GC-MS method with acetone derivatization serves as a strong alternative. Its clever use of a single reagent for both dissolution and derivatization streamlines the sample preparation process, making it an efficient and reliable technique, especially in laboratories with established GC-MS expertise.

The UV-Visible spectrophotometric method remains a valuable tool for specific applications. Its low cost, simplicity, and high throughput make it ideal for in-process controls, cleaning validation, or routine screening where the highest sensitivity is not the primary requirement.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, the required detection limits, and the available instrumentation. This guide provides the foundational knowledge and comparative data necessary for scientists and researchers to make an informed and scientifically sound decision.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient and cost-effective production is therefore a critical consideration for drug development and manufacturing. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this valuable compound, starting from the readily available 2-chloro-4-aminobenzoic acid. The two routes diverge in the reduction of the intermediate diazonium salt, employing either stannous chloride or sodium sulfite as the reducing agent. This analysis will delve into the experimental protocols, reaction mechanisms, and a comparative assessment of the cost, yield, safety, and scalability of each method to aid researchers in selecting the most appropriate route for their specific needs.

The General Synthetic Pathway

The synthesis of this compound from 2-chloro-4-aminobenzoic acid is a two-step process:

  • Diazotization: The primary amino group of 2-chloro-4-aminobenzoic acid is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. This is the key step where the two synthetic routes diverge based on the choice of reducing agent.

The overall reaction scheme is depicted below:

General Synthetic Pathway start 2-Chloro-4-aminobenzoic acid diazonium 2-Chloro-4-carboxyphenyldiazonium chloride start->diazonium NaNO2, HCl 0-5 °C product This compound diazonium->product Reducing Agent Stannous Chloride Reduction Workflow cluster_0 Diazotization cluster_1 Reduction cluster_2 Isolation A Suspend 2-chloro-4-aminobenzoic acid in HCl B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Stir for 30 min C->D G Add diazonium salt solution to SnCl2 solution D->G E Prepare SnCl2 solution in conc. HCl F Cool to 0-5 °C E->F H Stir for 2-3 hours at RT G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry under vacuum J->K Sodium Sulfite Reduction Workflow cluster_0 Diazotization cluster_1 Reduction & Hydrolysis cluster_2 Isolation A Suspend 2-chloro-4-aminobenzoic acid in HCl B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Stir for 30 min C->D G Add diazonium salt solution D->G E Prepare Na2SO3 solution F Cool to 10-15 °C E->F H Stir for 1-2 hours G->H I Acidify with HCl H->I J Heat to 90-100 °C for 1 hour I->J K Cool to 0-5 °C J->K L Filter the precipitate K->L M Wash with cold water and dry L->M

The Strategic Advantage of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in Bioactive Scaffold Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecules. Among the myriad of building blocks available, 2-Chloro-4-hydrazinylbenzoic acid hydrochloride emerges as a scaffold of significant interest. Its unique substitution pattern—a chloro group ortho to the carboxylic acid and a hydrazinyl group para to it—presents a compelling combination of electronic and steric properties that can be strategically exploited in the synthesis of diverse and potent bioactive heterocycles.

This guide provides an in-depth technical comparison of this compound with its positional isomers and other related precursors. We will delve into the causality behind experimental choices in leveraging this molecule for the synthesis of promising therapeutic agents, supported by established protocols and comparative biological data from analogous systems.

The Molecule in Focus: Understanding the Inherent Potential

This compound is a trifunctional building block, possessing a carboxylic acid, a hydrazine, and a chloro substituent on a benzene ring. The interplay of these groups is key to its synthetic utility.

  • The Hydrazine Moiety (-NHNH₂): A potent nucleophile, the hydrazine group is a cornerstone for the construction of a vast array of nitrogen-containing heterocycles, including pyrazoles, triazoles, and quinazolines. Its reactivity is tunable, allowing for controlled reactions.

  • The Carboxylic Acid Moiety (-COOH): This group provides a handle for various chemical transformations, including esterification, amidation, and cyclization reactions. Its acidity and reactivity are influenced by the adjacent chloro group.

  • The Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom at the ortho position acidifies the carboxylic proton, potentially increasing its reactivity in certain reactions. Furthermore, the chloro group can serve as a synthetic handle for cross-coupling reactions or be a crucial element for biological activity, as many bioactive compounds incorporate halogen atoms.[1]

The specific arrangement of these functional groups in this compound offers a distinct advantage over its isomers, influencing the regioselectivity of cyclization reactions and the electronic properties of the resulting heterocyclic systems.

Comparative Synthesis of Bioactive Heterocycles

The true measure of a building block's utility lies in its performance in the synthesis of valuable compounds. Here, we compare the projected synthetic pathways using this compound against other precursors for two major classes of bioactive heterocycles: quinazolines and triazoles.

Quinazolines: Scaffolds with Broad-Spectrum Activity

Quinazolines and their derivatives are renowned for their wide range of pharmacological activities, including antimicrobial and anticancer effects.[2][3] The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a suitable reagent. While this compound is not a direct precursor in the classical sense, its hydrazine moiety allows for the construction of related fused heterocyclic systems.

A common route to quinazolinones involves the reaction of an anthranilic acid with an acid chloride, followed by cyclization. Derivatives of 2-Chloro-4-hydrazinylbenzoic acid can be envisioned to participate in similar cyclization strategies, leading to novel quinazoline-like structures with unique substitution patterns.

PrecursorExpected Influence on Reactivity & ProductPotential Advantages/Disadvantages
This compound The ortho-chloro group may enhance the electrophilicity of the carboxylic carbon, potentially facilitating cyclization. The para-hydrazinyl group can be a key nucleophile in ring formation.Advantage: The chloro group can be a site for further functionalization and may contribute to bioactivity. Disadvantage: Steric hindrance from the ortho-chloro group might impede certain reactions.
4-Hydrazinylbenzoic acid Lacks the activating and directing influence of the chloro group.Advantage: Simpler starting material. Disadvantage: Potentially lower reactivity and lack of a halogen for bioactivity or further modification.
2-Hydrazinylbenzoic acid The proximity of the hydrazine and carboxylic acid groups can lead to different cyclization pathways, favoring the formation of indazolones.Advantage: Direct precursor to indazolone scaffolds. Disadvantage: Less suitable for forming quinazoline-like structures with the same substitution pattern.
Experimental Protocol: A General Method for Hydrazone Synthesis as a Precursor for Heterocycles

This protocol outlines the synthesis of hydrazones, which are versatile intermediates for constructing various heterocyclic systems, including those analogous to quinazolines. This can be adapted for this compound.

Step 1: Conversion to Hydrazide (if starting from the acid)

  • To a solution of this compound in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the ester with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the resulting ester dissolved in ethanol, add hydrazine hydrate in excess.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to obtain the crude hydrazide, which can be purified by recrystallization.

Step 2: Synthesis of Hydrazone

  • Dissolve the synthesized hydrazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid if not already used as the solvent.

  • Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the pure hydrazone.

G Hydrazone Hydrazone Quinazoline Quinazoline Hydrazone->Quinazoline Cyclization Triazole Triazole Hydrazone->Triazole Oxidative Cyclization Other Other Hydrazone->Other Various Cyclization Strategies caption Synthetic utility of this compound.

Triazoles: Emerging Anticancer Agents

1,2,4-Triazole derivatives have garnered significant attention for their potential as anticancer agents.[4][5][6][7] The synthesis of 1,2,4-triazoles can be achieved through various methods, often involving the cyclization of hydrazide-hydrazone intermediates.

The electronic nature of the substituents on the aromatic ring of the precursor can significantly impact the yield and purity of the resulting triazole.

PrecursorExpected Influence on Reactivity & ProductPotential Advantages/Disadvantages
This compound The electron-withdrawing chloro group may facilitate the oxidative cyclization step often required for triazole formation.Advantage: Potential for higher yields and the introduction of a chloro-substituent for enhanced biological activity.
4-Hydrazinylbenzoic acid The electron-donating nature of the para-amino group (after deprotonation of the hydrazine) might slightly hinder oxidative cyclization compared to the chloro-substituted analog.Advantage: Simpler starting material. Disadvantage: Potentially requires harsher reaction conditions for cyclization.
3-Hydrazinylbenzoic acid The meta-position of the hydrazine group will lead to a different regioisomer of the final triazole, which could have distinct biological properties.Advantage: Access to a different chemical space. Disadvantage: The electronic effects on cyclization would differ from the 4-hydrazinyl isomer.
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives

This protocol describes a general method for the synthesis of 1,2,4-triazoles from hydrazides, which can be applied to derivatives of 2-Chloro-4-hydrazinylbenzoic acid.

  • Synthesize the corresponding hydrazone from the hydrazide as described in the previous protocol.

  • To a solution of the hydrazone in a suitable solvent (e.g., acetic acid or an alcohol), add an oxidizing agent such as ferric chloride (FeCl₃) or iodine in the presence of a base.

  • Reflux the reaction mixture for the required time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude triazole derivative by recrystallization from an appropriate solvent.

G Start 2-Chloro-4-hydrazinylbenzohydrazide Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation with Aldehyde/Ketone Triazole 1,2,4-Triazole Derivative Hydrazone->Triazole Oxidative Cyclization (e.g., FeCl3 or I2) Bioactivity Anticancer/ Antimicrobial Activity Triazole->Bioactivity Biological Evaluation caption Workflow for 1,2,4-triazole synthesis and evaluation.

Comparative Biological Activity: Insights from Analogous Systems

Direct and comprehensive biological data for a wide range of derivatives synthesized from this compound is an area ripe for exploration. However, by examining the biological activities of structurally related compounds, we can infer the potential of this building block.

Antimicrobial Activity

Studies on quinazoline derivatives have shown that the presence of a chloro substituent can significantly enhance antibacterial activity.[2][8][9] For instance, certain chloro-derivatives of quinazolines have demonstrated potent activity against Gram-positive bacteria.[2] This suggests that incorporating the 2-chloro-4-hydrazinylbenzoic acid moiety into quinazoline-like scaffolds could be a promising strategy for developing new antimicrobial agents.

Compound ClassKey Findings from AnalogsImplication for 2-Chloro-4-hydrazinylbenzoic acid derivatives
Quinazolines Chloro-substituted quinazolines show enhanced antibacterial activity.[2][9]Derivatives are likely to exhibit significant antimicrobial properties.
Hydrazones Hydrazones with dichloro moieties have shown significant antibacterial and antifungal activities.[5]The inherent chloro-substituent in the starting material is a favorable feature.
Anticancer Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in anticancer drug discovery.[4][6][7] The substitution pattern on the aromatic rings appended to the triazole core plays a crucial role in determining the cytotoxic potency and selectivity. The presence of a chloro group, as would be introduced by using this compound, can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.

Compound ClassKey Findings from AnalogsImplication for 2-Chloro-4-hydrazinylbenzoic acid derivatives
Triazoles Triazole derivatives are known to exhibit significant anticancer activity.[4][6]The synthesis of novel triazoles from this precursor is a promising avenue for cancer research.
Quinazolines Certain quinazoline derivatives have shown potent antitumor effects.[10]Fused heterocyclic systems derived from this precursor could also possess anticancer properties.

Conclusion and Future Directions

This compound stands out as a strategically valuable building block for the synthesis of bioactive heterocyclic compounds. The ortho-chloro group offers potential advantages in terms of reactivity and the biological activity of the final products. While direct comparative experimental data is still needed to definitively quantify its superiority over other isomers and precursors in various synthetic applications, the existing literature on related compounds strongly supports its potential.

Future research should focus on systematic comparative studies involving this compound and its isomers in the synthesis of a defined set of bioactive scaffolds. Key performance indicators such as reaction yields, purity of products, and a comprehensive biological evaluation of the resulting compound libraries will provide the much-needed quantitative data to solidify its position as a preferred precursor in medicinal chemistry.

The exploration of this versatile molecule opens up new avenues for the discovery of novel therapeutic agents. Its unique structural features provide a compelling starting point for the design and synthesis of next-generation drugs to address unmet medical needs.

References

Safety Operating Guide

Mastering the Safe Handling of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the precise and safe handling of specialized reagents is paramount. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for its safe management, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your team.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory tract irritation.[1] The presence of the hydrazinyl moiety warrants a heightened level of caution. Hydrazine and its derivatives are a class of compounds known for their potential systemic toxicity and, in some cases, carcinogenicity. Therefore, our approach to handling this compound is rooted in the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.

The hydrochloride salt form generally improves the stability of the compound compared to the free base. However, it is crucial to recognize that upon decomposition or in certain reaction conditions, it can release hazardous gases such as nitrogen oxides and hydrogen chloride.[1][2]

Key Hazard Summary Table

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]Avoid all skin contact by using appropriate gloves and a lab coat.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1]Mandates the use of safety goggles and, where splashing is possible, a face shield.
Respiratory Irritation May cause irritation to the respiratory system if inhaled as a dust.[1]All handling of the solid must be performed in a certified chemical fume hood.
Potential Hydrazine Toxicity The hydrazinyl group is associated with potential systemic effects and carcinogenicity.Employ stringent engineering controls and PPE to minimize any possible exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical system designed to create a barrier between you and the chemical. The causality is direct: the right barrier prevents exposure and subsequent harm.

  • Hand Protection : Wear nitrile or neoprene gloves.[3] It is essential to consult the glove manufacturer's resistance guide for breakthrough times. Always double-glove if handling larger quantities or for prolonged periods.

  • Eye and Face Protection : ANSI Z87.1-compliant safety goggles are mandatory at all times.[1] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.

  • Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[3] Ensure full-length pants and closed-toe shoes are worn to cover all skin.

  • Respiratory Protection : All weighing and handling of this powdered substance must occur within a certified chemical fume hood to control dust inhalation.[2] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed as a self-validating system. Each step logically follows the last to ensure containment and safety are maintained throughout the entire process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_storage Storage Prep 1. Assemble PPE & Verify Fume Hood Functionality Gather 2. Gather All Materials (Spatulas, Weigh Boats, etc.) Prep->Gather Ensure readiness Weigh 3. Carefully Weigh Compound (Minimize dust generation) Gather->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Controlled addition Clean 5. Decontaminate Surfaces & Equipment Transfer->Clean Doff 6. Doff PPE Correctly (Gloves last) Clean->Doff Wash 7. Wash Hands Thoroughly Doff->Wash Store 8. Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Wash->Store

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation : Before handling the compound, ensure your chemical fume hood has a valid certification and is functioning correctly. Don all required PPE as specified above.

  • Aliquotting and Weighing :

    • Perform all manipulations within the fume hood.

    • Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

    • Close the primary container immediately after removing the required amount.

  • Transfer and Reaction :

    • Carefully add the weighed compound to your reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Wipe down the spatula, weigh boat (if not disposable), and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: lab coat, then face shield/goggles, and finally gloves.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[3]

Emergency and Disposal Plans: Preparedness is Key

Spill Response:

  • Small Spill (in fume hood) : If a small amount is spilled inside the fume hood, carefully sweep it up with a dustpan and brush or absorb it with an inert material. Place the collected material into a sealed container for hazardous waste disposal.[1]

  • Large Spill or Spill Outside Fume Hood :

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

First Aid Measures:

The immediate response to an exposure is critical to minimizing harm.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink.[1] Seek immediate medical attention.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • The label must read "HAZARDOUS WASTE" and include the full chemical name.

  • Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's EHS department for specific procedures and to schedule a waste pickup.[1][2]

By adhering to these scientifically grounded and experience-driven protocols, you can confidently and safely incorporate this compound into your research, advancing your work while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.